2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-diamino-5-nitroso-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O2/c5-2-1(9-11)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRLFSFHWCUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178573 | |
| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2387-48-6, 62128-61-4 | |
| Record name | 2,6-Diamino-5-nitroso-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC167428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2387-48-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinol, 2,6-diamino-5-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Authored by: A Senior Application Scientist
Foreword
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties and applications of this compound. This pyrimidine derivative is a critical intermediate in the synthesis of various biologically significant molecules, including antiviral agents and folic acid.[1] A thorough understanding of its chemical behavior is paramount for its effective utilization in research and development. This document provides an in-depth exploration of its synthesis, physicochemical characteristics, reactivity, and analytical methodologies, grounded in established scientific literature.
Introduction and Molecular Overview
This compound, with the molecular formula C₄H₅N₅O₂, is a heterocyclic organic compound featuring a pyrimidine core substituted with two amino groups, a hydroxyl group, and a nitroso group.[2] This unique combination of functional groups imparts a rich chemical reactivity and potential for diverse biological activities.[2] Its structural complexity also gives rise to interesting tautomeric equilibria, which can influence its reactivity and interactions in various chemical and biological systems.
The primary significance of this compound lies in its role as a key precursor in the synthesis of purine derivatives, such as guanine, and subsequently, antiviral drugs like ganciclovir.[1][3] The pyrimidine ring system itself is a fundamental component of nucleobases and is found in numerous natural and synthetic compounds with a wide array of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[4][5][6]
Visualizing the Core Structure
To fully appreciate the subsequent discussions on reactivity and properties, a clear understanding of the molecule's structure is essential.
Caption: Chemical structure of this compound.
Synthesis and Purification
The most common and efficient synthesis of this compound involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.[3] This precursor is typically synthesized from the condensation of guanidine nitrate and ethyl cyanoacetate.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from the scientific literature.[3]
Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine
-
React guanidine nitrate with ethyl cyanoacetate to form the pyrimidine ring.[3]
-
The resulting precipitate is dissolved in distilled water.
-
Adjust the pH to 5.0 with acetic acid to precipitate the purified 2,4-diamino-6-hydroxypyrimidine.[3]
-
Filter and dry the product.
Step 2: Nitrosation
-
Suspend 2,4-diamino-6-hydroxypyrimidine (60 g) in 1200 mL of water in a three-liter beaker.[3]
-
Add a solution of sodium nitrite (34 g) in 100 mL of distilled water.[3]
-
While stirring vigorously, add glacial acetic acid (40 mL) dropwise to the mixture.[3] This in-situ generation of nitrous acid is crucial for the electrophilic substitution at the C5 position of the electron-rich pyrimidine ring.
-
The reaction progress can be monitored by the formation of a colored precipitate.
-
After the reaction is complete, the product is filtered, washed with water, and dried to yield this compound.
Workflow for Synthesis and Key Transformations
Caption: Synthetic pathway from starting materials to the final product.
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized in the table below. Its high melting point is indicative of strong intermolecular forces, likely due to hydrogen bonding facilitated by the amino and hydroxyl groups.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [2] |
| Molecular Weight | 155.11 g/mol | [2] |
| Appearance | Pale red to light red solid | [2] |
| Melting Point | > 360 °C | [2] |
| Boiling Point (Predicted) | ~271.6 °C | [2] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 3200 cm⁻¹ (N-H stretching of amino groups), 1700 cm⁻¹ (C=O stretching, indicative of the keto tautomer), 1625 cm⁻¹ (N-H bending), and 1310 cm⁻¹ (N=O stretching of the nitroso group).[3]
-
Mass Spectrometry: Electron ionization mass spectrometry reveals a molecular ion peak at m/z 155, corresponding to the molecular formula C₄H₅N₅O₂.[2]
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its functional groups.
-
Reduction of the Nitroso Group: The nitroso group is readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine. This transformation is a cornerstone in the synthesis of purines.[3][7] Common reducing agents include sodium dithionite or catalytic hydrogenation over palladium on carbon (Pd/C).[3][7]
-
Acylation: The amino groups can undergo acylation reactions. For example, treatment with formamide can lead to the formation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine.[2]
-
Tautomerism: The presence of the hydroxyl group allows for keto-enol tautomerism, where the compound can exist in equilibrium with its 2,4-diamino-5-nitroso-1,6-dihydropyrimidin-6-one form. The prevalence of the keto form is suggested by the IR data.[3] Theoretical studies on related formamidopyrimidines indicate that the tautomeric equilibrium can be influenced by the polarity of the environment.[8]
Applications in Research and Drug Development
The primary application of this compound is as a key building block in organic synthesis.
-
Antiviral Drug Synthesis: It is a crucial intermediate in the industrial synthesis of guanine, which is a precursor for antiviral drugs like acyclovir and ganciclovir.[1][3] The synthesis involves the reduction of the nitroso group, followed by cyclization to form the purine ring system.
-
Potential Antibiotic Properties: Research has indicated that this compound exhibits potential antibiotic activity against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[2] This suggests its potential as a lead compound for the development of new antibiotics.
-
Folic Acid Intermediate: It is also an intermediate in the preparation of folic acid, an essential vitamin.[1]
The broader family of pyrimidine derivatives is known for a vast range of biological activities, including anti-HIV, antitumor, and antimicrobial properties, making this class of compounds a continued focus of medicinal chemistry research.[4][5]
Conclusion
This compound is a versatile and highly functionalized molecule with significant importance in synthetic and medicinal chemistry. Its well-established synthetic routes and predictable reactivity make it an invaluable intermediate for the large-scale production of essential pharmaceuticals. Ongoing research into its inherent biological properties, such as its antibiotic potential, may open new avenues for its direct application in therapeutic development. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to effectively and innovatively utilize this compound in their scientific endeavors.
References
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
-
PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Retrieved from [Link]
-
Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
Googleapis.com. (1989). United States Patent (19). Retrieved from [Link]
-
PubMed. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Pyrimidine and its biological activity: a review. Retrieved from [Link]
- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
-
ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved from [Link]
Sources
- 1. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 2. Buy this compound | 62128-61-4 [smolecule.com]
- 3. tsijournals.com [tsijournals.com]
- 4. sjomr.org.in [sjomr.org.in]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
This guide provides a comprehensive technical overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a critical intermediate in pharmaceutical synthesis and a molecule of significant interest in biochemical research. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, key reactions, and biological significance, with a focus on practical application and scientific integrity.
Section 1: Core Chemical Identity and Properties
This compound is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a nitroso group attached to the pyrimidine ring. This unique combination of functional groups dictates its chemical reactivity and biological activity.
Chemical Structure and Identifiers
A notable point of clarification is the existence of two CAS numbers associated with this compound: 2387-48-6 and 62128-61-4.[1][2][3] While both refer to the same molecule, it is crucial for researchers to be aware of this and to verify the identifier used by their specific supplier. For the purpose of this guide, we will refer to both where appropriate.
| Property | Value | Source |
| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one | [1] |
| CAS Number | 2387-48-6, 62128-61-4 | [1][2][3] |
| Molecular Formula | C4H5N5O2 | [1][2] |
| Molecular Weight | 155.11 g/mol | [1][4] |
| Canonical SMILES | C1(=C(N=C(NC1=O)N)N)N=O | [1] |
| InChI Key | HVMRLFSFHWCUCG-UHFFFAOYSA-N | [1] |
| EC Number | 219-214-2 | [3][5] |
Physicochemical Properties
The compound typically presents as a pale red to light red solid.[1] It possesses a high melting point, exceeding 360°C, and a predicted boiling point of approximately 271.6°C.[1] This thermal stability is an important consideration for its handling and storage.
Section 2: Synthesis Methodologies
The synthesis of this compound is a well-established process, critical for its use as a starting material in various pharmaceutical manufacturing streams. The primary and most common route involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.
Laboratory-Scale Synthesis Protocol
This protocol outlines a typical laboratory procedure for the synthesis of this compound. The underlying principle is the electrophilic substitution of a nitroso group onto the electron-rich pyrimidine ring.
Workflow for the Synthesis of this compound
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Introduction
This compound is a pivotal intermediate in synthetic organic chemistry, distinguished by its vibrant color, typically a pale to light red solid, and its role as a precursor to a variety of biologically significant molecules.[1] Its structure, featuring a pyrimidine core activated by two amino groups and a hydroxyl group, makes it an ideal substrate for further chemical transformations. Primarily, it serves as the penultimate precursor to 2,4,5-triamino-6-hydroxypyrimidine (TAHP), which is a direct antecedent in the industrial synthesis of purines like guanine.[2] The synthesis of guanine, in turn, is fundamental for the large-scale production of antiviral medications such as ganciclovir.[2] This guide provides a detailed exploration of the principal synthetic pathway to this compound, elucidating the underlying chemical principles and offering field-proven insights for researchers and drug development professionals.
Part 1: Synthesis of the Precursor: 2,4-Diamino-6-hydroxypyrimidine
The cornerstone of this synthesis is the construction of the pyrimidine ring. The most robust and widely adopted method is the Traube pyrimidine synthesis, which involves the condensation of a guanidine source with an active methylene compound, such as a cyanoacetate ester.[3]
Core Principle: Base-Catalyzed Cyclocondensation
The reaction proceeds via a base-catalyzed condensation between guanidine and ethyl cyanoacetate. Guanidine provides the N-C-N amidine fragment, while ethyl cyanoacetate supplies the C-C-C backbone required to form the six-membered heterocyclic ring. A strong base, typically sodium ethoxide or methoxide, is essential to deprotonate the α-carbon of the ethyl cyanoacetate, generating a nucleophilic enolate that initiates the cyclization cascade.[3][4]
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
-
Preparation of Guanidine Free Base: In a suitable reactor, prepare a solution of sodium ethoxide in absolute ethanol by reacting metallic sodium with ethanol. To this, add guanidine hydrochloride or nitrate.[3][4] A salt metathesis reaction occurs, precipitating sodium chloride (if using guanidine HCl), while the guanidine free base is liberated in the ethanolic solution.[3]
-
Enolate Formation: In a separate vessel, add ethyl cyanoacetate to a freshly prepared solution of sodium ethoxide in ethanol. The ethoxide abstracts a proton from the α-carbon of ethyl cyanoacetate, forming the reactive ethyl sodiocyanoacetate.[3]
-
Condensation and Cyclization: Add the ethanolic solution of free guanidine to the ethyl sodiocyanoacetate solution. The mixture is then heated under reflux for approximately 2-4 hours.[3][4] During this step, the nucleophilic nitrogen of guanidine attacks the carbonyl carbon of the ester, and subsequent intramolecular cyclization and dehydration yield the pyrimidine ring.
-
Isolation and Purification: After the reaction is complete, the solvent is typically removed by distillation. The resulting solid residue is dissolved in hot water and acidified with a weak acid, such as glacial acetic acid, to a pH of approximately 5-7.[2][3] This neutralizes the reaction mixture and protonates the pyrimidine derivative, causing it to precipitate out of the aqueous solution.
-
Final Product: The precipitate is collected by filtration, washed with cold water to remove residual salts and impurities, and dried to yield 2,4-diamino-6-hydroxypyrimidine as a solid, often with yields reported between 80-95%.[3][4]
Causality and Field-Proven Insights
-
Choice of Guanidine Salt: While guanidine hydrochloride is common, guanidine nitrate is also frequently used, particularly in industrial processes where methanol is the solvent.[4][5] The choice often depends on cost, availability, and the solubility of the resulting inorganic byproduct (NaCl vs. NaNO₃).
-
Role of the Base: The use of sodium ethoxide or methoxide is critical. It serves not only to generate the free guanidine base from its salt but, more importantly, to create the highly nucleophilic enolate from the cyanoacetate ester, which is the rate-determining step for the initial condensation.[3]
-
Acidification for Precipitation: The pyrimidine product exists as a sodium salt in the alkaline reaction mixture, which is highly soluble in water. Acidification with acetic acid protonates the molecule, significantly reducing its solubility and enabling efficient isolation by precipitation.[2][3] Using a weak acid like acetic acid provides better pH control compared to strong mineral acids, preventing potential hydrolysis of the amino groups.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of 2,4-diamino-6-hydroxypyrimidine.
Part 2: C5-Nitrosation of the Pyrimidine Core
With the pyrimidine precursor in hand, the next critical step is the introduction of a nitroso (-NO) group at the C5 position. This is achieved through an electrophilic aromatic substitution reaction.
Core Principle: Electrophilic Substitution
The pyrimidine ring of 2,4-diamino-6-hydroxypyrimidine is electron-rich due to the powerful electron-donating effects (via resonance) of the two amino groups and the hydroxyl group. This high electron density makes the C5 position, which is ortho and para to these activating groups, highly susceptible to attack by a suitable electrophile. In this case, the electrophile is the nitrosonium ion (NO⁺).[6]
Mechanism of Nitrosation
The active nitrosating agent, the nitrosonium ion, is typically generated in situ from sodium nitrite (NaNO₂) in an acidic medium.[7] The acid protonates the nitrite ion, which then loses a molecule of water to form NO⁺. The electron-rich C5 atom of the pyrimidine ring attacks the nitrosonium ion, forming a sigma complex (a resonance-stabilized carbocation intermediate). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 5-nitroso product.
Experimental Protocol: Nitrosation under Acidic Conditions
-
Suspension: Suspend 2,4-diamino-6-hydroxypyrimidine in water to form a slurry.[2]
-
Reagent Addition: Add a solution of sodium nitrite in water to the pyrimidine suspension.[2]
-
Acidification: While stirring vigorously and maintaining a low temperature (typically between 15-25°C), slowly add a dilute acid, such as glacial acetic acid or formic acid, drop-wise.[2][8] The reaction is exothermic, and careful temperature control is crucial.
-
Reaction: The reaction mixture is stirred for a period, often around 1-2 hours, during which the color typically changes as the bright red or raspberry-red nitroso product forms and precipitates.[2][9]
-
Isolation: The solid product is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried under vacuum. The reaction often proceeds with high yields, frequently reported in the 80-90% range.[2]
Causality and Field-Proven Insights
-
Generation of the Electrophile: The acidic environment is non-negotiable for this protocol. Without it, the concentration of the essential NO⁺ electrophile is insufficient to drive the reaction.[6][7]
-
Significance of Temperature Control: Nitrous acid (HNO₂) is notoriously unstable and decomposes at elevated temperatures. Maintaining a low temperature ensures a steady concentration of the nitrosating agent and prevents the formation of unwanted byproducts, including nitrogen oxides.[10]
-
Choice of Acid: While acetic acid is common, some industrial patents describe the use of dilute formic acid.[2][8] This choice can be strategic, especially in a multi-step synthesis where formic acid is used in a subsequent cyclization step to form guanine. Using formic acid in the nitrosation step allows for the recycling of the mother liquor, creating a more atom-economical and environmentally benign process.[8][11]
Pathway for C5-Nitrosation
Caption: Pathway for the C5-nitrosation of the pyrimidine precursor.
Quantitative Data Summary
The following table summarizes typical parameters for the two-step synthesis pathway.
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Reference(s) |
| 1. Precursor Synthesis | Guanidine salt, Ethyl cyanoacetate | Sodium ethoxide | Ethanol | Reflux (~78°C) | 80-95% | [3],[4] |
| 2. Nitrosation | 2,4-Diamino-6-hydroxypyrimidine | Sodium nitrite, Acetic acid | Water | 15-25°C | 80-90% | [2] |
Downstream Application: The Gateway to Purines
The primary value of this compound lies in its facile conversion to other critical intermediates. The nitroso group is readily reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This reduction can be accomplished using various reagents, most commonly sodium dithionite (Na₂S₂O₄) or through catalytic hydrogenation.[2][12] The resulting triaminopyrimidine, possessing vicinal amino groups at the C4 and C5 positions, is perfectly primed for the construction of a fused imidazole ring, leading directly to the purine core structure of compounds like guanine.[2][8]
Overall Synthetic Pathway to Guanine
Caption: Overall pathway from starting materials to guanine.
Conclusion
The synthesis of this compound is a well-established, high-yielding, and robust two-step process that is fundamental to the production of essential pharmaceuticals. The initial construction of the pyrimidine ring via a Traube condensation is a classic example of heterocyclic synthesis, while the subsequent C5-nitrosation demonstrates a targeted electrophilic substitution on an activated aromatic system. A thorough understanding of the underlying mechanisms, particularly the conditions required for generating the reactive intermediates and the rationale for specific workup procedures, is crucial for optimizing this process for both laboratory-scale research and large-scale industrial production. This compound remains a testament to the power of fundamental organic reactions in building complex and valuable molecules.
References
- Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applica. (n.d.). Synlett.
-
2,4,6-Triaminopyrimidine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. (n.d.). ResearchGate. [Link]
- US Patent 4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. (n.d.).
- EP Patent 0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.).
-
Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. (n.d.). PrepChem.com. [Link]
- EP Patent 0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound. (n.d.).
- CN Patent 108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (n.d.).
- Method for the production of 5-nitroso-2,4,6-triaminopyrimidine. (n.d.).
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure. [Link]
- CN Patent 108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. (n.d.).
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (n.d.). NIH. [Link]
-
Nitrosation of Amines. (2015). Chemistry LibreTexts. [Link]
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 9. 2,4,6-Triaminopyrimidine | 1004-38-2 | Benchchem [benchchem.com]
- 10. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 11. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 12. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: Structure, Synthesis, and Applications
Introduction
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound of significant interest in medicinal and synthetic organic chemistry. Characterized by a pyrimidine core functionalized with two amino groups, a hydroxyl group, and a reactive nitroso moiety, this molecule serves as a critical building block in the synthesis of complex therapeutic agents. Its structural features, particularly its capacity for tautomerism and its strategically positioned reactive sites, make it a versatile precursor for the construction of purine analogs, including essential antiviral drugs like ganciclovir and acyclovir.[1]
Beyond its foundational role as a synthetic intermediate, recent investigations have highlighted its intrinsic biological potential, notably as an antibiotic agent against the pathogenic bacterium Clostridioides difficile.[1][2] This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental molecular structure, spectroscopic signature, key synthetic methodologies, and critical chemical transformations that underpin its utility in pharmaceutical development.
Part 1: Molecular Structure and Physicochemical Properties
The unique chemical behavior of this compound is intrinsically linked to its molecular architecture. Understanding its structure, including its predominant tautomeric form and solid-state conformation, is paramount for predicting its reactivity and interactions.
Chemical Identity
The compound is systematically identified by several key descriptors, summarized below for clarity and unambiguous reference.
| Identifier | Value |
| IUPAC Name | 2,4-diamino-5-nitroso-1H-pyrimidin-6-one[2] |
| Primary CAS Number | 2387-48-6[1] |
| Synonyms | 2,6-diamino-4-hydroxy-5-nitrosopyrimidine, 2,6-diamino-5-nitroso-4-pyrimidinol[3] |
| Molecular Formula | C₄H₅N₅O₂[2] |
| Molecular Weight | 155.12 g/mol [1] |
| Canonical SMILES | C1(=C(N=C(NC1=O)N)N)N=O[2] |
| InChI Key | HVMRLFSFHWCUCG-UHFFFAOYSA-N[1] |
Tautomerism: A Key Structural Feature
Like many hydroxypyrimidines, this molecule exists as a mixture of tautomers in equilibrium. The primary forms involve keto-enol tautomerism at the C6-hydroxyl group and amino-imino tautomerism at the C2 and C4 amino groups. X-ray crystallography studies have definitively shown that in the solid state, the molecule predominantly adopts the 2,4-diamino-5-nitroso-1H-pyrimidin-6-one (keto) form.[2] This structural preference is stabilized by extensive intermolecular hydrogen bonding in the crystal lattice. The nitroso group is observed to be in a syn-periplanar conformation relative to the ring.[1]
Caption: Equilibrium between the predominant keto and minor enol tautomers.
Physicochemical Properties
The compound's physical properties are reflective of its highly polar and hydrogen-bonding nature.
| Property | Value | Source(s) |
| Appearance | Pale red to light red or rose-colored solid | [2] |
| Melting Point | >360 °C (decomposes) | [1] |
| Solubility | Very slightly soluble in water and DMSO, requires heating and/or sonication | [1] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/n | [2] |
Part 2: Spectroscopic Characterization
Spectroscopic analysis provides the definitive fingerprint for the molecular structure, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to low solubility, obtaining high-resolution NMR spectra can be challenging. However, using deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent allows for the observation of key signals, including the exchangeable protons of the amino and hydroxyl/amide groups.[1]
¹³C NMR (in DMSO-d₆): The carbon spectrum provides a clear map of the pyrimidine core's electronic environment.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |
| C6 (C=O) | ~163.2 | Characteristic of a carbonyl carbon in a heterocyclic ring.[2] |
| C2, C4 (-NH₂) | ~158.1, ~156.8 | Resonances are downfield due to attachment to electronegative nitrogen atoms.[2] |
| C5 (-N=O) | ~89.4 | Significantly shielded (upfield shift) due to the electronic effect of the nitroso group.[2] |
¹H NMR (in DMSO-d₆): The proton spectrum will show broad signals corresponding to the exchangeable protons of the two amino groups (-NH₂) and the ring amide proton (-NH-). The exact chemical shifts can vary with concentration and temperature, but their presence is a key diagnostic feature.
Mass Spectrometry (MS)
Electron ionization mass spectrometry confirms the molecular weight of the compound. The analysis reveals a prominent molecular ion peak corresponding to the molecular formula.
-
Molecular Ion (M⁺): m/z 155[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to N-H, O-H, C=O, and N=O vibrations.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200 | N-H and O-H stretching (broad due to hydrogen bonding) |
| ~1700 | C=O stretching (carbonyl of the pyrimidinone ring) |
| ~1625 | N-H bending (scissoring) of the amino groups |
| ~1310 | C-N stretching |
| ~1150 | N=O stretching (nitroso group) |
| Source: Representative data from synthesis protocols.[4] |
Part 3: Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and its capacity to undergo selective chemical transformations.
Synthetic Pathway: Nitrosation of a Pyrimidine Precursor
The most common and efficient synthesis involves the direct nitrosation of 2,4-diamino-6-hydroxypyrimidine. This reaction is typically performed in an acidic aqueous medium using sodium nitrite. The C5 position of the pyrimidine ring is activated towards electrophilic substitution by the electron-donating effects of the two amino groups and the hydroxyl group.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis of this compound[4]
-
Setup: In a suitable reaction vessel (e.g., a 3 L beaker), add 1200 mL of water and 60 g of 2,4-diamino-6-hydroxypyrimidine.
-
Reagent Addition: Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water and add it to the pyrimidine suspension.
-
Nitrosation: While stirring the mixture vigorously with a magnetic stirrer, add 40 mL of glacial acetic acid dropwise. A color change to red indicates the formation of the nitroso product.
-
Isolation: The red precipitate is collected by filtration, washed with water to remove residual acid and salts, and then dried.
-
Yield: This procedure typically affords a high yield, often around 80%.
Key Chemical Transformation: Reduction to a Triamine Intermediate
The most critical reaction of this compound in drug development is the reduction of its nitroso group to a primary amine. This yields 2,4,5-triamino-6-hydroxypyrimidine (TAHP) , a direct precursor to guanine and its derivatives.
Caption: Key reaction pathway from the nitroso compound to purines.
Experimental Protocol: Reduction using Sodium Dithionite[4]
-
Suspension: Add 52 g of this compound to 440 mL of hot (80 °C) distilled water in a beaker placed in a 90 °C water bath. Stir for 1 hour.
-
Solubilization: Add 46 mL of a 20% sodium hydroxide solution to aid in dissolving the suspension.
-
Reduction: Add 105 g of sodium dithionite (Na₂S₂O₄) in portions over a period of 20 minutes. The disappearance of the red color indicates the completion of the reduction.
-
Isolation: The resulting TAHP can be isolated, often as a sulfate salt, and used in subsequent cyclization steps to form the purine ring system.
Part 4: Applications in Research and Drug Development
Cornerstone Precursor for Antiviral APIs
The primary application of this compound is as a key intermediate in the industrial synthesis of guanine.[4] The TAHP derived from its reduction can be cyclized with formic acid or its derivatives to form the imidazole ring fused to the pyrimidine core, yielding the purine structure. This synthetic route is fundamental to the production of guanine-based antiviral drugs, including:
-
Acyclovir & Ganciclovir: Used to treat infections caused by herpes simplex virus (HSV) and cytomegalovirus (CMV).[1]
-
Famciclovir: A prodrug that is converted to penciclovir, another antiviral agent.[1]
Intrinsic Biological Activity: Antibiotic Potential
Independent of its role as a precursor, this compound has been identified as a potential antibiotic. Studies have shown it possesses activity against Clostridioides difficile, a bacterium responsible for severe and often recurrent gastrointestinal infections.[2] Its specific mechanism of action is an area of ongoing research, but it may involve the inhibition of essential bacterial enzymes. This discovery opens a new avenue for its potential development as a lead compound for novel anti-infective therapies.
It is crucial to distinguish the biological activity of the title compound from its non-nitrosated precursor, 2,4-diamino-6-hydroxypyrimidine . The latter is a well-characterized inhibitor of GTP cyclohydrolase I, an enzyme involved in tetrahydrobiopterin (BH4) synthesis.[5]
Conclusion
This compound is more than a simple chemical intermediate; it is a versatile and enabling molecule in pharmaceutical science. Its rich chemistry, governed by tautomerism and the reactivity of its distinct functional groups, provides a robust platform for the synthesis of life-saving antiviral medications. The elucidation of its crystal structure and spectroscopic properties provides the necessary quality control framework for its industrial production. Furthermore, its emerging potential as a direct therapeutic agent against challenging pathogens like C. difficile ensures that this foundational pyrimidine derivative will remain a subject of intense scientific and clinical interest for years to come.
References
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2387-48-6. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
Sources
Navigating the Challenges of a Sparingly Soluble Intermediate: A Technical Guide to the Solubility of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably guanine and its antiviral derivatives like acyclovir and ganciclovir.[1] Despite its synthetic utility, its physicochemical properties, particularly its limited solubility, present significant challenges in process development, formulation, and bio-assay design. This technical guide provides a comprehensive analysis of the available solubility data for this compound, elucidates the chemical principles governing its solubility, and furnishes detailed, field-proven protocols for its empirical determination. This document is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this critical, yet challenging, molecule.
Introduction: The Significance of a Challenging Intermediate
This compound (CAS No. 2387-48-6) is a heterocyclic compound whose importance is intrinsically linked to the production of purine-based therapeutics.[1] Its molecular structure, featuring multiple hydrogen bond donors and acceptors, results in a high melting point (>360°C) and strong intermolecular interactions, which are precursors to its characteristically low solubility.[1][2][3] The inherent difficulty in solubilizing this compound can create bottlenecks in synthetic workflows, leading to issues with reaction kinetics, mass transfer, and purification.[4]
A thorough understanding of the solubility profile is not merely an academic exercise; it is a critical determinant for:
-
Process Chemistry: Optimizing reaction conditions, particularly for heterogeneous reactions like catalytic hydrogenation where the compound is often used as a suspension.[4][5]
-
Analytical Method Development: Creating reliable methods for quantification requires an understanding of suitable diluents and solvent systems.
-
Early-Stage Drug Discovery: For any direct biological screening, understanding aqueous solubility is paramount for designing relevant assays and interpreting structure-activity relationships (SAR).[1]
This guide will deconstruct the solubility characteristics of this compound, moving from qualitative observations to the provision of robust experimental frameworks.
Physicochemical Properties and Solubility Profile
The available literature consistently characterizes this compound as a compound with very limited solubility in neutral aqueous solutions and most common organic solvents.
Qualitative Solubility Observations:
| Solvent System | Observed Solubility | Remarks | Source(s) |
| Water (Neutral pH) | Very Slightly Soluble / Almost Insoluble | Often requires heating and sonication to achieve even minimal dissolution. Forms a suspension at higher concentrations. | [2][3][4] |
| Acidic Aqueous Solution | Almost Insoluble | The compound's basicity is insufficient for significant solubility enhancement in acidic media. | [4] |
| Alkaline Aqueous Solution (e.g., NaOH, KOH) | Soluble | This is the most critical finding. The compound dissolves in alkali, indicating deprotonation to form a more soluble salt. | [4] |
| Dimethyl Sulfoxide (DMSO) | Very Slightly Soluble | Similar to water, heating and sonication are recommended to aid dissolution. | [2][3] |
Table 1: Summary of Qualitative Solubility Data for this compound.
While precise quantitative data is scarce in public literature, these qualitative descriptors form a coherent picture of a molecule that is largely insoluble under standard neutral conditions but can be brought into solution by manipulating the pH.
The Chemical Basis of pH-Dependent Solubility
The dramatic increase in the solubility of this compound in alkaline media is a direct consequence of its acidic proton. The compound can exist in tautomeric forms, but the hydroxyl group on the pyrimidine ring is the most likely site of deprotonation in the presence of a base.
The predicted pKa of this compound is approximately 8.33.[2][3] This value is pivotal as it explains the observed solubility behavior. At a pH well below the pKa (e.g., in neutral water, pH ≈ 7), the molecule exists predominantly in its neutral, protonated form. This form has strong intermolecular hydrogen bonding, leading to a stable crystal lattice and, consequently, low aqueous solubility.
However, as the pH of the medium approaches and surpasses the pKa, the equilibrium shifts towards the deprotonated, anionic form.
Caption: pH-dependent equilibrium of the compound.
This anionic salt is an ion, which interacts much more favorably with the polar water molecules through ion-dipole interactions. This disrupts the crystal lattice and leads to a significant increase in solubility. This principle is the cornerstone of why industrial processes often dissolve the compound in an alkaline solution before proceeding with subsequent reactions like hydrogenation.[4]
Experimental Protocols for Solubility Determination
The absence of standardized, quantitative solubility data in the literature necessitates that researchers determine it empirically for their specific applications. The following protocols are adapted from best practices for poorly soluble compounds and can be tailored for this compound.[6]
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This method, often referred to as the shake-flask method, measures the true equilibrium solubility and is considered the gold standard.[6][7]
Objective: To determine the saturation concentration of the compound in a specific buffer or solvent after an extended equilibration period.
Methodology:
-
Preparation: Add an excess amount of solid this compound powder to a series of vials. A visible amount of undissolved solid should remain at the end of the experiment.
-
Solvent Addition: To each vial, add a precise volume of the desired test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M NaOH, DMSO).
-
Equilibration: Seal the vials securely and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles.[6]
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent where it is fully soluble (e.g., 0.5 M NaOH).
-
Create a calibration curve by making serial dilutions of the stock solution into the mobile phase used for analysis.
-
Analyze the filtered sample using a validated HPLC-UV or LC-MS method.
-
Determine the concentration of the dissolved compound by comparing its response to the calibration curve.
-
Data Reporting: The result is reported as the thermodynamic solubility in µg/mL or µM at the specified pH and temperature.
Caption: Workflow for thermodynamic solubility assay.
Protocol 2: Kinetic (Apparent) Solubility Determination
This high-throughput method is useful for early discovery settings and measures how readily a compound dissolves from a DMSO stock into an aqueous buffer.[6]
Objective: To determine the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate in an aqueous medium.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[6]
-
Sample Preparation: In a microplate or microcentrifuge tubes, add a small volume of the DMSO stock solution to a much larger volume of aqueous buffer (e.g., add 5 µL of 20 mM stock to 245 µL of PBS pH 7.4). The final DMSO concentration should be kept low (<2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a shorter period, typically 1.5 to 2 hours.[6]
-
Precipitate Removal: Separate any precipitated material by either centrifugation at high speed or by using a filter plate.[6]
-
Quantification: Analyze the clear supernatant using a plate reader (UV-Vis absorbance) or by HPLC, comparing the result against a calibration curve prepared in a mixture of buffer and DMSO that matches the final assay conditions.[6]
Data Reporting: The result is reported as the kinetic solubility in µM. This value is often higher than the thermodynamic solubility but is highly relevant for planning in vitro assays.
Conclusion and Future Directions
This compound remains a compound of high industrial and research importance. Its poor solubility in neutral media is a significant but manageable challenge. The key to successfully handling this intermediate lies in leveraging its pH-dependent solubility, with alkaline conditions providing a reliable method for dissolution. For research and development professionals, the lack of public quantitative solubility data underscores the necessity of performing in-house, empirical measurements. The thermodynamic and kinetic solubility protocols provided in this guide offer a robust framework for generating this critical data. Future work in this area could focus on co-crystal or salt screening to identify forms of the compound with enhanced aqueous solubility, potentially streamlining its use in both synthesis and direct biological applications.
References
- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(10), 861-866. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved January 3, 2026, from [Link]
-
NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved January 3, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 3, 2026, from [Link]
-
LookChem. (n.d.). Cas 2387-48-6,this compound. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
-
NIH. (n.d.). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
-
Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
-
PubMed. (n.d.). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu(2+) in Aqueous Solution. Retrieved January 3, 2026, from [Link]
-
FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved January 3, 2026, from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 2387-48-6. Retrieved January 3, 2026, from [Link]
-
NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved January 3, 2026, from [Link]
-
US Pharmacopeia (USP). (n.d.). 〈711〉 DISSOLUTION. Retrieved January 3, 2026, from [Link]
-
TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2015). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. Retrieved January 3, 2026, from [Link]
Sources
- 1. This compound|CAS 2387-48-6 [benchchem.com]
- 2. Cas 2387-48-6,this compound | lookchem [lookchem.com]
- 3. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 5. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Foreword for the Research Professional
This document provides a specialized examination of the pyrimidine derivative this compound. It is structured to guide researchers and drug development scientists through its molecular behavior, proposed signaling pathways, and the experimental methodologies required for its validation. We will dissect its chemical properties, distinguish it from structurally similar compounds, and present a evidence-based hypothesis for its primary mechanism of action.
Critical Distinction: The Essential Role of the 5-Nitroso Group
A common point of confusion in the literature is the functional difference between this compound (DAHNP) and its precursor, 2,4-diamino-6-hydroxypyrimidine (DAHP). The presence of the nitroso (-NO) group at the 5-position fundamentally alters the compound's biological activity.
-
2,4-diamino-6-hydroxypyrimidine (DAHP) acts as an inhibitor of GTP cyclohydrolase I (GTP-CH).[1][2] This enzyme is the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthase (NOS).[1][3] By blocking BH4 synthesis, DAHP effectively suppresses the endogenous production of nitric oxide (NO).[2][3]
-
This compound (DAHNP) , the subject of this guide, possesses a labile nitroso moiety. This functional group confers the potential to act as a direct donor of nitric oxide, a mechanism diametrically opposed to that of its precursor.
This guide will focus exclusively on the proposed mechanism of DAHNP as an exogenous source of nitric oxide.
Core Mechanism of Action: A Proposed Nitric Oxide Donor
The central hypothesis for the mechanism of action of DAHNP is its function as a nitric oxide (NO) donor. This activity is predicated on the chemical nature of the C-nitroso bond within the electron-rich pyrimidine ring system.
The lability of the nitroso group is supported by mass spectrometry data, which shows that a primary fragmentation pathway for DAHNP is the loss of a nitric oxide radical (•NO), generating a fragment at m/z 125.[4] This observation is characteristic of nitroso-containing compounds and provides strong evidence for the potential release of NO under physiological conditions.[4]
The proposed release of nitric oxide can be visualized as follows:
Caption: Proposed release of a nitric oxide radical from DAHNP.
The Downstream Signaling Cascade: Activation of Soluble Guanylate Cyclase
Once released, nitric oxide initiates a well-established signaling pathway by targeting soluble guanylate cyclase (sGC).[5]
-
sGC Binding and Activation: NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the ferrous heme iron cofactor of sGC in vascular smooth muscle cells and other target tissues.[6]
-
Conformational Change: This binding event induces a conformational change in the sGC enzyme, unburdening its catalytic domain.
-
GTP to cGMP Conversion: The activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7]
-
Second Messenger Activity: cGMP acts as a crucial second messenger, activating downstream effectors such as cGMP-dependent protein kinase G (PKG). This leads to a cascade of phosphorylation events that ultimately decrease intracellular calcium levels, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[5]
The complete proposed signaling pathway is illustrated below:
Caption: The proposed NO-sGC-cGMP signaling pathway initiated by DAHNP.
Comparative Mechanistic Overview
To ensure clarity for research applications, the contrasting mechanisms of DAHNP and its precursor DAHP are summarized below.
| Feature | This compound (DAHNP) | 2,4-diamino-6-hydroxypyrimidine (DAHP) |
| Key Functional Group | 5-Nitroso (-NO) | 5-Hydrogen (-H) |
| Proposed Primary Action | Exogenous Nitric Oxide (NO) Donor | Inhibitor of GTP Cyclohydrolase I (GTP-CH)[1][2] |
| Primary Molecular Target | Soluble Guanylate Cyclase (sGC)[5] | GTP Cyclohydrolase I (GTP-CH)[3] |
| Effect on NO Levels | Increases local NO concentration | Decreases endogenous NO synthesis[2] |
| Downstream Effect | Activation of cGMP pathway | Inhibition of BH4 synthesis, suppression of NOS activity[3] |
Protocols for Experimental Validation
The following protocols provide a framework for experimentally validating the proposed mechanism of action. This multi-step approach ensures a self-validating system, from direct chemical behavior to cellular response.
Experimental Workflow
Caption: A logical workflow for the experimental validation of DAHNP's mechanism.
Protocol 1: Quantification of Nitric Oxide Release via Griess Assay
Objective: To directly measure the release of NO from DAHNP in an aqueous solution by quantifying its stable breakdown product, nitrite.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DAHNP in DMSO.
-
Prepare Griess Reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh and protect from light.
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same buffer as the experiment (e.g., PBS, pH 7.4).
-
-
Experimental Setup:
-
In a 96-well plate, add DAHNP to PBS (pH 7.4) to final concentrations ranging from 1 µM to 1 mM. Include a vehicle control (DMSO in PBS).
-
Incubate the plate at 37°C for a defined time course (e.g., 0, 30, 60, 120 minutes).
-
-
Measurement:
-
At each time point, take 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the Griess Reagent to each well containing the supernatant and standards.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. An increase in absorbance over time in DAHNP-treated wells indicates NO release.
-
Protocol 2: In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay
Objective: To determine if DAHNP can activate purified sGC by measuring the production of cGMP.
Methodology:
-
Reagent Preparation:
-
Use commercially available purified sGC.
-
Prepare an assay buffer (e.g., 50 mM TEA-HCl, pH 7.5, containing 1 mM GTP, 3 mM MgCl₂, and a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
-
-
Experimental Setup:
-
Pre-activate the sGC according to the manufacturer's instructions.
-
In reaction tubes, combine the assay buffer with varying concentrations of DAHNP (e.g., 0.1 µM to 100 µM).
-
Include a positive control (e.g., the NO donor SNP or an sGC activator like BAY 58-2667) and a negative control (vehicle).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified sGC to each tube.
-
Incubate at 37°C for 10 minutes.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or by boiling).
-
-
Data Analysis:
-
Quantify the cGMP produced in each reaction tube using a commercially available cGMP ELISA kit.
-
A dose-dependent increase in cGMP production in the presence of DAHNP confirms its ability to activate the sGC enzyme.
-
Ancillary Biological Activities and Applications
Beyond its proposed role in NO signaling, DAHNP has been noted for other properties.
-
Potential Antibiotic Properties: Research has suggested that DAHNP may possess antibiotic activity, particularly against Clostridioides difficile.[4] However, the mechanism behind this effect is not yet elucidated and requires dedicated investigation.[4]
-
Chemical Synthesis Intermediate: DAHNP is a crucial intermediate in the industrial synthesis of purine derivatives. The 5-nitroso group is readily reduced to an amine, forming 2,4,5-triamino-6-hydroxypyrimidine (TAHP).[8][9] TAHP is a direct precursor for the synthesis of guanine and folic acid, which are vital for antiviral drug production and vitamin supplements.[8][10][11]
Caption: Role of DAHNP as a key intermediate in chemical synthesis.
Conclusion and Future Directions
The available evidence strongly suggests that the primary mechanism of action for this compound is that of a nitric oxide donor, leading to the activation of the sGC-cGMP signaling pathway. This stands in stark contrast to its non-nitrosated precursor, DAHP, which inhibits endogenous NO synthesis. For researchers in pharmacology and drug development, this distinction is critical.
Future research should focus on:
-
Quantifying the NO-donating kinetics of DAHNP under various physiological conditions.
-
Elucidating the mechanism behind its reported antibiotic effects.
-
Exploring its therapeutic potential in preclinical models where targeted NO delivery is beneficial, such as in cardiovascular diseases or erectile dysfunction.
By providing a clear, evidence-based framework and actionable experimental protocols, this guide serves as a foundational resource for the continued investigation of this multifaceted pyrimidine derivative.
References
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. PrepChem.com. [Link]
- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
-
Sung, Y. J., Hotchkiss, J. H., & Dietert, R. R. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101–108. [Link]
- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
Doležal, M., et al. (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 11(4), 214-226. [Link]
-
Feil, R., & Friebe, A. (2011). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. British Journal of Pharmacology, 164(2), 433-445. [Link]
-
VanAllan, J. A. (1952). 2,4-DIAMINO-6-HYDROXYPYRIMIDINE. Organic Syntheses, 32, 45. [Link]
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
van der Sluis, R. J., et al. (2022). Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model. British Journal of Pharmacology, 179(19), 4565-4578. [Link]
-
Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life Sciences, 72(9), 1015-1025. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 62128-61-4 [smolecule.com]
- 5. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble guanylate cyclase activator BAY 54–6544 improves vasomotor function and survival in an accelerated ageing mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-350619: a novel activator of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 10. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 11. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
Biological activity of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Authored by a Senior Application Scientist
Abstract
This compound (DAHNP) is a pivotal heterocyclic compound that bridges synthetic chemistry with profound biological applications. While historically recognized as a critical intermediate in the synthesis of purine derivatives, including essential antiviral drugs, emerging research has begun to uncover its intrinsic biological activities. This guide provides a comprehensive technical overview of DAHNP, detailing its synthesis, chemical reactivity, and multifaceted biological roles. We will explore its function as a precursor to potent therapeutics, its potential as an antibiotic agent, and the enzymatic inhibitory activities associated with its structural class. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile pyrimidine derivative.
Introduction and Chemical Profile
This compound, often abbreviated as DAHNP, is a pyrimidine derivative characterized by the presence of two amino groups, a hydroxyl group, and a reactive nitroso group at the 5-position.[1] This unique combination of functional groups dictates its chemical behavior and forms the basis of its utility in organic synthesis and its potential biological effects.
Its primary significance lies in its role as a key precursor for the synthesis of guanine and various guanine-based antiviral medications, such as acyclovir and ganciclovir, which are indispensable in treating infections caused by herpes viruses and cytomegalovirus.[2] The strategic placement of the nitroso group allows for its reduction to a primary amine, facilitating the subsequent cyclization required to form the purine ring system.[2] Beyond this well-established role, DAHNP is gaining attention for its own bioactive properties, including potential antibiotic effects.[1][3]
Table 1: Chemical and Physical Properties of DAHNP
| Property | Value | Source(s) |
| CAS Number | 2387-48-6 | [2] |
| Molecular Formula | C₄H₅N₅O₂ | [1][2] |
| Molecular Weight | 155.12 g/mol | [1][2] |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | >360 °C | [1][2] |
| Primary Application | Intermediate in pharmaceutical synthesis | [2] |
Synthesis and Core Reactivity
The synthesis of DAHNP is a well-documented process, valued for its efficiency and high yield. The causality behind the chosen reagents is rooted in the fundamental principles of electrophilic aromatic substitution on an activated pyrimidine ring.
General Synthesis Protocol: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
The most common synthetic route involves the direct nitrosation of 2,4-diamino-6-hydroxypyrimidine. The amino and hydroxyl groups on the pyrimidine ring are electron-donating, which activates the C5 position, making it susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated in situ.
Experimental Protocol:
-
Preparation of Precursor Slurry: In a suitable reaction vessel (e.g., a three-liter beaker), suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.[4]
-
Addition of Nitrite Source: Prepare a solution of 34 g of sodium nitrite (NaNO₂) in 100 mL of distilled water and add it to the pyrimidine suspension while stirring.[4]
-
Generation of Electrophile and Reaction: While maintaining continuous stirring, introduce 40 mL of glacial acetic acid drop-wise into the mixture.[4] The acetic acid protonates the nitrite ion, generating nitrous acid (HNO₂), which then forms the nitrosonium ion (NO⁺) electrophile that attacks the C5 position of the pyrimidine.
-
Isolation and Purification: The resulting DAHNP precipitate is collected by filtration. It can be further purified by dissolving it in water and adjusting the pH to 5.0 with acetic acid to precipitate the purified product, which is then filtered and dried.[4]
Key Chemical Reactivity: Reduction of the 5-Nitroso Group
The most significant reaction of DAHNP from a pharmaceutical standpoint is the reduction of its 5-nitroso group to a primary amine. This transformation yields 2,4,5-triamino-6-hydroxypyrimidine (TAHP), the direct precursor needed to construct the imidazole portion of the purine ring.[2][5]
Workflow: Synthesis of Guanine from DAHNP
Caption: Synthetic pathway from DAHNP to Guanine.
This reduction is typically achieved via catalytic hydrogenation using noble metal catalysts.[2] The resulting tri-amino pyrimidine can then be reacted with formic acid to introduce the final carbon atom, followed by cyclization to yield guanine.[2][6] This streamlined pathway is more efficient and environmentally favorable than many traditional methods.[2]
Key Biological Activities and Mechanisms of Action
While its role as a synthetic intermediate is paramount, DAHNP and its related structures exhibit notable biological activities.
Table 2: Summary of Biological Activities
| Activity | Target/System | Compound | Key Findings | Source(s) |
| Antiviral Precursor | Purine Synthesis | DAHNP | Serves as a key intermediate for guanine, acyclovir, and ganciclovir. | [2] |
| Antibiotic | Clostridioides difficile | DAHNP | Exhibits potential antibiotic properties against this pathogenic bacterium. | [1][2][3] |
| Enzyme Inhibition | GTP Cyclohydrolase I | 2,4-Diamino-6-hydroxypyrimidine (DAHP - Precursor) | Inhibits the rate-limiting enzyme in tetrahydrobiopterin (BH4) synthesis, thereby suppressing nitric oxide (NO) production. | [7][8][9] |
| Anticancer (Analog) | Cyclin-Dependent Kinase 2 (CDK2) | NU6027 (DAHNP Derivative) | A potent and selective inhibitor of CDK2, suggesting potential for cancer therapy. | [10][11] |
Antibiotic Potential
Recent research has identified DAHNP as a potential antibiotic, particularly against the gram-positive bacterium Clostridioides difficile.[1][2] C. difficile is a major cause of nosocomial infections and can lead to severe gastrointestinal disease. The structural features of DAHNP suggest it may interfere with essential bacterial enzymes or metabolic pathways required for survival.[1] While the precise mechanism of action is still under investigation, this discovery positions DAHNP as a potential lead compound for the development of novel anti-infective agents.[2]
Enzyme Inhibition: A Family Trait
The biological activity of the broader 2,4-diaminopyrimidine family provides critical context for the potential of DAHNP.
Inhibition of Nitric Oxide Synthesis (via Precursor):
The precursor to DAHNP, 2,4-diamino-6-hydroxypyrimidine (DAHP), is a well-characterized and specific inhibitor of GTP cyclohydrolase I .[7][8][9] This enzyme catalyzes the rate-limiting step in the de novo synthesis of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[7][8] By blocking BH4 synthesis, DAHP effectively suppresses the production of NO in various cell types, including macrophages and endothelial cells.[7][8] This has been demonstrated to reduce inflammatory responses and cytokine-induced expression of adhesion molecules like VCAM-1.[9]
Mechanism: Inhibition of GTP Cyclohydrolase I and Downstream Effects
Caption: DAHP inhibits GTP Cyclohydrolase I, blocking BH4 synthesis and subsequent NO production.
Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay
This protocol provides a framework for validating the inhibitory effect of compounds like DAHP on NO production in immune-activated cells.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media.[8][12]
-
Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., DAHP) for a designated period.
-
Stimulation: Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).[12]
-
Incubation: Incubate the cells for 24-48 hours to allow for NO production.
-
Quantification of Nitrite: Measure the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess assay. The intensity of the colorimetric reaction is proportional to the amount of NO produced.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce NO production by 50%.
Inhibition of Cyclin-Dependent Kinases (via Derivatives):
Further demonstrating the therapeutic potential of this scaffold, derivatives of DAHNP have been developed as potent enzyme inhibitors for cancer therapy. For example, NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10][11] By inhibiting CDK2, these compounds can halt cell proliferation, making them promising candidates for treating various cancers.[10] Structure-activity relationship (SAR) studies on these derivatives have provided valuable insights for designing even more potent and selective inhibitors.[11]
Conclusion and Future Directions
This compound is a molecule of significant dual importance. It remains an indispensable building block in the chemical synthesis of life-saving antiviral drugs. Simultaneously, the compound itself, along with its structural relatives, is an active area of research for new therapeutic applications. Its demonstrated antibiotic potential against C. difficile warrants further investigation into its mechanism of action and preclinical efficacy. Moreover, the success of its derivatives as potent and selective enzyme inhibitors in oncology underscores the value of the 2,4-diaminopyrimidine scaffold as a privileged structure in drug discovery. Future research should focus on elucidating the precise molecular targets of DAHNP's antibiotic activity and expanding the SAR studies to develop novel therapeutics for infectious diseases and cancer.
References
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. (n.d.). TSI Journals. Retrieved from [Link]
-
Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (2023). Chemistry & Biodiversity. Retrieved from [Link]
-
Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]
- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. (n.d.). Google Patents.
- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (n.d.). Google Patents.
-
Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (2016). PubMed. Retrieved from [Link]
-
Sung, Y. J., Hotchkiss, J. H., & Dietert, R. R. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology. Retrieved from [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). PubMed. Retrieved from [Link]
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. This compound|CAS 2387-48-6 [benchchem.com]
- 3. This compound | 2387-48-6 [chemicalbook.com]
- 4. tsijournals.com [tsijournals.com]
- 5. prepchem.com [prepchem.com]
- 6. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: A Pivotal Intermediate in Pharmaceutical Synthesis
Abstract
This guide provides an in-depth technical overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP), a critical chemical intermediate in the synthesis of a variety of pharmacologically active compounds. We will explore its fundamental physicochemical properties, detail robust synthesis and purification protocols, and elucidate its primary application as a precursor to 2,4,5,6-tetraaminopyrimidine (TAPH), a core scaffold for pteridine-based drugs. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step methodologies.
Introduction: The Strategic Importance of DAHNP
This compound, often abbreviated as DAHNP, is a pyrimidine derivative of significant industrial importance. While it exhibits some potential antibiotic properties against pathogens like Clostridioides difficile, its primary value lies in its role as a key building block.[1][2] The strategic placement of its functional groups—two amino groups, a hydroxyl group, and a readily reducible nitroso group—makes it an ideal precursor for the synthesis of more complex heterocyclic systems.
The most critical transformation of DAHNP is its reduction to 2,4,5-triamino-6-hydroxypyrimidine (TAHP) or its tetraamino equivalent, 2,4,5,6-tetraaminopyrimidine (TAPS).[3][4][5] This resulting tetra-substituted pyrimidine is the direct precursor to the pteridine ring system, which forms the core of numerous drugs, including diuretics like Triamterene and antifolates used in chemotherapy.[6][7] Understanding the synthesis and handling of DAHNP is therefore fundamental to the efficient and scalable production of these vital medicines.
Physicochemical Properties
A thorough understanding of DAHNP's physical properties is essential for its synthesis, purification, and handling. The compound is a pale to light red solid, characterized by its high melting point and limited solubility, which are key considerations in process design.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | > 360 °C | [1][8] |
| Boiling Point (Predicted) | ~271.6 °C | [1] |
| CAS Number | 2387-48-6 | [8] |
Synthesis of this compound
The industrial synthesis of DAHNP is typically a two-step process starting from readily available materials. The logic is to first construct the pyrimidine ring and then introduce the nitroso group at the C5 position.
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
The initial step involves the cyclization of guanidine with a cyanoacetate derivative. Guanidine nitrate's reaction with ethyl cyanoacetate is a common and high-yielding method to form the 2,4-diamino-6-hydroxypyrimidine ring.[3]
-
Causality of Reagent Choice: Guanidine provides the N-C-N backbone required for the pyrimidine ring, while ethyl cyanoacetate provides the remaining carbon atoms. The reaction is driven by the formation of the stable aromatic pyrimidine core.
Step 2: Nitrosation at the C5 Position
The second, and defining, step is the electrophilic substitution at the C5 position of the pyrimidine ring. This position is highly activated by the two electron-donating amino groups and the hydroxyl group, making it susceptible to nitrosation.
-
Causality of Reaction Conditions: The reaction is performed in an acidic medium, typically using glacial acetic acid or a dilute mineral acid.[3][9] The acid protonates sodium nitrite (NaNO₂) to form nitrous acid (HNO₂), which is the active nitrosating agent. The temperature must be carefully controlled, as the reaction is exothermic. Low temperatures prevent the decomposition of nitrous acid and minimize side reactions. A Chinese patent suggests using a dilute formic acid solution, which facilitates easier recovery and reuse of solvents and reagents, reducing wastewater output.[9]
Caption: Synthesis workflow for DAHNP.
Detailed Experimental Protocol: Synthesis of DAHNP
This protocol is a synthesized representation based on established methodologies.[3]
-
Preparation: In a 3-liter three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of deionized water.
-
Addition of Nitrite: Prepare a solution of 34 g of sodium nitrite in 100 mL of deionized water and add it to the pyrimidine suspension while stirring.
-
Acidification: Cool the mixture in an ice bath to below 10 °C. Slowly add 40 mL of glacial acetic acid dropwise via the dropping funnel over a period of 60-90 minutes.
-
Scientist's Note: The slow, dropwise addition is critical. It ensures the in situ generation of nitrous acid is controlled, preventing a rapid exotherm and potential side reactions. Maintaining a low temperature is paramount for the stability of the nitrosating agent.
-
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. The color of the suspension will change as the red DAHNP product precipitates.
-
Isolation: Filter the resulting solid using a Büchner funnel. Wash the filter cake sequentially with 500 mL of cold deionized water and then with 100 mL of cold ethanol to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. A typical yield is around 80%.[3]
DAHNP as a Chemical Intermediate: The Gateway to Pteridines
The primary utility of DAHNP is its conversion to 2,4,5-triamino-6-hydroxypyrimidine (TAHP) or its sulfate salt. This is achieved through the reduction of the C5-nitroso group to an amino group.
The Reduction of the Nitroso Group
The transformation of the nitroso group (-NO) into an amino group (-NH₂) is the key step that opens the door to further cyclization reactions. Several reducing agents can be employed, with the choice often depending on factors like cost, scale, safety, and desired purity.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Dithionite (Na₂S₂O₄) | Hot water (80-90 °C), often with NaOH to aid solubility.[3] | Effective, relatively inexpensive, common lab reagent. | Generates sulfur byproducts, can be sensitive to air/moisture. |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt catalyst, elevated temperature (70-120 °C) and pressure (3-150 bar).[5] | High yield, clean reaction with water as the only byproduct, catalyst is recyclable. | Requires specialized high-pressure equipment (autoclave), potential for catalyst poisoning. |
| Zinc Dust | Acidic medium (e.g., sulfuric acid).[10] | Cost-effective for large scale, non-corrosive. | Generates metal waste streams that require treatment. |
-
Expert Insight: For industrial-scale production, catalytic hydrogenation is often preferred due to its high efficiency and atom economy, despite the initial capital investment for high-pressure reactors.[5] For laboratory-scale synthesis, sodium dithionite offers a convenient and effective alternative.[3]
Caption: Key reduction pathway of DAHNP to TAHP.
Detailed Experimental Protocol: Reduction using Sodium Dithionite
This protocol is adapted from established literature procedures.[3]
-
Preparation: In a beaker, add 52 g of DAHNP to 440 mL of hot (80 °C) deionized water. Place the beaker in a water bath maintained at 90 °C and stir the suspension for 1 hour.
-
Solubilization: Add 46 mL of a 20% sodium hydroxide solution to the mixture.
-
Scientist's Note: DAHNP has poor solubility in neutral water. The addition of NaOH deprotonates the hydroxyl group, forming the more soluble sodium salt, which facilitates a more efficient reduction in the solution phase.
-
-
Reduction: Add 15 g of sodium dithionite in small portions over 20-minute intervals. The deep red color of the DAHNP suspension will gradually fade to a lighter color as the reduction proceeds.
-
Isolation of Sulfate Salt: After the reaction is complete (indicated by the color change), the resulting TAHP is often isolated as its more stable sulfate salt. This is achieved by carefully acidifying the reaction mixture with sulfuric acid, which precipitates the 2,4,5-triamino-6-hydroxy pyrimidine sulfate.
-
Purification: The precipitated sulfate salt is filtered, washed with cold water, and dried.
Analytical Characterization and Quality Control
Ensuring the purity and identity of DAHNP is critical for its successful use in subsequent synthetic steps.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for assessing purity. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered methanol/water gradient) can effectively separate DAHNP from its starting materials and potential byproducts. Purity levels of >98% are typically required for pharmaceutical applications.[11]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. Expected peaks include N-H stretches for the amino groups, an O-H stretch for the hydroxyl group, and C=N/C=C stretches characteristic of the pyrimidine ring.[3]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The molecular ion peak should appear at m/z 155.[1]
Safety and Handling
Appropriate safety measures must be observed when working with DAHNP and its precursors.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.[12][13]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or a fume hood to prevent inhalation.[12] Avoid contact with skin and eyes.[13]
-
First Aid:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
Conclusion
This compound is more than just a chemical compound; it is a linchpin in the synthesis of complex, life-saving pharmaceuticals. Its robust two-step synthesis from simple starting materials and its efficient reduction to the versatile 2,4,5-triamino-6-hydroxypyrimidine intermediate make it indispensable in pharmaceutical process chemistry. A thorough, mechanistically-driven understanding of its synthesis, purification, and subsequent reactions is essential for any scientist or researcher working in the field of heterocyclic chemistry and drug development.
References
-
Hemmati, S. et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
PrepChem.com. Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. [Link]
- Google Patents. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
- Google Patents. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
-
LookChem. 2,4-DIAMINO-6-HYDROXY-PYRIMIDINE-5-CARBALDEHYDE Safety Data Sheets(SDS). [Link]
-
ChemWhat. This compound CAS#: 2387-48-6. [Link]
- Google Patents.
-
Justia Patents. Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. [Link]
- Google Patents. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
Googleapis.com. United States Patent (19). [Link]
-
PubChem. Triamterene. [Link]
-
E2G. TRIAMTERENE profile page. [Link]
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. This compound | 2387-48-6 [chemicalbook.com]
- 3. tsijournals.com [tsijournals.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 6. Triamterene | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. E2G [e2g.stanford.edu]
- 8. chemwhat.com [chemwhat.com]
- 9. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 10. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 11. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine: From Historical Discovery to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a pivotal intermediate in synthetic organic and medicinal chemistry. We will explore its historical context, tracing its origins to the foundational work on purine synthesis, and detail the established and modern methodologies for its preparation. The document elucidates its chemical properties and its critical role as a precursor for a wide array of biologically significant molecules, including purines, pteridines, and antiviral nucleoside analogs. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, technical understanding of this versatile pyrimidine derivative.
Introduction: A Cornerstone of Heterocyclic Chemistry
This compound is a heterocyclic compound of immense synthetic utility. While not a household name, this pale red solid is a crucial stepping stone in the construction of more complex molecular architectures that are fundamental to life and medicine.[1] Its structure, featuring a pyrimidine core functionalized with amino, hydroxyl, and nitroso groups, makes it a reactive and versatile building block.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of purines, a class of molecules that includes adenine and guanine—the very building blocks of nucleic acids.[2][3] Its discovery and application are intrinsically linked to the historical efforts to understand and synthesize these vital biomolecules. This guide will trace that history, detail the chemistry behind its synthesis, and explore its applications in the development of therapeutic agents.
Historical Context: The Traube Purine Synthesis
The story of this compound is inseparable from the landmark Traube purine synthesis , first reported by the German chemist Wilhelm Traube in 1900.[4][5] This method provided a rational and versatile pathway for constructing the purine ring system by fusing an imidazole ring onto a pre-existing pyrimidine.[3][4]
The core strategy of the Traube synthesis involves the functionalization of a 4-aminopyrimidine derivative at the 5-position. This is achieved through a two-step process:
-
Nitrosation: Introduction of a nitroso (-NO) group at the 5-position of a 4-aminopyrimidine.
-
Reduction: Reduction of the nitroso group to an amino (-NH2) group, creating a reactive 4,5-diaminopyrimidine.
This newly formed diamine can then be cyclized with a one-carbon unit (like formic acid) to form the fused imidazole ring, completing the purine structure.[4][6] this compound is the direct product of the critical nitrosation step when starting from 2,4-diamino-6-hydroxypyrimidine, making it a cornerstone of this classical and still relevant synthetic pathway.[2][7]
Synthesis and Methodologies
The preparation of this compound is a well-established procedure, typically involving the nitrosation of its precursor, 2,4-diamino-6-hydroxypyrimidine.
Synthesis of the Precursor: 2,4-Diamino-6-hydroxypyrimidine
The journey begins with the synthesis of the pyrimidine ring itself. A common and high-yield method involves the cyclization reaction between guanidine nitrate and a cyanoacetate ester, such as ethyl cyanoacetate or methyl cyanoacetate.[2][8] This reaction efficiently constructs the 2,4-diamino-6-hydroxypyrimidine core.[2]
Nitrosation to Form this compound
The key transformation is the introduction of a nitroso group at the C5 position of the pyrimidine ring. This is an electrophilic substitution reaction.
-
Reaction: 2,4-diamino-6-hydroxypyrimidine is treated with sodium nitrite (NaNO₂) in an acidic medium.[2][7]
-
Acidic Medium: Glacial acetic acid or dilute formic acid is commonly used to generate the nitrosating agent, nitrous acid (HNO₂), in situ.[2][8]
-
Mechanism: The electron-rich pyrimidine ring, activated by the two amino groups and the hydroxyl group, is susceptible to electrophilic attack by the nitrosonium ion (NO⁺) generated from nitrous acid. The attack occurs at the C5 position, which is sterically accessible and electronically activated.
-
Yield: This reaction is typically high-yielding, often around 80%.[2]
The overall synthesis pathway is illustrated below.
Caption: Synthesis pathway of this compound.
Physicochemical Properties
The key properties of this compound are summarized in the table below. Its high melting point is characteristic of its stable, crystalline, and polar nature.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₅O₂ | [1][9][10] |
| Molecular Weight | 155.11 g/mol | [1][9][10] |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | >360°C | [1][9] |
| CAS Number | 2387-48-6 | [9][10][11] |
Applications in Drug Development and Research
The primary value of this compound is not its intrinsic biological activity, but its role as a versatile synthetic intermediate.
Precursor for Purine Synthesis
The most significant application is its use in the Traube synthesis to produce purines, particularly guanine.[2] The nitroso group is readily reduced to an amino group, yielding 2,4,5-triamino-6-hydroxypyrimidine (TAHP) .[2][12] This reduction is typically achieved using a reducing agent like sodium dithionite or through catalytic hydrogenation.[2][12][13]
TAHP is then cyclized with formic acid to form the imidazole ring, yielding guanine.[3][8] Guanine is a fundamental component of DNA and RNA and serves as the starting material for the large-scale production of important antiviral drugs like ganciclovir and acyclovir , which are used to treat herpes virus and cytomegalovirus (CMV) infections.[2][14]
Caption: Role as a key intermediate in the synthesis of guanine and antiviral drugs.
Pteridine Synthesis
This compound can also serve as a precursor for the synthesis of pteridines, another important class of bicyclic heteroaromatics. Pteridines are core structures in many essential cofactors, such as folic acid and biopterin.[15] The nitrosopyrimidine can be condensed with compounds containing active methylene groups (aldehydes and ketones) to form the pteridine ring system.[16]
Direct Biological Activity Research
While primarily a synthetic intermediate, some research has explored the direct biological activities of this compound and its close analogs. Studies have indicated potential antibiotic properties, particularly against Clostridioides difficile.[1] Additionally, the related compound 2,4-diamino-6-hydroxy-5-nitropyrimidine has been investigated as a potential anticancer agent. However, its precursor, 2,4-diamino-6-hydroxypyrimidine, is more widely known as a research tool, specifically as an inhibitor of GTP cyclohydrolase I, an enzyme involved in nitric oxide synthesis.[17][18]
Detailed Experimental Protocols
The following protocols are provided as illustrative examples based on established literature procedures.[2] Researchers should always adhere to standard laboratory safety practices.
Protocol 1: Synthesis of this compound (2)
-
Materials:
-
2,4-diamino-6-hydroxypyrimidine (1) (60 g)
-
Sodium nitrite (34 g)
-
Glacial acetic acid (40 mL)
-
Distilled water
-
-
Procedure:
-
In a 3-liter beaker, add 2,4-diamino-6-hydroxypyrimidine (60 g) to 1200 mL of water to form a suspension.
-
Prepare a solution of sodium nitrite (34 g) in 100 mL of distilled water and add it to the pyrimidine suspension.
-
While stirring the mixture vigorously with a magnetic stirrer, add glacial acetic acid (40 mL) dropwise. A rose-red precipitate will form.
-
Continue stirring for an additional hour to ensure the reaction goes to completion.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the solid product with cold distilled water and then with ethanol.
-
Dry the product in an oven at 60-70°C to obtain this compound as a reddish solid.
-
Protocol 2: Reduction to 2,4,5-Triamino-6-hydroxypyrimidine Sulphate (3)
-
Materials:
-
This compound (2) (52 g)
-
Sodium dithionite (105 g)
-
20% Sodium hydroxide solution
-
Distilled water
-
-
Procedure:
-
Add this compound (52 g) to a beaker containing 440 mL of hot (80°C) distilled water.
-
Place the beaker in a water bath at 90°C and stir the suspension for at least 1 hour.
-
Add 46 mL of 20% sodium hydroxide solution to the mixture to aid in solubility.
-
Add sodium dithionite (105 g) in small portions (e.g., 20 g portions) over a period of time (e.g., at 20-minute intervals). The red color of the solution will gradually disappear.
-
After the addition is complete and the solution is decolorized, cool the mixture in an ice bath to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2,4,5-triamino-6-hydroxypyrimidine (often isolated as its sulphate salt).[2]
-
Conclusion
From its origins in the early 20th century as a key player in the Traube purine synthesis, this compound has cemented its place as a compound of fundamental importance in heterocyclic chemistry. Its straightforward, high-yield synthesis and its ability to be readily converted into 4,5-diaminopyrimidines make it an invaluable precursor for constructing complex and biologically vital molecules. Its legacy continues today, underpinning the industrial-scale synthesis of purine-based antiviral therapeutics that have had a profound impact on global health. For any researcher working in the fields of medicinal chemistry, nucleoside synthesis, or heterocyclic chemistry, a thorough understanding of the history and utility of this remarkable intermediate is essential.
References
- Traube, W. (1900). Über eine neue Synthese des Guanins und Xantins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.
- Scribd. Traube Purine Synthesis.
- Slideshare. Traube purine synthesis.
- Scribd. 1-III) Traube Synthesis For Purine.
- Thieme. Synthesis of Purines.
- Smolecule. This compound.
- Biosynth. 2,4-Diamino-6-hydroxy-5-nitropyrimidine.
- ChemicalBook. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- PrepChem.com. Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine.
- Google Patents. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Google Patents. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
- ChemWhat. This compound CAS#: 2387-48-6.
- ChemicalBook. This compound Product Description.
- A Versatile Compound with Diverse Applic
- The Chemical Properties and Research Applications of 2,4-Diamino-6-hydroxypyrimidine.
- Der Pharma Chemica. (2016).
- Sung, Y. J., Hotchkiss, J. H., & Dietert, R. R. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International journal of immunopharmacology, 16(2), 101–108.
- Google Patents.
- Google Patents. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Wikipedia. 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine.
- ChemicalBook. This compound.
- MDPI. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Google Patents. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine.
- Basu, P., & Burgmayer, S. J. (2011). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules (Basel, Switzerland), 16(7), 5466–5501.
- News-Medical.Net. Purine Biosynthesis.
- Zrenner, R., Stahle, M., Gibeaut, D. M., & Smith, D. W. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Annual Plant Reviews, 24, 1-56.
- Boyle, P. H. (2013). The diversity-oriented synthesis of pteridines: achievements and potential for development. IUBMB life, 65(9), 746–754.
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. Traube purine synthesis | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 2387-48-6 [chemicalbook.com]
- 12. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. nbinno.com [nbinno.com]
- 18. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE from 2,4-diamino-6-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a critical intermediate in the production of various pharmaceuticals, including antiviral and antitumor agents.[1][2][3] The protocol herein describes the nitrosation of 2,4-diamino-6-hydroxypyrimidine using sodium nitrite in an acidic medium. This document provides an in-depth examination of the reaction mechanism, a detailed, step-by-step experimental protocol, safety precautions, and methods for the characterization of the final product. The information is curated to ensure scientific integrity and provide actionable insights for laboratory and process development applications.
Introduction
2,4-Diamino-6-hydroxypyrimidine is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of numerous biologically active molecules.[4] Its derivatives are integral to the development of pharmaceuticals such as the antiviral drug acyclovir and various anticancer agents.[4] The strategic introduction of a nitroso group at the 5-position of the pyrimidine ring transforms it into this compound, a key precursor for further molecular elaboration, particularly in the synthesis of purine analogs like guanine.[1][3] This transformation is a crucial step in the synthetic pathway for producing ganciclovir and other antiviral medications.[1] The resulting 5-nitroso derivative is a colored compound, typically a pale red to light red solid, with a high melting point, reflecting its stable crystalline structure.[5]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 2,4-diamino-6-hydroxypyrimidine is achieved through an electrophilic aromatic substitution reaction, specifically, nitrosation. The pyrimidine ring, activated by the electron-donating amino and hydroxyl groups, is susceptible to electrophilic attack.
The key steps of the mechanism are as follows:
-
Formation of the Nitrosating Agent: In an acidic medium, typically using a weak acid like acetic acid, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich 5-position of the 2,4-diamino-6-hydroxypyrimidine ring attacks the nitrosonium ion. The amino and hydroxyl groups direct the substitution to this position due to their ortho- and para-directing effects.
-
Deprotonation: A base (such as water) removes a proton from the intermediate, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.
The choice of a weak acid like acetic acid is crucial as it provides the necessary acidic environment for the formation of the nitrosonium ion without excessively protonating the amino groups of the starting material, which would deactivate the ring towards electrophilic attack.[6]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4-diamino-6-hydroxypyrimidine | Reagent grade, 98% |
| Sodium nitrite (NaNO₂) | ACS reagent grade, ≥97% |
| Glacial acetic acid | ACS reagent grade, ≥99.7% |
| Distilled water | Type II or equivalent |
| Three-neck round-bottom flask | Appropriate volume |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Thermometer | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Vacuum flask | |
| Beakers and graduated cylinders | |
| pH indicator paper or pH meter |
Synthesis Workflow
Figure 1. A generalized workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Pyrimidine Suspension: In a three-liter beaker or an appropriately sized three-neck round-bottom flask equipped with a magnetic stirrer, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water. Stir the mixture to form a suspension.[1]
-
Addition of Sodium Nitrite: Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water. Add this solution to the pyrimidine suspension while continuing to stir.[1]
-
Acidification and Reaction: While vigorously stirring the mixture, slowly add 40 mL of glacial acetic acid drop-wise using a dropping funnel.[1] It is crucial to maintain a low temperature during the addition of acid to control the exothermic reaction and prevent the decomposition of nitrous acid. An ice bath can be used for this purpose.
-
Reaction Completion and Product Isolation: After the complete addition of acetic acid, continue to stir the reaction mixture for at least one hour at room temperature to ensure the reaction goes to completion. The formation of a colored precipitate indicates the formation of the product.
-
Filtration and Washing: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the collected solid product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The expected yield is approximately 80%.[1]
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[7][8]
Handling Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[7][9] Avoid contact with skin, eyes, and clothing.[7][8] Do not ingest or inhale the dust.[10] In case of accidental ingestion, seek immediate medical attention.[8][9] Store sodium nitrite away from combustible materials.[8][11]
Handling Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Handle it in a well-ventilated fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10][11]
Characterization of this compound
The identity and purity of the synthesized compound can be confirmed using various analytical techniques:
| Analytical Technique | Expected Results |
| Melting Point | Expected to be above 360 °C.[5] |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, O-H, C=O, C=N, and N=O functional groups should be observed. A typical spectrum may show peaks around 3200 cm⁻¹ (N-H stretching), 1700 cm⁻¹ (C=O stretching), and 1625 cm⁻¹ (N-H bending).[1] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z 155, corresponding to the molecular formula C₄H₅N₅O₂.[5] |
| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the compound. |
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of therapeutic agents.
Synthesis of Antiviral Drugs
The primary application of this compound is in the synthesis of purine derivatives, which are precursors to antiviral drugs. For instance, it can be reduced to 2,4,5-triamino-6-hydroxypyrimidine, which is then cyclized to form guanine.[1][12] Guanine is a key starting material for the synthesis of ganciclovir, a potent antiviral medication used to treat cytomegalovirus (CMV) infections.[1]
Figure 2. Synthetic pathway from this compound to antiviral drugs.
Antibiotic Potential
Recent research has also highlighted the potential antibiotic properties of this compound, particularly against Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections.[5] This suggests that the compound itself could be a lead for the development of new antibiotics.
Conclusion
The synthesis of this compound is a well-established and efficient process that provides a crucial intermediate for the pharmaceutical industry. The protocol outlined in this guide, when followed with the appropriate safety measures, allows for the reliable production of this valuable compound. The versatility of this compound in the synthesis of antiviral drugs and its potential as an antibiotic underscore its continued importance in drug discovery and development.
References
- Chemos GmbH & Co.KG.
- Smolecule. This compound | 62128-61-4.
- Hemmati, S., et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- PrepChem.com. Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine.
- ChemicalBook. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- Chemtrade Logistics.
- Scribd. Sodium Nitrite Safety Guide.
- Fisher Scientific.
- Anhui Newman Fine Chemicals Co., Ltd. When using sodium nitrite, the following precautions should be taken to ensure safety. 2024-05-17.
- Google Patents. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
- Google Patents. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- BLDpharm. 2387-48-6|this compound.
- Auteum.
- ChemWhat. This compound CAS#: 2387-48-6.
- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.
- ResearchGate. kinetics and nitration mechanism of 4,6-dihydroxypyrimidine and its derivatives in the presence of nitrous acid. 2020-08-20.
- Google Patents. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
- Sung, H., et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- Radwan, M., et al. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. prepchem.com [prepchem.com]
- 3. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound | 62128-61-4 [smolecule.com]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemtradelogistics.com [chemtradelogistics.com]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
- 10. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]
- 11. chemos.de [chemos.de]
- 12. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
Application Note: A Robust Protocol for the Synthesis of Guanine from 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Abstract: Guanine, a fundamental purine nucleobase, is a critical starting material for the synthesis of numerous pharmacologically active compounds, most notably antiviral agents such as acyclovir and ganciclovir.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of high-purity guanine based on the venerable Traube purine synthesis methodology.[3][4][5] We begin with the precursor 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) and proceed through a two-step sequence involving reduction and subsequent cyclization. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the process, ensuring both high yield and product integrity.
Scientific Principles and Reaction Mechanism
The synthesis of guanine from DAHNP is a classic illustration of the Traube purine synthesis, which constructs an imidazole ring onto a pre-existing, functionalized pyrimidine moiety.[2][4][6] The overall strategy involves two critical transformations:
Step 1: Reduction of the 5-Nitroso Group The process begins with the reduction of the nitroso group (-N=O) at the C5 position of the pyrimidine ring. This reduction yields a vicinal diamine, 2,4,5-triamino-6-hydroxypyrimidine (TAHP). This intermediate is highly reactive and susceptible to oxidation, which is why it is typically generated and used in situ or isolated as a more stable salt, such as its sulfate (TAHP sulfate).[1][7] While chemical reducing agents like ammonium sulfide can be used, catalytic hydrogenation is often preferred as it avoids the introduction of sulfur-based impurities and simplifies workup.[2][3][6]
Step 2: Imidazole Ring Closure The newly formed, highly nucleophilic amino group at the C5 position of TAHP readily reacts with a one-carbon electrophile to form the second, five-membered imidazole ring. Formic acid is an excellent and widely used reagent for this cyclization, acting as the source for the C8 carbon of the purine ring system.[4][8][9] The reaction proceeds via an initial formylation of the C5 amino group to give 2,4-diamino-5-formylamino-6-hydroxypyrimidine (DAFHP), followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic guanine molecule.[1][7] Using formic acid as the cyclizing agent avoids the harsh temperatures (up to 200°C) and decomposition byproducts (carbon monoxide, ammonia) associated with the alternative formamide-based method.[1]
The complete chemical pathway is visualized below.
Caption: Chemical pathway from DAHNP to Guanine.
Materials and Reagents
Ensure all reagents are of analytical grade or higher. All glassware should be thoroughly dried before use.
| Reagent | Grade | Supplier Example |
| This compound (DAHNP) | ≥98% Purity | Sigma-Aldrich |
| Palladium on Activated Carbon (Pd/C) | 5% or 10% w/w | Sigma-Aldrich |
| Hydrogen (H₂) Gas | High Purity | Airgas |
| Nitrogen (N₂) Gas | High Purity | Airgas |
| Formic Acid | ≥98% Purity | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Reagent | VWR |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR |
| Activated Carbon, Decolorizing | N/A | Fisher Scientific |
| Deionized Water | N/A | In-house |
Equipment:
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
-
Three-neck round-bottom flask (1 L)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
Step-by-Step Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and safety procedures.
Phase 1: Reductive Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)
Causality Note: This phase is performed under a hydrogen atmosphere using a catalyst. It is critical to ensure the reaction vessel is properly purged of all oxygen to prevent catalyst deactivation and potential safety hazards.
-
Vessel Preparation: To a suitable high-pressure reactor vessel, add this compound (DAHNP) (e.g., 34.0 g, 0.2 mol) and deionized water (400 mL).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 1.0 g, ~3% w/w of DAHNP). Safety: Handle dry Pd/C catalyst with care as it can be pyrophoric. Using a 50% wet catalyst is a safer alternative.
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen gas and then venting to atmospheric pressure. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 3-4 bar (45-60 psi). Begin vigorous stirring and maintain the reaction at room temperature.
-
Reaction Monitoring: The reaction is exothermic. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases (typically 2-4 hours).
-
Catalyst Removal: Depressurize the reactor and purge again with nitrogen. Filter the warm reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. The resulting filtrate contains the TAHP intermediate. Note: Do not allow the filtered catalyst cake to dry in the air. Quench it with water immediately.
-
Proceed Immediately: The aqueous solution of TAHP is unstable and should be used directly in the next phase without delay to prevent degradation.
Phase 2: Cyclization to Guanine
Causality Note: Formic acid serves as both the solvent and the cyclizing reagent. Refluxing provides the necessary activation energy for the intramolecular dehydration and ring closure.
-
Reaction Setup: Transfer the TAHP filtrate from Phase 1 into a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Acidification & Cyclization: To the stirred solution, add concentrated formic acid (e.g., 120 mL). Heat the mixture to reflux (approx. 105-110°C) using a heating mantle.
-
Reflux Period: Maintain the reflux for a minimum of 4 hours. The reaction progress can be monitored by TLC or HPLC. The cyclization of TAHP with formic acid is a well-established and efficient process.[4][8][9]
Phase 3: Isolation and Purification
Causality Note: Guanine's low solubility in neutral water but higher solubility in dilute base is exploited for purification.[8][9] Dissolving the crude product in NaOH allows for the removal of insoluble impurities by filtration. Subsequent neutralization causes the pure guanine to precipitate out of the solution.
-
Cooling & Precipitation: After the reflux period, cool the reaction mixture in an ice bath to 10-15°C. A crude, off-white precipitate of guanine will form.
-
Initial Isolation: Collect the crude guanine by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 50 mL) and then with acetone (2 x 30 mL).
-
Dissolution in Base: Transfer the crude solid to a large beaker containing a 1 M Sodium Hydroxide (NaOH) solution (approx. 500 mL). Stir until the solid is completely dissolved.
-
Decolorization: Add a small amount of activated carbon (approx. 1-2 g) to the solution. Heat gently to 60°C and stir for 30 minutes to adsorb colored impurities.[2]
-
Filtration: Filter the warm solution to remove the activated carbon.
-
Precipitation of Pure Guanine: Cool the clear, colorless filtrate in an ice bath. Slowly add concentrated HCl or formic acid dropwise while stirring vigorously to adjust the pH to approximately 7-8. Pure guanine will precipitate as a white solid.
-
Final Collection: Collect the purified guanine by vacuum filtration. Wash the product thoroughly with cold deionized water until the filtrate is neutral (pH 7), followed by a final wash with ethanol or acetone.
-
Drying: Dry the final product in a vacuum oven at 80°C to a constant weight.
Caption: Experimental workflow for Guanine synthesis.
Data Interpretation and Expected Results
The identity and purity of the synthesized guanine should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline powder |
| Yield | 75-85% (based on starting DAHNP) |
| Melting Point | >350°C (decomposes)[8][9] |
| Purity (HPLC) | ≥99.0% |
| Solubility | Insoluble in water; soluble in dilute acids & bases[8] |
| FTIR (KBr, cm⁻¹) | ~3300-3100 (N-H, O-H), ~1700 (C=O), ~1600 (C=N, C=C) |
Troubleshooting and Optimization
| Issue | Probable Cause | Recommended Solution |
| Low Yield in Phase 1 | Inactive catalyst; incomplete removal of oxygen; catalyst poisoning. | Use fresh, high-quality Pd/C. Ensure the system is thoroughly purged with N₂ before introducing H₂. |
| Incomplete Cyclization | Insufficient reflux time or temperature. | Extend the reflux period. Ensure the formic acid concentration is high enough to achieve the correct reflux temperature. |
| Dark/Colored Product | Degradation of TAHP intermediate; impurities from starting material. | Use the TAHP solution immediately after preparation. Ensure adequate treatment with activated carbon during purification. |
| Product Fails Purity | Incomplete removal of salts or starting materials. | During the final wash (Phase 3, Step 7), ensure the filter cake is washed with sufficient deionized water until the filtrate is neutral. |
References
- Allen, M. (n.d.). Guanine: Structure, Properties, Synthesis and Functions.
-
Smith, C. V., Robins, R. K., & Tolman, R. L. (1973). Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines. Journal of the Chemical Society, Perkin Transactions 1, 1855-1858. DOI: 10.1039/p19730001855. [Link]
- (n.d.). SYNTHESIS OF 9-SUBSTITUTED GUANINES. A REVIEW.
-
(n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. Retrieved from [Link]
- Langguth, H., et al. (2001). Process for the preparation of guanine. U.S. Patent No. US6242599B1.
- (2008). Method for synthesizing guanine from urea. Chinese Patent No. CN101215287A.
- (n.d.). 7.1.1. Synthesis.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
-
(n.d.). Traube purine synthesis. Slideshare. Retrieved from [Link]
- (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.
-
Langguth, H., et al. (n.d.). Process for the preparation of guanine. Justia Patents. [Link]
-
(n.d.). Guanine. Wikipedia. Retrieved from [Link]
-
(2016). Adenine and guanine synthesised using prebiotic pathway. Chemistry World. [Link]
- (2020). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Chinese Patent No. CN111646994A.
-
(n.d.). Traube Purine Synthesis. Scribd. Retrieved from [Link]
-
Chen, Y., et al. (n.d.). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. PMC. [Link]
-
(2024). Guanine. Encyclopedia Britannica. [Link]
-
(2023). Traube purine synthesis. Chemistry Online. [Link]
Sources
- 1. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Traube purine synthesis | PPTX [slideshare.net]
- 6. chemistry-online.com [chemistry-online.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Guanine: Structure, Properties, Synthesis and Functions [allen.in]
- 9. Guanine - Wikipedia [en.wikipedia.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This compound is a pyrimidine derivative of significant interest due to its potential antibiotic properties, particularly against pathogens like Clostridioides difficile.[1][2] A reliable analytical method is paramount for purity assessment in drug discovery, quality control of starting materials, and stability studies. The described method utilizes a hydrophilic C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose.[3][4]
Principle and Method Rationale
The analysis of polar heterocyclic compounds like this compound presents a challenge for traditional reversed-phase chromatography due to poor retention on standard C18 columns. This method overcomes this challenge through a carefully selected combination of stationary and mobile phases.
-
Chromatographic Mode (E-E-A-T): Reversed-phase HPLC is the chosen mode for its versatility and widespread use in pharmaceutical analysis for pyrimidine derivatives.[5]
-
Stationary Phase Selection (E-E-A-T): A hydrophilic C18 column (often designated as "AQ" type) is specified. The polar end-capping of these columns allows for better interaction and retention of polar analytes, even with highly aqueous mobile phases, preventing the "phase collapse" that can occur with conventional C18 columns. A similar approach has proven effective for the related compound, 2,4-diamino-6-hydroxypyrimidine.[6]
-
Mobile Phase Design (E-E-A-T): The mobile phase consists of a phosphate buffer and an organic modifier (methanol). The buffer is critical for controlling the ionization state of the analyte's amino and hydroxyl functional groups. By maintaining a constant pH (recommended around 4.0), consistent retention times and symmetrical peak shapes are achieved.[7] A gradient elution is employed to ensure that the main analyte peak is well-resolved from any potential impurities or degradation products, which may have significantly different polarities.
-
Detection (E-E-A-T): The pyrimidine ring system contains a chromophore that strongly absorbs UV light. UV-Visible spectrophotometric detection is a simple, robust, and sensitive method for this class of compounds.[8] The optimal detection wavelength (λmax) should be experimentally determined by scanning a dilute solution of the analyte but is anticipated to be in the low UV region (200-220 nm).[6]
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or variable wavelength UV detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or Nylon)
Reagents and Materials
-
This compound Reference Standard (purity ≥ 98%)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC or Milli-Q grade
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Hydrophilic C18 (e.g., YMC-Pack ODS-AQ), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with H₃PO₄) |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Detailed Protocols
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 4.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 4.0 ± 0.05 with dilute Orthophosphoric Acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent (Acetonitrile:Water, 50:50).
-
Sonicate for 5-10 minutes until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Diluent and mix well.
Working Standard Solution (for Assay, e.g., 20 µg/mL):
-
Pipette 20.0 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.
-
Dilute to the mark with Diluent and mix well.
Sample Solution (for Assay, e.g., 20 µg/mL):
-
Accurately weigh an amount of the sample powder equivalent to about 20 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent and sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature, dilute to the mark with Diluent, and mix well.
-
Pipette 10.0 mL of this solution into a 100 mL volumetric flask, dilute to the mark with Diluent, and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The general workflow for performing the analysis is outlined below.
Caption: High-level workflow for HPLC analysis.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is trustworthy and suitable for its intended purpose, a full validation should be conducted according to ICH guidelines.[3][9][10]
System Suitability
Before any sample analysis, the system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Stability-Indicating)
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Subject the analyte to forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress). Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks from degradation products, as confirmed by peak purity analysis using a DAD.
Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 10 µg/mL to 30 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a known amount of analyte reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be experimentally verified to have acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Organic content in mobile phase (± 2%)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the changes.
Caption: Core parameters for method validation per ICH guidelines.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, precise, accurate, and specific for the quantitative determination of this compound. The comprehensive validation protocol ensures the method's reliability and suitability for routine quality control analysis and stability studies in a regulated environment, supporting drug development and research activities involving this promising compound.
References
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. This compound | 2387-48-6 [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. scribd.com [scribd.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Comprehensive Characterization of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine for Pharmaceutical Applications
Introduction
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a pyrimidine derivative with significant potential in pharmaceutical development, notably as a synthetic intermediate and for its potential antibiotic properties against pathogens like Clostridioides difficile.[1] Given its biological activity and role in synthesis, ensuring the identity, purity, and stability of this compound is of paramount importance for drug safety and efficacy. This application note provides a comprehensive guide to the analytical techniques required for the thorough characterization of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a robust quality control framework, from initial structural elucidation to solid-state analysis.
Section 1: Structural Elucidation and Identity Confirmation
The foundational step in characterizing any active pharmaceutical ingredient (API) or intermediate is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is essential for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, MS analysis provides the initial confirmation of its identity.
-
Rationale: This technique directly measures the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the compound's calculated molecular weight.[2] Fragmentation patterns can further corroborate the proposed structure by revealing characteristic losses of functional groups.
-
Expected Results: Electron ionization mass spectrometry is expected to show a molecular ion peak at an m/z of approximately 155.[1]
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of a suitable solvent mixture, such as methanol:water (1:1 v/v), to a final concentration of 100 µg/mL.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Acquisition: Infuse the sample solution at a flow rate of 10 µL/min. Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[3][4] ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.
-
Rationale: The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR, along with the chemical shifts of carbon signals in ¹³C NMR, allow for the complete assignment of the molecule's structure.
-
Expected Results: The ¹H NMR spectrum will show characteristic resonances for the exchangeable protons of the amino and hydroxyl groups.[1] The ¹³C NMR will show signals corresponding to the carbon atoms in the pyrimidine ring.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for dissolving the compound and observing exchangeable protons.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 25°C.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis: Process the spectra using appropriate software. Assign the observed chemical shifts to the respective protons and carbons in the molecule. Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Rationale: This technique provides confirmatory evidence for the presence of key functional groups such as N-H (amino), O-H (hydroxyl), C=N, and N=O (nitroso) groups.[1]
-
Expected Results: The spectrum is expected to show characteristic absorption bands in the high-frequency region (3200-3500 cm⁻¹) corresponding to N-H and O-H stretching vibrations.[1]
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Record the spectrum, collecting an appropriate number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Table 1: Summary of Expected Spectroscopic Data | |
| Technique | Expected Observations |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z ≈ 156. |
| ¹H NMR (DMSO-d₆) | Resonances for exchangeable -NH₂ and -OH protons. |
| ¹³C NMR (DMSO-d₆) | Signals for the carbon atoms of the pyrimidine ring. |
| FTIR (KBr) | N-H and O-H stretching vibrations (3200-3500 cm⁻¹). |
Section 2: Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for determining the purity of a compound and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility.
-
Rationale: A well-developed HPLC method can separate the main compound from potential impurities, allowing for accurate quantification of purity (e.g., as area percent). The choice of a C18 column is common for retaining polar compounds like pyrimidine derivatives.[5]
-
Key Considerations: The nitroso group can be sensitive, so method development should aim for mild conditions. Given the potential for trace-level nitrosamine impurities in pharmaceuticals, highly sensitive detection methods like mass spectrometry (LC-MS) are often necessary.[6][7][8]
Protocol 4: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phases) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability: Inject a standard solution multiple times to ensure system precision (RSD < 2.0%), theoretical plates (>2000), and tailing factor (<1.5).
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities relative to the main peak.
Caption: HPLC workflow for purity analysis.
Section 3: Solid-State Characterization
The solid-state properties of a pharmaceutical compound, such as its crystal form and thermal stability, can significantly impact its manufacturing, formulation, and bioavailability.
X-Ray Powder Diffraction (XRPD)
XRPD is a critical technique for identifying the crystalline form (polymorph) of a solid material.
-
Rationale: Different polymorphs can have different physical properties. XRPD provides a unique "fingerprint" for a specific crystalline solid, which is essential for ensuring consistency between batches. Studies have shown that this compound crystallizes in the monoclinic system.[1]
-
Expected Results: A diffraction pattern with characteristic peaks at specific 2θ angles, confirming the crystalline nature and specific polymorph of the material.
Protocol 5: X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind a small amount of the sample to a fine powder. Pack the powder into a sample holder.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range: 5° to 40° 2θ.
-
Scan Speed: 2°/min.
-
-
Data Acquisition: Run the scan and collect the diffraction data.
-
Data Analysis: Compare the obtained diffractogram with a reference pattern or analyze the peak positions and intensities to characterize the crystalline form.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and presence of solvates.[9][10][11]
-
Rationale: TGA measures changes in mass as a function of temperature, indicating decomposition or loss of solvent. DSC measures the heat flow associated with thermal transitions, such as melting or polymorphic transformations. For this compound, a high melting point exceeding 360°C has been reported, indicating significant thermal stability.[1]
-
Expected Results: The TGA thermogram should show minimal weight loss until the decomposition temperature. The DSC thermogram should show a sharp endotherm corresponding to the melting point.
Protocol 6: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrument Setup (TGA):
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 500°C.
-
-
Instrument Setup (DSC):
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 400°C.
-
-
Data Acquisition: Run the thermal programs and record the data.
-
Data Analysis: Analyze the TGA curve for weight loss events and the DSC curve for thermal transitions (e.g., melting point, enthalpy of fusion).
Caption: Integrated analytical characterization workflow.
Conclusion
The comprehensive analytical characterization of this compound requires an orthogonal set of techniques. The methodologies detailed in this application note, encompassing spectroscopic, chromatographic, and solid-state analysis, provide a robust framework for confirming the identity, purity, and physical properties of this important pharmaceutical compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for regulatory submissions and the successful development of safe and effective drug products.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
Asiri, A. M., Al-Amoudi, M. S., Al-Footy, K. O., & Khan, S. A. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 18939-18954. Retrieved from [Link]
-
Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
-
Patel, K. D., Prajapati, S. M., & Patel, H. D. (2013). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Ghulikah, H. A., Al-Showiman, S. S., & Asiri, A. M. (2020). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 25(21), 5012. Retrieved from [Link]
-
Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... ResearchGate. Retrieved from [Link]
-
Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Vista de Análisis térmico de algunos nuevos derivados de pirimidina. Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [Link]
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
Fine, D. H., Rounbehler, D. P., Rounbehler, A., & Silver, A. (1981). Comprehensive analytical procedures for the determination of volatile and non-volatile, polar and non-polar N-nitroso compounds. IARC Scientific Publications, (31), 123-138. Retrieved from [Link]
- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
-
SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
El-Beqqali, A., Khedr, A., & Abdel-Megied, A. M. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Talanta, 254, 124102. Retrieved from [Link]
-
Nageswara Rao, R., & Kumar Talluri, M. V. N. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 8(23), 20563-20584. Retrieved from [Link]
-
Arciniegas, S. P. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Aragen. Retrieved from [Link]
-
Shingange, N. P., Mphahlele, M. J., & Fotsing, M. C. D. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Molecules, 26(19), 5943. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
Ulomsky, E. N., Aminov, S. V., Neymash, A. O., Lyapustin, D. N., & Rusinov, V. L. (2023). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine. Retrieved from [Link]
-
Juska, V., & Tumkevicius, S. (2014). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling. Journal of Molecular Structure, 1074, 57-64. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Diaminopurine. Retrieved from [Link]
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Antibacterial Potential of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Abstract
This document provides a comprehensive guide for the initial investigation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine as a potential antibacterial agent. While direct research on this specific molecule is nascent, its structural motifs—a diaminopyrimidine core, a hydroxyl group, and a nitroso group—are present in various compounds with established biological activities.[1][2] Pyrimidine derivatives are a wellspring of pharmacologically active molecules, demonstrating a wide array of effects including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide presents a logical, phased approach, beginning with foundational antibacterial screening and progressing to detailed mechanistic studies. The protocols provided are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure robustness and reproducibility.[5]
Introduction and Rationale
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The pyrimidine ring system is a privileged structure in medicinal chemistry due to its presence in natural nucleic acids and its synthetic versatility.[1] The specific compound, this compound, combines three key functional groups that suggest a strong potential for antimicrobial activity:
-
The 2,4-Diaminopyrimidine Core: This structure is famously found in drugs like Trimethoprim. Diaminopyrimidines are classic inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7][8] Inhibition of this pathway halts the production of nucleotides, leading to the cessation of DNA synthesis and cell death.[7]
-
The 5-Nitroso Group: Nitrosopyrimidines have been synthesized and evaluated as potent antibacterial agents, showing remarkable activity against both Gram-positive and Gram-negative pathogens, including resistant strains like MRSA.[2][9] The nitroso moiety's electron-withdrawing nature can significantly influence the molecule's interaction with biological targets.
-
The 6-Hydroxy Group: The hydroxyl group can participate in hydrogen bonding, potentially enhancing the binding affinity of the molecule to its target enzyme.
Given this structural evidence, we hypothesize that this compound acts as an antibacterial agent, likely through the inhibition of dihydrofolate reductase. This guide provides the necessary protocols to systematically test this hypothesis. One source has indicated potential activity against Clostridioides difficile, providing a preliminary basis for further investigation.[10]
Postulated Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
The primary proposed mechanism of action is the inhibition of bacterial DHFR. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folate pathway.[11] THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[7] The 2,4-diaminopyrimidine structure mimics the pteridine portion of the natural substrate, DHF, allowing it to bind competitively to the enzyme's active site.[7][12]
Caption: Proposed inhibition of the bacterial folic acid pathway by the test compound.
Phase 1 Protocol: Minimum Inhibitory Concentration (MIC) Determination
The first step is to determine the compound's potency against a panel of relevant bacteria. The broth microdilution method is the gold standard for quantitative MIC testing.[5][13]
Experimental Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
-
Preparation of Compound Stock:
-
Accurately weigh the this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note the final solvent concentration, as it should not exceed 1% in the final assay wells.[13]
-
Sterilize the stock solution via filtration (0.22 µm filter) if not soluble in an autoclavable solvent.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Dilute this standardized suspension to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well plate.
-
Add 50 µL of the compound stock solution (prepared at 2x the highest desired final concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing across the plate. Discard 50 µL from the final well.[13]
-
This will leave 50 µL in each well. Now, add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation and Interpretation:
Data Presentation
| Bacterial Strain | Compound Concentration (µg/mL) | MIC (µg/mL) |
| S. aureus ATCC 29213 | 128, 64, 32, 16, 8, 4, 2, 1, 0.5 | e.g., 8 |
| E. coli ATCC 25922 | 128, 64, 32, 16, 8, 4, 2, 1, 0.5 | e.g., 16 |
| P. aeruginosa ATCC 27853 | 128, 64, 32, 16, 8, 4, 2, 1, 0.5 | e.g., >128 |
Phase 2 Protocol: Time-Kill Curve Assay
This assay determines whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[17] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
Experimental Workflow
Caption: Workflow for the Time-Kill Curve Assay.
Step-by-Step Methodology
-
Preparation:
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension.
-
Incubate all tubes at 35°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[20]
-
-
Quantification of Viable Bacteria:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours at 35°C.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time.[19]
-
Data Presentation
| Time (h) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.85 | 5.15 | 4.32 |
| 4 | 8.10 | 4.60 | 3.11 |
| 8 | 9.05 | 4.55 | <2.00 |
| 24 | 9.21 | 4.75 | <2.00 |
Note: A result of <2.00 Log₁₀ CFU/mL indicates the count is below the limit of detection.
Phase 3 Protocols: Mechanism of Action (MoA) Elucidation
Based on the diaminopyrimidine structure, DHFR inhibition is the most probable MoA. A secondary possibility for heterocyclic compounds is the inhibition of DNA gyrase.
A. Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[11][21] An inhibitor will slow this reaction rate.
Experimental Workflow
Caption: Workflow for the DHFR Enzyme Inhibition Assay.
Step-by-Step Methodology
-
Reagent Preparation: Prepare reagents according to a commercial kit protocol or established literature.[22][23] This typically includes an assay buffer, NADPH solution, DHF substrate solution, and a solution of purified bacterial DHFR enzyme.
-
Assay Plate Setup:
-
In a 96-well UV-transparent plate, add assay buffer, DHFR enzyme, and NADPH to each well.
-
Add various concentrations of the test compound (or a known inhibitor like Trimethoprim as a positive control). Include an enzyme control (no inhibitor) and a background control (no enzyme).
-
-
Reaction and Measurement:
-
Pre-incubate the plate for 10-15 minutes at room temperature.[22]
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.[11]
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot % inhibition versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
B. DNA Gyrase Supercoiling Assay
This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase, a type II topoisomerase.[24] Inhibition is visualized by agarose gel electrophoresis.
Experimental Workflow
Sources
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. youtube.com [youtube.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 62128-61-4 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 17. emerypharma.com [emerypharma.com]
- 18. benchchem.com [benchchem.com]
- 19. actascientific.com [actascientific.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. assaygenie.com [assaygenie.com]
- 23. assaygenie.com [assaygenie.com]
- 24. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Protocol for nitrosation of 2,4-diamino-6-hydroxypyrimidine
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a critical intermediate in the production of various pharmaceutical compounds, including antiviral and antitumor agents. The protocol details a robust and reproducible method for the nitrosation of 2,4-diamino-6-hydroxypyrimidine. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization techniques. The synthesis involves the reaction of 2,4-diamino-6-hydroxypyrimidine with a nitrosating agent, typically generated in situ from sodium nitrite in an acidic medium.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids.[1][2] The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to develop novel therapeutic agents.[2][3] Specifically, the introduction of a nitroso group at the C5 position of 2,4-diamino-6-hydroxypyrimidine yields this compound, a versatile precursor for further chemical transformations.[4] This intermediate is pivotal in the synthesis of purine derivatives, such as guanine, which are the building blocks for antiviral drugs like ganciclovir.
The nitrosation reaction is an electrophilic substitution where the nitrosonium ion (NO⁺) acts as the electrophile.[5][6] The reaction's efficiency and selectivity are highly dependent on factors such as pH, temperature, and the choice of nitrosating agent. This application note aims to provide a standardized protocol that ensures high yield and purity of the desired product while emphasizing critical safety measures.
Reaction Mechanism and Scientific Principles
The nitrosation of 2,4-diamino-6-hydroxypyrimidine proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[5][6]
-
Electrophilic Attack: The electron-rich pyrimidine ring, activated by the two amino groups and the hydroxyl group, undergoes electrophilic attack by the nitrosonium ion at the C5 position. This position is sterically accessible and electronically favored for substitution.
-
Deprotonation: A base (typically water) removes a proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final product, this compound.
The reaction is typically carried out in an aqueous acidic medium, with acetic acid or formic acid being common choices to maintain the required pH.[7][8] The choice of acid can influence the reaction rate and the formation of byproducts.
Caption: Reaction mechanism for the nitrosation of 2,4-diamino-6-hydroxypyrimidine.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | CAS Number |
| 2,4-Diamino-6-hydroxypyrimidine | ≥98% | Major Chemical Supplier | 56-06-4 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Major Chemical Supplier | 7632-00-0 |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Major Chemical Supplier | 64-19-7 |
| Distilled or Deionized Water | N/A | In-house | 7732-18-5 |
Equipment
-
Three-neck round-bottom flask (2 L)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
-
pH meter or pH indicator paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[9][10][11]
Safety Precautions
Hazard Analysis:
-
Sodium Nitrite (NaNO₂): Toxic if swallowed and is a strong oxidizing agent that may intensify fire.[12][13] It can cause serious eye irritation.[12] Avoid contact with skin, eyes, and clothing.[10][12] Keep away from combustible materials.[12][13]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.
-
Nitrosating Conditions: The reaction generates nitrous acid and the nitrosonium ion in situ, which are potent nitrosating agents. N-nitrosamines, which are potential carcinogens, can be formed if secondary amines are present as impurities.[6][14]
Handling Procedures:
-
All manipulations should be performed in a well-ventilated fume hood.[13]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves at all times.[9][10]
-
Have an emergency eyewash station and safety shower readily accessible.[9]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10][13]
-
Dispose of all chemical waste according to institutional and local regulations.[13]
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 8. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 9. chemtradelogistics.com [chemtradelogistics.com]
- 10. fishersci.com [fishersci.com]
- 11. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]
- 12. ingredi.com [ingredi.com]
- 13. chemos.de [chemos.de]
- 14. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine in Pteridine Synthesis: A Guide for Medicinal Chemists
Introduction: The Pteridine Scaffold - A Cornerstone of Biological Function and Drug Design
Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a "privileged scaffold" in medicinal chemistry.[1] In nature, they are fundamental to a vast array of biological processes.[2] Pteridine derivatives function as enzyme cofactors (e.g., biopterin), pigments (e.g., xanthopterin), and signaling molecules in the immune system.[2][3] Their central role in the biosynthesis of nucleic acids, amino acids, and neurotransmitters underscores their importance in cellular metabolism.[2][4]
This inherent biological significance has made the pteridine nucleus a fertile ground for drug discovery. The therapeutic potential of pteridine derivatives is vast, with applications as anticancer, anti-inflammatory, antimicrobial, and diuretic agents.[3][5][6] Notably, the FDA-approved drugs Methotrexate, Pralatrexate, and Triamterene are all built upon a pteridine core, highlighting the scaffold's clinical success.[2][3] This guide provides an in-depth exploration of a key synthetic strategy for accessing this vital class of molecules, focusing on the pivotal role of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine as a versatile and indispensable starting material.
The Precursor: Why this compound is a Master Key
The synthesis of the pteridine ring system is often achieved by constructing the pyrazine ring onto a pre-existing, functionalized pyrimidine. The most robust and widely adopted methods for this transformation rely on the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. Herein lies the strategic importance of this compound.
The 5-nitroso group (–N=O) serves as a masked amino group. Its presence on the pyrimidine ring is the result of a direct and efficient nitrosation of the commercially available 2,4-diamino-6-hydroxypyrimidine. This nitroso group is readily reduced in situ to an amino group, generating the highly reactive 2,4,5-triamino-6-hydroxypyrimidine intermediate. This vicinal diamine is primed for cyclization, making the nitrosopyrimidine a stable, easily accessible, and highly effective precursor for the subsequent ring-closing reaction. This overall strategy, known as the Timmis synthesis, is a powerful variation of the classical Traube purine synthesis.[7][8][9]
The causality behind this experimental choice is clear:
-
Stability and Accessibility: this compound is more stable than the corresponding triamine, making it easier to handle and store.
-
Reactivity Control: The synthesis generates the highly reactive vicinal diamine intermediate only when needed, immediately before the cyclization step, minimizing side reactions and degradation.
-
Versatility: This approach is amenable to a wide range of reaction conditions and coupling partners, enabling the synthesis of a diverse library of pteridine derivatives.
The Core Synthetic Pathway: The Timmis Pteridine Synthesis
The conversion of this compound to a substituted pteridine is a robust, two-stage, one-pot process involving reduction followed by condensation and cyclization.
Caption: General workflow for Timmis pteridine synthesis.
Stage 1: Reductive Activation
The first and most critical step is the reduction of the 5-nitroso group to a primary amine. This creates the necessary 1,2-diamine functionality on the pyrimidine ring.
-
Mechanism: The nitroso group is reduced to a hydroxylamine, which is then further reduced to the amine.
-
Causality of Reagent Choice: Sodium dithionite (Na₂S₂O₄) is a commonly used reducing agent for this transformation because it is inexpensive, effective in aqueous media, and the reaction byproducts are easily removed.[10] Catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) or Raney Nickel also provides a clean and efficient alternative, particularly for larger-scale syntheses.[11][12]
Stage 2: Condensation and Aromatization
The in situ-generated 2,4,5-triamino-6-hydroxypyrimidine is immediately trapped by an α-dicarbonyl compound.[13][14] This reaction, a type of Gabriel-Isay condensation, proceeds via a double nucleophilic attack of the 4- and 5-amino groups onto the two carbonyl carbons.[9]
-
Mechanism: The reaction forms a dihydropteridine intermediate, which then undergoes a spontaneous dehydration (aromatization) under the reaction conditions to yield the stable, aromatic pteridine ring system. The reaction is typically driven to completion by heating.
-
Versatility: The identity of the final pteridine product is dictated by the choice of the α-dicarbonyl compound. This allows for the introduction of various substituents at the 6- and 7-positions of the pteridine core, a key feature for tuning the pharmacological properties of the molecule.
Application Protocols
The following protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the synthesized compounds.
Protocol 1: Synthesis of 6,7-Dimethylpterin from this compound
This protocol details the synthesis of a simple pteridine using diacetyl (butane-2,3-dione) as the dicarbonyl partner.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 170.12 | 10.0 | 1.70 g |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 25.0 | 4.35 g |
| Diacetyl (Butane-2,3-dione) | 86.09 | 11.0 | 0.95 g (1.0 mL) |
| Deionized Water | 18.02 | - | 100 mL |
| 2 M Sodium Hydroxide (NaOH) | 40.00 | - | ~50 mL |
| Glacial Acetic Acid | 60.05 | - | As needed |
Step-by-Step Methodology
-
Initial Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend this compound (1.70 g, 10.0 mmol) in deionized water (50 mL).
-
Basification: While stirring vigorously, add 2 M NaOH solution dropwise until the starting material dissolves to form a clear, deep green or reddish-brown solution. This indicates the formation of the pyrimidine salt.
-
Reduction: In a separate beaker, dissolve sodium dithionite (4.35 g, 25.0 mmol) in deionized water (50 mL). Add this solution to the dropping funnel and add it dropwise to the stirred pyrimidine solution over 15-20 minutes.
-
Causality: A slow addition is crucial to control the exothermic reaction and prevent side reactions. The solution color will typically fade to a pale yellow or light brown, indicating the reduction of the nitroso group.
-
-
Condensation: Immediately following the complete addition of the dithionite solution, add diacetyl (1.0 mL, 11.0 mmol) to the reaction mixture in one portion.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle and maintain reflux for 2 hours. A precipitate should begin to form as the reaction progresses.
-
Isolation: After 2 hours, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 20 mL) and cold ethanol (2 x 15 mL) to remove inorganic salts and unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a suitable solvent, such as a large volume of hot water or aqueous acetic acid. Dissolve the solid in the minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60 °C overnight.
-
Self-Validation: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the structure of 6,7-dimethylpterin. The yield should be calculated based on the final, dry weight.
-
Application in Drug Development: The Synthesis of Folic Acid Analogues
The synthetic logic described above is directly applicable to the creation of complex and biologically significant molecules, such as analogues of folic acid. Folic acid is essential for DNA synthesis and repair, and its metabolism is a key target in cancer chemotherapy.[15] Drugs like methotrexate act as antifolates by inhibiting the enzyme dihydrofolate reductase (DHFR).[6]
The core synthesis of many antifolates involves the reductive condensation of a pteridine aldehyde with p-aminobenzoyl-L-glutamic acid. The necessary pteridine-6-carboxaldehyde can be synthesized from this compound by using an appropriate α-ketoaldehyde in the Timmis synthesis, followed by further functional group manipulations.[16][17] By varying the substituents on the pteridine ring and the linker, medicinal chemists can generate large libraries of novel antifolates for screening.
Caption: General structure of a Folic Acid Analogue.
Conclusion
This compound is more than just a starting material; it is a strategic precursor that provides an efficient, versatile, and reliable entry into the world of pteridine chemistry. The ability to mask and then reveal a reactive amino group at the C5 position is the key to its utility, enabling a powerful one-pot reduction and cyclization sequence. For researchers in drug development, mastering the application of this compound opens the door to synthesizing diverse libraries of pteridine-based compounds, from fundamental biological probes to novel therapeutic agents targeting cancer, inflammation, and infectious diseases.
References
-
Carmona-Martínez, V., Ruiz-Alcaraz, A. J., Vera, M., Guirado, A., Martínez-Esparza, M., & García-Peñarrubia, P. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461–516. [Link]
-
A. S. Reddy, P. S. S. Prasad, K. V. S. Raju, and P. S. S. Babu. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. Research Journal of Pharmacy and Technology, 15(11), 5269-5275. [Link]
-
Carmona-Martínez, V., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. ResearchGate. [Link]
-
Patel, H., et al. (2021). A COMPREHENSIVE REVIEW OF PTERIDINE DERIVATIVES. International Journal of Research and Publication Reviews. [Link]
-
Wikipedia. (n.d.). Folate. Wikipedia. [Link]
-
Guerrero, C., et al. (2018). Formation of folates by microorganisms: towards the biotechnological production of this vitamin. Applied Microbiology and Biotechnology. [Link]
-
Aitken, R. J. (1999). The Synthesis of Folic Acid, Multiply Labelled with Stable Isotopes, for Bio-Availability Studies in Human Nutrition. ResearchGate. [Link]
-
Harper, T. (2021). Vitamin B9 (Folate or Folic Acid) Biosynthesis. YouTube. [Link]
-
Anonymous. (n.d.). Traube Purine Synthesis. Merck Index. [Link]
-
Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]
-
Rahman, N. F. (2023). Traube Purine Synthesis. Scribd. [Link]
-
Basset, G. J. C., et al. (2006). Folate synthesis in plants: purification, kinetic properties, and inhibition of aminodeoxychorismate synthase. Journal of Biological Chemistry. [Link]
-
Matsuura, S. (n.d.). REDUCTION OF PTERIDINES. Open Research Repository. [Link]
-
Jones, C. E., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. [Link]
-
Anonymous. (2023). TRAUBE PURINE SYNTHESIS.pptx. Scribd. [Link]
-
Anonymous. (n.d.). 7.1.1. Synthesis. Thieme. [Link]
-
Anonymous. (n.d.). Synthesis of purines from 5,6-diaminopyrimidine, aldehydes. ResearchGate. [Link]
-
Anonymous. (n.d.). General pathway of Traube's method for purine synthesis. ResearchGate. [Link]
-
Jones, C. E., et al. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. National Institutes of Health. [Link]
- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
-
Soyka, R., & Pfleiderer, W. (1990). Pteridines, XCVI. Synthesis and Reactions of 6-(1,2,3-Trihydroxypropyl)pteridines. Pteridines. [Link]
-
Anonymous. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
Anonymous. (n.d.). Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. Czech Journal of Food Sciences. [Link]
-
Hofmann, T. (1999). alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of folates by microorganisms: towards the biotechnological production of this vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrpr.com [ijrpr.com]
- 7. Traube Purine Synthesis [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 12. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 13. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 14. alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Folate - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays of Pyrimidine Derivatives
<_ _>
Introduction: The Critical Role of Pyrimidine Derivatives and the Imperative of Accurate Viability Assessment
Pyrimidine derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] These compounds often exert their therapeutic effects by interfering with essential cellular processes, such as nucleic acid synthesis and signaling pathways crucial for cell proliferation and survival.[2][3] Consequently, a precise and comprehensive evaluation of their cytotoxic effects is paramount in the early stages of drug discovery to identify promising lead candidates and understand their mechanisms of action.
This guide provides a detailed overview and robust protocols for a suite of cell viability assays, specifically tailored for researchers, scientists, and drug development professionals working with pyrimidine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
General Workflow for Cytotoxicity Assessment
A tiered approach is recommended for characterizing the cytotoxic profile of a novel pyrimidine derivative. This workflow begins with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[4]
Caption: General workflow for cytotoxicity assessment of novel compounds.
Part 1: Metabolic Activity Assays - The First Line of Screening
Metabolic assays are often the first step in cytotoxicity testing. They are rapid, cost-effective, and suitable for high-throughput screening. These assays measure the metabolic activity of a cell population, which in most cases, correlates with the number of viable cells.
MTT Assay: The Classic Colorimetric Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.[5]
Protocol: MTT Assay [4][5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][8]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for another 24-72 hours.[4]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[5] After the treatment incubation, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4][7]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][9] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to correct for background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[3][4]
XTT and WST-1 Assays: The Soluble Formazan Advantage
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assays are second-generation tetrazolium salt-based assays that offer improvements over the MTT assay. The formazan product of XTT and WST-1 reduction is water-soluble, eliminating the need for a solubilization step and reducing the potential for error.[10][11]
Protocol: WST-1 Assay [10][12][13][14]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.[10]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[12][13] Measure the absorbance between 420-480 nm. A reference wavelength above 600 nm can be used.[10][12][13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Table 1: Comparison of Metabolic Assays
| Feature | MTT Assay | XTT Assay | WST-1 Assay |
| Principle | Reduction of MTT to insoluble purple formazan | Reduction of XTT to soluble orange formazan | Reduction of WST-1 to soluble dark red formazan |
| Solubilization Step | Required | Not Required | Not Required |
| Sensitivity | Good | Higher than MTT | Higher than MTT and XTT[10] |
| Incubation Time | 2-4 hours with MTT | 2-4 hours with XTT[15] | 0.5-4 hours with WST-1[10] |
| Readout | Absorbance (570 nm) | Absorbance (450-500 nm) | Absorbance (420-480 nm)[10] |
Part 2: Membrane Integrity Assays - Assessing Cell Lysis
Membrane integrity assays measure the leakage of cellular components into the culture medium, which is a hallmark of necrotic cell death.
Lactate Dehydrogenase (LDH) Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16][17] The LDH assay is a colorimetric method that measures the amount of LDH released, which is proportional to the number of lysed cells.[16][17][18]
Protocol: LDH Cytotoxicity Assay [16][17][18][19]
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., Triton X-100).[19]
-
Supernatant Collection: After the treatment period, centrifuge the plate at approximately 1000 RPM for 5 minutes.[19] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release control.
Part 3: Apoptosis Assays - Unraveling Programmed Cell Death
Apoptosis, or programmed cell death, is a distinct and crucial mechanism by which many anticancer agents, including pyrimidine derivatives, exert their effects.[20][21]
Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[22][23] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[23][24] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[25][26]
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Protocol: Annexin V/PI Staining for Flow Cytometry [22][25][26]
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and treat with the pyrimidine derivative at selected concentrations for the desired time. Include positive and negative controls.[4]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible. The results are presented as a quadrant plot, from which the percentage of cells in each state can be quantified.[4]
Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[27][28] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[27] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[27]
Protocol: Caspase-Glo® 3/7 Assay [8][27][29]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well. Treat with the pyrimidine derivative for the desired time.[8]
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8][30] Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds to 2 minutes.[8] Incubate at room temperature for 1 to 3 hours, protected from light.[8]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of Caspase 3/7 activity.
Conclusion: A Multi-faceted Approach to Understanding Pyrimidine Derivative Cytotoxicity
The selection of an appropriate cell viability assay is contingent upon the specific research question and the stage of drug development. For initial high-throughput screening of pyrimidine derivatives, metabolic assays such as MTT, XTT, or WST-1 provide a rapid and cost-effective assessment of overall cytotoxicity. To delve deeper into the mechanism of cell death, it is crucial to employ assays that can distinguish between apoptosis and necrosis, such as Annexin V/PI staining, and to confirm the involvement of key apoptotic mediators using assays like the Caspase-Glo® 3/7 assay. A comprehensive understanding of the cytotoxic profile of a pyrimidine derivative, obtained through a combination of these robust and validated protocols, is essential for advancing promising candidates through the drug discovery pipeline.
References
-
Caspase-Glo® 3/7 Assay Protocol - Promega Corporation. Promega.
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Bio-Techne.
-
Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem. Benchchem.
-
WST-1 Assay: principles, protocol & best practices for cell viability - Abcam. Abcam.
-
alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue - Bio-Rad Antibodies. Bio-Rad Antibodies.
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. JoVE.
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC - NIH. National Institutes of Health.
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols - Allevi. Allevi.
-
Alamar Blue Cell Viability Assay Kit - ImmunologicalSciences. ImmunologicalSciences.
-
XTT Proliferation Assay Protocol - Sandiego. University of California, San Diego.
-
The Annexin V Apoptosis Assay. University of Georgia.
-
Application Notes and Protocols for Caspase 3/7 Assay in Obtusaquinone-Induced Apoptosis - Benchchem. Benchchem.
-
Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC - NIH. National Institutes of Health.
-
Annexin V staining assay protocol for apoptosis - Abcam. Abcam.
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. National Institutes of Health.
-
WST-1 Assay Protocol for Cell Viability. Roche.
-
Introduction to XTT assays for cell-viability assessment - Abcam. Abcam.
-
Caspase 3/7 Activity - Protocols.io. Protocols.io.
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. National Institutes of Health.
-
Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem. Benchchem.
-
Cellular viability - WST-1 assay Protocol for adherent cells. Nanomedicine Characterisation Laboratory.
-
Caspase-Glo® 3/7 3D Assay Technical Manual - Promega Corporation. Promega.
-
WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray. Creative Bioarray.
-
Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation. Promega.
-
LDH Cytotoxicity Assay - Creative Bioarray. Creative Bioarray.
-
Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound - Benchchem. Benchchem.
-
CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - ES. Thermo Fisher Scientific.
-
Cell Proliferation Reagent WST-1 - Sigma-Aldrich. Sigma-Aldrich.
-
LDH cytotoxicity assay - Protocols.io. Protocols.io.
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate.
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. National Institutes of Health.
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. MDPI.
-
Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. Journal for Research in Applied Sciences and Biotechnology.
-
in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives - Benchchem. Benchchem.
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen.
-
XTT Cell Proliferation Assay Kit - ATCC. ATCC.
-
Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine - Benchchem. Benchchem.
-
Technical Support Center: Optimizing Novel Compound Concentrations for Cytotoxicity Assays - Benchchem. Benchchem.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Institutes of Health.
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review - ijrpr. ijrpr.
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Oriental Journal of Chemistry.
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. ResearchGate.
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Institutes of Health.
-
MTT assay protocol | Abcam. Abcam.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). International Journal of Pharmaceutical Research and Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jrasb.com [jrasb.com]
- 21. ijrpr.com [ijrpr.com]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 28. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 29. promega.com [promega.com]
- 30. Caspase 3/7 Activity [protocols.io]
Application Notes and Protocols for 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Investigational Compound in Oncology
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a heterocyclic compound that has emerged as a molecule of interest in cancer research. Preliminary studies suggest its potential as an anticancer agent, particularly in bone and colorectal cancers.[1] Its unique chemical structure, featuring a nitrosopyrimidine core, suggests multiple potential mechanisms of action that warrant further investigation. These may include the induction of novel cell death pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.
This document provides a comprehensive guide for researchers interested in exploring the anticancer properties of this compound. It outlines its proposed mechanisms of action, detailed protocols for in vitro evaluation, and a framework for interpreting the experimental results.
Chemical and Physical Properties
A thorough understanding of the compound's properties is essential for its accurate handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C₄H₅N₅O₂ |
| Molecular Weight | 155.12 g/mol |
| Appearance | Pale red to light red solid |
| Melting Point | >360 °C |
| CAS Number | 2387-48-6 |
Storage and Handling: Store in a cool, dry, and well-ventilated place, protected from light.[2] It is stable under normal conditions. For laboratory use, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses.
Proposed Mechanisms of Action in Cancer
The anticancer potential of this compound is thought to be multifactorial, stemming from its distinct chemical moieties. The following mechanisms have been proposed and are key areas for further investigation.
Induction of Caspase-Independent Cell Death via Mitochondrial Dysfunction
Initial findings suggest that this compound can induce a caspase-independent form of cell death.[1] This is a significant area of interest as it may offer a way to overcome resistance to conventional apoptosis-inducing chemotherapies.[3] A key event in this proposed pathway is the induction of mitochondrial membrane depolarization.[1] The loss of mitochondrial membrane potential is a critical indicator of cellular stress and can initiate cell death pathways that do not rely on caspase activation.
Caption: Workflow for determining cell viability and IC₅₀.
Materials:
-
Cancer cell lines (e.g., bone or colorectal cancer cell lines)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This assay is used to investigate the compound's effect on mitochondrial function.
Caption: Workflow for the JC-1 mitochondrial membrane potential assay.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Treat the cells with the compound at a concentration around its IC₅₀ for a predetermined time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
After treatment, remove the medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution (typically 1-10 µg/mL) in the dark for 15-30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess dye.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Microscopy: Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic or stressed cells will show green fluorescent JC-1 monomers in the cytoplasm.
-
Flow Cytometry: Quantify the shift in fluorescence from red (healthy) to green (depolarized).
-
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Protocol 3: In Vitro Kinase Inhibition Assay (CDK Activity)
This protocol provides a general framework for assessing the inhibitory effect of the compound on CDK activity.
Materials:
-
Recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase assay buffer
-
Substrate for the specific CDK (e.g., Histone H1 for CDK2)
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the specific CDK/cyclin complex, and the substrate.
-
Add varying concentrations of this compound or a known CDK inhibitor (positive control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.
Protocol 4: O⁶-alkylguanine-DNA Alkyltransferase (AGAT) Activity Assay
This assay measures the ability of the compound to inhibit the DNA repair activity of AGAT.
Materials:
-
Cell lysate containing AGAT
-
Oligonucleotide substrate containing an O⁶-methylguanine lesion and a fluorescent label
-
This compound
-
Known AGAT inhibitor (e.g., O⁶-benzylguanine) as a positive control
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence gel scanner
Procedure:
-
Pre-incubate the cell lysate with varying concentrations of this compound or the positive control.
-
Add the fluorescently labeled oligonucleotide substrate containing O⁶-methylguanine to initiate the repair reaction.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and analyze the products by denaturing PAGE.
-
Visualize and quantify the repaired and unrepaired oligonucleotide bands using a fluorescence gel scanner.
-
Calculate the percentage of AGAT inhibition based on the reduction in the repaired product.
Data Interpretation and Future Directions
The results from these assays will provide valuable insights into the anticancer potential of this compound. A low IC₅₀ value in cancer cell lines with minimal toxicity to normal cells would indicate a favorable therapeutic window. A significant decrease in the red/green fluorescence ratio in the JC-1 assay would confirm the induction of mitochondrial dysfunction. Inhibition of CDK and/or AGAT activity would elucidate specific molecular targets.
Further research should focus on:
-
Elucidating the PD-L1 Connection: The preliminary suggestion of a PD-L1 dependent cell death mechanism is intriguing and warrants a dedicated investigation. [1]This could involve studying the effect of the compound on PD-L1 expression in cancer cells and co-culture experiments with immune cells.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in animal models of cancer to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective anticancer agents.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its potential to induce a unique form of cell death and inhibit key cancer-related enzymes makes it a compelling subject for further investigation. The protocols and guidelines presented in this document are intended to facilitate the exploration of this compound's full therapeutic potential.
References
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Soukup, O., & Winder, M. (2016). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Retrieved from [Link]
- Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies, 5(1), 113-119.
- Vandenabeele, P., et al. (2010). New Advance in Caspase-Independent Programmed Cell Death and its Potential in Cancer Therapy. Journal of Cancer, 1, 21-26.
-
ResearchGate. (n.d.). IC 50 values for colorectal cancer cell lines. Retrieved from [Link]
- Singh, S., et al. (2014). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470.
-
Ciaramella, M., et al. (2018). O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 IC 50 values of colon cancer cell lines treated with Ox alone.... Retrieved from [Link]
- As-Suhbani, H. H., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research, 35(3), 1365-1376.
-
ResearchGate. (n.d.). a) Synthesis of nitrosopyrimidine derivatives 45–49. b) α and β rotamers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]
- Spiess, E., et al. (2010). Marked inactivation of O6-alkylguanine-DNA alkyltransferase activity with protracted temozolomide schedules. British Journal of Cancer, 103(8), 1195-1201.
- Tzeng, C. W., et al. (2015). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer, 3(1), 1-13.
- Li, Z., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 733569.
- Gandin, V., et al. (2019). Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III)
- Fruttero, R., et al. (2016). Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem, 11(16), 1705-1708.
-
ResearchGate. (n.d.). IC50 values of different cell lines. Retrieved from [Link]
- Cheng, H., et al. (2014). Nitric oxide for cancer therapy. Journal of Cancer, 5(8), 610-617.
- Xu, W., et al. (2017). Nitric Oxide Donor-Based Cancer Therapy: Advances and Prospects. Journal of Medicinal Chemistry, 60(18), 7545-7557.
-
Taylor & Francis Online. (2017). Caspase-independent cell death: An anti-cancer double whammy. Retrieved from [Link]
- Liao, W., et al. (2020). Casp8 acts through A20 to inhibit PD‐L1 expression: The mechanism and its implication in immunotherapy.
- Ahmad, N. H., et al. (2019). Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. Malaysian Journal of Medicine and Health Sciences, 15(SUPP9), 66-73.
-
Charles River Laboratories. (n.d.). CORE Library. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of SN38-resistant cell lines and their parent cell lines. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assays for Cyclin-Dependent Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]
- Hickman, J. A., et al. (2019). Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes. Current Pharmaceutical Design, 25(15), 1727-1738.
-
MDPI. (n.d.). The Role of Nitric Oxide in Cancer Treatment: Ally or Foe?. Retrieved from [Link]
-
MDPI. (n.d.). Caspase-independent cell death in lung cancer: from mechanisms to clinical applications. Retrieved from [Link]
-
MDPI. (n.d.). Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Retrieved from [Link]
-
MDPI. (n.d.). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Retrieved from [Link]
-
NIH. (n.d.). Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer. Retrieved from [Link]
-
NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
NIH. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]
-
NIH. (n.d.). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells. Retrieved from [Link]
-
NIH. (n.d.). Caspase-independent programmed cell death triggers Ca2PO4 deposition in an in vitro model of nephrocalcinosis. Retrieved from [Link]
-
NIH. (n.d.). PD-1/PD-L1 pathway: current researches in cancer. Retrieved from [Link]
-
NIH. (n.d.). PD-1/PD-L1 inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. Retrieved from [Link]
-
CancerNetwork. (n.d.). Prospects for Targeting PD-1 and PD-L1 in Various Tumor Types. Retrieved from [Link]
Sources
Application Note & Protocol: A Guide to the Reduction of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
This document provides a detailed experimental protocol for the chemical reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to its corresponding amine, 2,4,5-triamino-6-hydroxypyrimidine (TAHP). TAHP is a pivotal intermediate in the synthesis of various biologically significant molecules, including purine derivatives like guanine and vitamins such as folic acid.[1][2] The protocols outlined herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a primary method using sodium dithionite and an overview of an alternative catalytic hydrogenation approach.
Introduction: The Strategic Importance of the 5-Amino Group
The transformation of this compound to 2,4,5-triamino-6-hydroxypyrimidine is a critical step in the construction of bicyclic heterocyclic systems. The introduction of the C5-amino group is essential for subsequent cyclization reactions, typically with a one-carbon synthon like formamide, to form the imidazole ring of the purine core.[3] The resulting TAHP, often isolated as its more stable sulfate salt, serves as a key building block for antiviral and anti-tumor agents.[3][4] This guide explains the causality behind the experimental choices, ensuring a reproducible and efficient synthesis.
Reaction Pathway and Mechanism
The core transformation involves the reduction of a nitroso group (-NO) to a primary amine (-NH₂). This can be achieved through several reductive methodologies. We will focus on two prominent methods: reduction with sodium dithionite and catalytic hydrogenation.
Sodium Dithionite Reduction
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent.[5][6] The reaction proceeds in an aqueous medium and is valued for its mild conditions and high chemoselectivity.[5] The mechanism is believed to involve a single-electron transfer from the active reducing species, the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion.[5] This radical transfers electrons to the nitroso group, leading to the amine through intermediate species.
Caption: Reaction scheme for the reduction and subsequent salt formation.
Catalytic Hydrogenation
An alternative, greener approach is catalytic hydrogenation, which utilizes hydrogen gas in the presence of a noble metal catalyst, such as Palladium on carbon (Pd/C).[7][8][9] This method avoids the use of stoichiometric inorganic reducing agents, simplifying product workup. The reaction typically requires elevated temperature and pressure to proceed efficiently.[8][9]
Safety and Handling
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.[10][11]
-
This compound: Avoid dust formation. Handle in a well-ventilated area. Incompatible with strong oxidizing agents.[11]
-
Sodium Dithionite: Unstable and can decompose, particularly in contact with water and organic solvents, potentially releasing toxic sulfur gases.[12] Handle with care and avoid heating the solid.
-
Sulfuric Acid: Highly corrosive. Always add acid to water, never the other way around.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and appropriate gloves, must be worn at all times.[11]
Primary Protocol: Reduction Using Sodium Dithionite
This protocol is adapted from established literature procedures and is designed to yield the stable sulfate salt of 2,4,5-triamino-6-hydroxypyrimidine.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Major chemical suppliers |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% (Technical) | Major chemical suppliers |
| Sodium Hydroxide (NaOH) | Reagent Grade | Major chemical suppliers |
| Sulfuric Acid (H₂SO₄), concentrated | 98% | Major chemical suppliers |
| Ethanol | 95% or Absolute | Major chemical suppliers |
| Distilled Water | --- | --- |
| Magnetic Stirrer with Hotplate | --- | --- |
| Beakers and Erlenmeyer Flasks | Appropriate sizes | --- |
| Büchner Funnel and Filter Flask | --- | --- |
| Whatman Filter Paper | --- | --- |
| Drying Oven | --- | --- |
Step-by-Step Experimental Procedure
-
Preparation of the Suspension: In a large beaker equipped with a magnetic stirrer, add 52 g of this compound to 440 mL of hot (approx. 80°C) distilled water.[3] Place the beaker in a water bath maintained at 90°C and stir the resulting suspension vigorously for at least one hour.
-
Solubilization: To increase the solubility of the starting material, slowly add 46 mL of a 20% sodium hydroxide solution to the mixture.[3] Continue stirring until the mixture is more homogenous.
-
Reduction Step: Begin the portion-wise addition of 105 g of sodium dithionite. Add the solid in approximately 20 g portions every 20 minutes.[3] Causality Note: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent a rapid, uncontrolled release of heat and gas.
-
Reaction Completion: After the final addition of sodium dithionite, maintain the reaction mixture at 80°C for an additional hour to ensure the complete reduction of the nitroso compound.[3] The color of the mixture should change, indicating the consumption of the colored nitroso-pyrimidine.
-
Initial Filtration: While the mixture is still hot, filter it through a Büchner funnel to remove any insoluble impurities.[3]
-
Precipitation of TAHP: Cool the filtrate in an ice bath. The free base of 2,4,5-triamino-6-hydroxypyrimidine will precipitate. Collect the precipitate by filtration and wash it with a small amount of cold water.
-
Formation of the Sulfate Salt: Transfer the damp precipitate to a beaker. Prepare a dilute sulfuric acid solution by carefully adding 56 mL of concentrated H₂SO₄ to 500 mL of water. Add this acidic solution to the precipitate.[3]
-
Heating and Crystallization: Heat the mixture in a boiling water bath for 90 minutes.[3] This step ensures complete salt formation. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization of the sulfate salt.
-
Final Isolation and Drying: Collect the precipitate, 2,4,5-triamino-6-hydroxy pyrimidine sulfate, by filtration. Wash the solid sequentially with distilled water and then ethanol to remove residual acid and water.[3] Dry the final product in an oven at 80°C to a constant weight. The product is a yellow-beige crystalline powder.[13]
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material (nitrosopyrimidine) | 52 g | --- |
| Sodium Dithionite | 105 g | Added in 5-6 portions |
| Reaction Temperature | 80-90°C | Maintained in a water bath |
| Reaction Time | ~3 hours | Includes addition and final stirring |
| Expected Yield | 70-80% | Based on literature reports[3] |
| Melting Point of Product | >300 °C (decomposes) | Characteristic of the sulfate salt[13][14] |
Alternative Protocol Workflow: Catalytic Hydrogenation
Catalytic hydrogenation presents a cleaner, albeit more technologically demanding, alternative. This method is often preferred in industrial settings to minimize waste.[7]
Caption: General workflow for the catalytic hydrogenation approach.
The key parameters for this method include the choice of catalyst (typically Pd or Pt on a carbon support), hydrogen pressure, and temperature.[8][15] The reaction is often carried out in a neutral or slightly acidic aqueous suspension.[8][9] After the reaction is complete, the catalyst is removed by filtration, and the product is isolated from the filtrate, usually by precipitation as the sulfate salt.
Product Characterization
The final product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, should be characterized to confirm its identity and purity.
-
Melting Point: The sulfate salt has a very high melting point, typically decomposing above 300°C.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the amino groups (around 3100-3400 cm⁻¹) and C=O/C=N stretching in the pyrimidine ring (around 1600-1700 cm⁻¹).[3]
-
Solubility: The sulfate salt has very low solubility in water but is soluble in DMSO.[13][14]
Conclusion
The reduction of this compound is a robust and essential transformation for the synthesis of purine-based pharmaceuticals. The sodium dithionite method detailed here offers a reliable and scalable procedure for laboratory settings, balancing cost-effectiveness with high yield. For processes where minimizing inorganic waste is a priority, catalytic hydrogenation provides an excellent alternative. Both pathways lead to the versatile intermediate, 2,4,5-triamino-6-hydroxypyrimidine, opening the door to the development of novel therapeutic agents.
References
-
Hemmati, S. et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
- Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
-
Eureka. (n.d.). Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
-
WordPress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 2,4,5-Triamino-6-hydroxypyrimidine sulfate CAS:35011-47-3. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
Sources
- 1. Preparation method of 2,4,5-triamino-6-hydroxypyrimidine sulfate and folic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 8. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 9. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 13. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- 15. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Welcome to the technical support center for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. DAHNP is a critical intermediate in the production of various purine derivatives, including the antiviral drug Ganciclovir and the purine base Guanine.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield and product purity.
Synthesis Overview and Key Reaction Parameters
The synthesis of DAHNP is achieved through the nitrosation of 2,4-diamino-6-hydroxypyrimidine (DAHP). This reaction is an electrophilic aromatic substitution where the C-5 position of the pyrimidine ring, activated by the amino and hydroxyl groups, is attacked by a nitrosonium ion (NO⁺). The nitrosonium ion is generated in situ from sodium nitrite under acidic conditions.[1]
Caption: Overall workflow for the synthesis of DAHNP.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My final yield of DAHNP is consistently low (e.g., below 75%). What are the most probable causes and how can I rectify this?
Low yield is the most common issue and can typically be traced back to three critical parameters: temperature, pH, and the rate of acid addition.
-
Causality - Temperature Control: The nitrosation reaction is exothermic. If the temperature rises uncontrollably, it can lead to the decomposition of nitrous acid (the precursor to the NO⁺ electrophile) and the desired nitroso product. Furthermore, side reactions may become more prevalent at higher temperatures.
-
Solution: Maintain a strict reaction temperature, ideally between 0-10°C, throughout the acid addition and subsequent stirring period. Use an ice bath to actively cool the reaction vessel.
-
-
Causality - pH Management: The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), is highly pH-dependent. The reaction requires an acidic medium to protonate sodium nitrite into nitrous acid, which then generates NO⁺.[2][3] However, if the pH becomes too acidic (e.g., below 1), the amino groups on the pyrimidine ring can become fully protonated, deactivating the ring towards electrophilic attack. Conversely, at a pH above 5, the concentration of the nitrosonium ion is significantly reduced, slowing or stopping the reaction.[3]
-
Solution: The optimal pH for this reaction is generally in the range of 1-4.[4] Use a calibrated pH meter and add the acid drop-wise to avoid overshooting the target pH. Some protocols achieve high yields by adjusting the pH to 5.0 with acetic acid to precipitate the precursor, DAHP, before initiating the nitrosation reaction, ensuring a clean starting material.[1]
-
-
Causality - Rate of Acid Addition: The drop-wise addition of acid is crucial not only for temperature management but also for maintaining a steady, localized concentration of the nitrosonium ion, promoting a controlled reaction.[1] A rapid addition can cause localized drops in pH and spikes in temperature, leading to the issues described above.
-
Solution: Add the acid (e.g., glacial acetic acid or dilute formic acid) slowly over a period of 30-60 minutes with vigorous stirring to ensure rapid and even dispersion.[1]
-
Caption: Logical relationships in troubleshooting low yield.
Q2: The reaction mixture turns dark brown or black, and the final product is not the expected red precipitate. What does this indicate?
A dark, tar-like appearance suggests the formation of decomposition products or undesired side reactions.
-
Causality - Product Instability: Nitroso compounds can be unstable, especially at elevated temperatures or under excessively harsh pH conditions. The desired red color of the DAHNP precipitate can change if the compound begins to decompose.[1]
-
Solution: Strict temperature control is paramount. Ensure the workup is also performed at low temperatures. After filtration, wash the product promptly with cold distilled water and ethanol to remove soluble impurities.[1]
-
-
Causality - Impurities in Starting Material: The purity of the initial 2,4-diamino-6-hydroxypyrimidine (DAHP) is critical. Impurities from its synthesis (e.g., unreacted guanidine or cyanoacetate) can lead to side reactions during nitrosation.
-
Solution: Ensure your DAHP is of high purity. Recrystallization or washing of the DAHP may be necessary before use. A common procedure involves dissolving the crude DAHP in boiling water and acidifying with acetic acid to precipitate the purified product.[5]
-
Q3: I am having difficulty isolating the product; it seems to remain soluble. What could be the issue?
Incomplete precipitation is usually related to pH or solvent volume.
-
Causality - pH and Solubility: DAHNP has amphoteric properties due to its amino and hydroxyl groups. At very low or high pH values, it can form salts that are more soluble in water.
-
Solution: After the reaction period, check the pH of the slurry. If it has drifted outside the optimal precipitation range, adjust it carefully back into the 1-4 range. Also, ensure sufficient reaction time (e.g., 16 hours at room temperature as in some protocols) to allow for complete precipitation.[1]
-
-
Causality - Excessive Solvent: While sufficient water is needed to dissolve the reactants, an excessive volume can keep the product in solution, reducing the isolated yield.
-
Solution: Follow established protocols for reactant concentrations. If you suspect the volume is too high, you can attempt to cool the mixture for a longer period (e.g., overnight at 4°C) to maximize crystallization. Avoid concentrating the solution by heating, as this will likely decompose the product.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yield, step-by-step protocol for the synthesis of DAHNP?
The following protocol is a synthesis of methodologies reported to achieve high yields (80% or greater).[1]
Experimental Protocol: Synthesis of this compound (DAHNP)
-
Reactant Preparation: In a three-liter beaker equipped with a magnetic stirrer, add 60 g of 2,4-diamino-6-hydroxypyrimidine (DAHP) to 1200 mL of distilled water.
-
Nitrite Addition: Prepare a solution of 34 g of sodium nitrite in 100 mL of distilled water and add it to the DAHP suspension.
-
Cooling: Place the beaker in an ice bath and stir the mixture until the temperature is stable at or below 10°C.
-
Acidification: While maintaining vigorous stirring and cooling, add 40 mL of glacial acetic acid drop-wise to the suspension over approximately 30-60 minutes. The solution will turn a distinct red color as the product begins to form.[1]
-
Reaction: After the acid addition is complete, continue to stir the reaction mixture at room temperature for 16 hours to ensure complete reaction and precipitation.[1]
-
Isolation: Filter the resulting red precipitate using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water, followed by a wash with cold ethanol to remove any remaining water and soluble impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Q2: Which acid is better for this reaction: acetic acid or formic acid?
Both acetic and formic acid are commonly used and effective. The choice may depend on process-specific requirements, such as solvent recycling or downstream steps.
-
Acetic Acid: It is widely used in lab-scale preparations and has been shown to produce high yields.[1] It is effective at establishing the required pH range.
-
Formic Acid: Several patents for industrial-scale synthesis utilize dilute formic acid.[4][6] This is often because formic acid from a subsequent reaction step (e.g., the cyclization of 2,4,5-triamino-6-hydroxypyrimidine to guanine) can be recycled, making the process more economical and environmentally friendly.[4][6] For a standard laboratory synthesis, either acid is appropriate.
Q3: What are the essential safety precautions for this synthesis?
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Handle with care and avoid contact with skin and eyes.
-
Acids: Glacial acetic acid and formic acid are corrosive. Handle them in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety regulations. The filtrate may contain unreacted nitrite and should be treated accordingly before disposal.
Q4: How can I confirm the identity and purity of my DAHNP product?
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretches (around 3200 cm⁻¹), C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretches (around 1625 cm⁻¹).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing purity by comparing the retention time of the product to a known standard and quantifying any impurities.
-
Melting Point: The melting point can be used as an indicator of purity, though many pyrimidine derivatives decompose at high temperatures rather than melting cleanly.[5]
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Method A (Acetic Acid) | Method B (Formic Acid) | Core Rationale |
| Starting Material | 2,4-diamino-6-hydroxypyrimidine | 2,4-diamino-6-hydroxypyrimidine | Precursor for nitrosation |
| Nitrosating Agent | Sodium Nitrite | Sodium Nitrite | Source of the nitrosonium ion |
| Acid | Glacial Acetic Acid[1] | Dilute Formic Acid (35-65%)[4][6] | To generate nitrous acid in situ |
| Solvent | Water[1] | Water[6] | Dissolves reactants |
| Temperature | Room Temperature[1] | 30-80°C[6] | Controls reaction rate and stability |
| pH | Not explicitly controlled after addition | 1-4[4] | Critical for generating NO⁺ |
| Reaction Time | 16 hours[1] | Not specified | To ensure completion |
| Reported Yield | ~80%[1] | High (not quantified) | Process efficiency |
References
-
Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Available at: [Link]
- CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. Google Patents.
- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
-
Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. PrepChem.com. Available at: [Link]
- EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound. Google Patents.
- CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents.
-
Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine. Eureka. Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]
-
Nitrosamine- pH role. Nitrosamines Exchange. Available at: [Link]
- A process for the preparation of 2,4-diamino-6-1-piperidinyl-pyrimidine N-oxide. Google Patents.
-
Peñ-López, M., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. Available at: [Link]
-
[Comparative studies of the nitrosation behavior of drugs by constant pH value and under simulated stomach conditions]. PubMed. Available at: [Link]
-
Nitrosamines in solution at pH 7. Nitrosamines Exchange. Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Available at: [Link]
- CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Google Patents.
- UNITED STATES PATENT OFFICE. Google Patents.
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. NIH. Available at: [Link]
-
Nitrosation Resource Document. Cosmetic Ingredient Review. Available at: [Link]
-
Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. Available at: [Link]
-
Nitration reaction of pyrimidine derivatives at the carbon. ResearchGate. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Pyrimidine Nitrosation Reactions
Welcome to the technical support center for pyrimidine nitrosation reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory work. This resource is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical literature and practical experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of C-nitrosation on a pyrimidine ring?
A1: C-nitrosation of pyrimidines is an electrophilic aromatic substitution reaction. The pyrimidine ring, particularly when activated by electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups, possesses nucleophilic character at the C-5 position. The reaction is typically initiated by generating a potent electrophile, the nitrosonium ion (NO⁺), in situ.
The most common method involves the acidification of a nitrite salt, such as sodium nitrite (NaNO₂). In an acidic medium, nitrous acid (HNO₂) is formed, which is then protonated and loses water to generate the nitrosonium ion.[1] The electron-rich C-5 position of the activated pyrimidine then attacks the nitrosonium ion, forming a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the C-5 nitroso pyrimidine.
dot graph "Mechanism_of_C_Nitrosation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="transparent";
} enddot Caption: General mechanism for C-nitrosation of an activated pyrimidine ring.
Q2: Which position on the pyrimidine ring is most susceptible to nitrosation?
A2: The C-5 position is the most common site for nitrosation on the pyrimidine ring. This is due to electronic factors. The two nitrogen atoms at positions 1 and 3 are electron-withdrawing, which deactivates the C-2, C-4, and C-6 positions towards electrophilic attack. However, when strong electron-donating groups (like -NH₂ or -OH) are present at positions 2, 4, or 6, they activate the ring. Through resonance, these groups increase the electron density specifically at the C-5 position, making it the most nucleophilic and thus the primary target for the electrophilic nitrosonium ion.
Q3: What are the most common nitrosating agents and their typical reaction conditions?
A3: The choice of nitrosating agent and conditions is critical and depends on the substrate's reactivity and solubility.
| Nitrosating Agent System | Typical Conditions | Substrate Suitability & Notes |
| Sodium Nitrite (NaNO₂) / Acid | Aqueous solution, often with acetic acid or dilute mineral acids (HCl, H₂SO₄).[2] Low temperatures (0-10 °C) are common to control the reaction rate and minimize side reactions. | The most common and cost-effective method. Suitable for water-soluble, highly activated pyrimidines like 6-aminouracil or barbituric acid. The reaction can be heterogeneous if the starting material is not fully soluble.[2] |
| Alkyl Nitrites (e.g., Isoamyl Nitrite) | Organic solvents like DMSO, DMF, or alcohols, often under neutral conditions.[3] Can be performed at room temperature or with gentle heating. | Excellent for substrates with poor water solubility. The reaction under neutral conditions in DMSO can offer higher selectivity for C-nitrosation over N-nitrosation, especially for aminopyrimidines.[3] |
| Nitrosyl Chloride (NOCl) | Aprotic organic solvents (e.g., CH₂Cl₂). Performed at low temperatures. | A powerful nitrosating agent, useful for less activated substrates. It is a toxic gas and requires careful handling. |
Q4: Are there significant safety concerns with nitrosation reactions?
A4: Yes. Both the reagents and potential byproducts require careful handling.
-
Nitrosating Agents: Nitrosating agents are strong oxidizers. Nitrosyl chloride is a corrosive and toxic gas. Alkyl nitrites are volatile and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitroso Compounds: Many C-nitroso and N-nitroso compounds are potential mutagens or carcinogens.[1][4] Handle all products with care, avoid inhalation of dust or solutions, and prevent skin contact.
-
N-Nitrosamine Byproducts: If secondary or tertiary amines are present as impurities or in the solvent (like DMF), they can react to form volatile and carcinogenic N-nitrosamines.[4]
-
Azide Quenching: In unrelated synthetic steps, if residual azides are quenched with nitrous acid, there is a high risk of nitrosamine formation if amines are present.[4]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during pyrimidine nitrosation experiments.
Problem 1: Low or No Product Yield / Incomplete Conversion
Your reaction stalls, and TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Insufficient Ring Activation:
-
Explanation: The pyrimidine ring may not be electron-rich enough to react with the nitrosating agent under the chosen conditions. The C-5 position must be sufficiently nucleophilic.
-
Solution: Verify that your substrate has strong electron-donating groups (-NH₂, -OH). If not, a stronger nitrosating agent (e.g., nitrosyl chloride) or more forcing conditions may be required, though this increases the risk of side reactions.
-
-
Inadequate Generation of Nitrosonium Ion (NO⁺):
-
Explanation: The reaction medium may not be acidic enough to efficiently convert the nitrite salt into the active electrophile, NO⁺. The optimal pH for nitrosation is a balance; while acidic conditions are needed to generate NO⁺, very low pH can protonate the activating amino groups, deactivating the ring.[5]
-
Solution:
-
Monitor pH: Ensure the pH is sufficiently acidic (typically pH 3-5) after the addition of sodium nitrite. Add more acid (e.g., acetic acid) dropwise if necessary.
-
Reagent Quality: Use a fresh, high-quality source of sodium nitrite. Old reagents can degrade.
-
-
-
Poor Solubility:
-
Explanation: If the pyrimidine starting material has low solubility in the reaction medium (e.g., water), the reaction becomes a two-phase system, which can be very slow.[2]
-
Solution:
-
Change Solvent System: Switch to a system where the substrate is more soluble. For water-insoluble pyrimidines, using isoamyl nitrite in DMSO is an excellent alternative.[3]
-
Increase Stirring Efficiency: For heterogeneous reactions, ensure vigorous mechanical stirring to maximize the surface area contact between the solid and liquid phases.
-
-
Problem 2: Formation of Multiple Products / Side Reactions
Your crude product is a complex mixture, making purification difficult.
Possible Causes & Solutions:
-
N-Nitrosation of Amino Groups:
-
Explanation: Primary and secondary amino groups on the pyrimidine can be nitrosated to form unstable N-nitroso compounds. Primary N-nitrosamines can decompose to diazonium salts, which may then be hydrolyzed to hydroxyl groups or participate in other reactions.[4]
-
Solution:
-
Use Neutral Conditions: Employing isoamyl nitrite in an aprotic solvent like DMSO can favor C-nitrosation over N-nitrosation.[3]
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the nitrosating agent to minimize reactions at less reactive sites.
-
-
-
Oxidation of the Nitroso Group:
-
Explanation: The desired 5-nitroso product can be oxidized to a 5-nitro derivative, especially if excess nitrosating agent is used or if the reaction is exposed to air for extended periods under harsh conditions.[4]
-
Solution:
-
Strict Stoichiometry: Carefully control the amount of nitrosating agent.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Temperature Control: Maintain low temperatures (0-5 °C) to reduce the rate of oxidation.
-
-
-
Pyrimidine Ring Opening:
-
Explanation: Under certain conditions, particularly with exocyclic amino groups like in cytosine derivatives, the initial formation of a diazonium intermediate can lead to nucleophilic attack by water and subsequent ring-opening, creating a variety of acyclic byproducts.[6]
-
Solution:
-
Milder Conditions: Avoid overly harsh acidic conditions or high temperatures, which can promote the decomposition of intermediates.
-
Anhydrous Conditions: If ring-opening via hydrolysis is suspected, switching to an anhydrous system (e.g., isoamyl nitrite in dry DMSO) may prevent this side reaction.
-
-
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; bgcolor="transparent";
} enddot Caption: A logical workflow for troubleshooting pyrimidine nitrosation reactions.
Problem 3: Product is Unstable or Difficult to Isolate
The desired nitroso-pyrimidine forms but decomposes during workup or purification, or it is difficult to precipitate and filter.
Possible Causes & Solutions:
-
Tautomerization and Instability:
-
Explanation: C-nitroso compounds can exist in equilibrium with their oxime tautomers. This equilibrium and the overall stability can be sensitive to pH, solvent, and temperature. The vibrant colors (often blue, green, or red) of nitroso compounds are a key characteristic. A color change or fading may indicate decomposition.
-
Solution:
-
Minimize Heat: Avoid high temperatures during workup, solvent removal, and purification. Use rotary evaporation at low temperatures and avoid prolonged heating.
-
Prompt Isolation: Work up the reaction and isolate the product as quickly as possible after completion.
-
Purification Method: If the compound is unstable on silica gel, consider purification by recrystallization or precipitation.
-
-
-
Product is Highly Soluble or a Fine Precipitate:
-
Explanation: The product may be too soluble in the reaction mixture or the wash solvents to be isolated effectively by filtration. Sometimes, the precipitate is so fine that it passes through standard filter paper.[2]
-
Solution:
-
Cooling: Ensure the reaction mixture is thoroughly chilled in an ice bath before filtration to maximize precipitation.
-
Anti-Solvent: If the product is soluble in the reaction solvent (e.g., water), consider adding a miscible anti-solvent (e.g., cold ethanol or acetone) to induce precipitation.
-
Filtration Aid: Use a finer porosity filter (e.g., a sintered glass funnel) or a pad of Celite® to capture very fine particles.
-
Extraction: If precipitation fails, it may be necessary to extract the product into an organic solvent, followed by drying and evaporation.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Nitrosation of 6-Aminouracil in Aqueous Acetic Acid
This protocol is adapted from established procedures for highly activated, water-soluble pyrimidines.[2]
-
Dissolution: Suspend 6-aminouracil (1.0 eq) in water. Heat the mixture (e.g., to 80 °C) and add glacial acetic acid until a clear solution is obtained.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. The 6-aminouracil may begin to precipitate.
-
Nitrosating Agent Addition: Prepare a concentrated aqueous solution of sodium nitrite (1.05 eq). Add this solution dropwise to the cold, stirred pyrimidine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: A brightly colored precipitate (often red or orange) of 5-nitroso-6-aminouracil should form almost immediately. Continue stirring the slurry in the ice bath for 1-2 hours after the addition is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with small portions of ice-cold water, followed by cold ethanol to help remove water.
-
Drying: Dry the product under vacuum. The product is often a brightly colored solid.
Protocol 2: Selective C-Nitrosation using Isoamyl Nitrite in DMSO
This protocol is ideal for aminopyrimidines with lower water solubility or when N-nitrosation is a concern.[3]
-
Dissolution: Dissolve the aminopyrimidine substrate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: At room temperature, add isoamyl nitrite (1.1-1.2 eq) to the stirred solution.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.
-
Precipitation/Isolation: Upon completion, pour the reaction mixture into a large volume of an anti-solvent, such as water or diethyl ether, to precipitate the product.
-
Filtration & Washing: Collect the solid by vacuum filtration. Wash the product thoroughly with the anti-solvent used for precipitation to remove residual DMSO and isoamyl alcohol.
-
Drying: Dry the product under vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
Welcome to the dedicated technical support guide for the purification of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this critical intermediate. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical and chemical properties of this compound that are important for its purification?
A1: Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy. Key properties include:
-
Appearance: Pale red to light red solid.[1]
-
Molecular Formula: C₄H₅N₅O₂[1]
-
Molecular Weight: 155.11 g/mol .[1]
-
Melting Point: Exceeds 360°C, indicating high thermal stability.[1][2]
-
Solubility: It is very slightly soluble in water and DMSO, especially with heating and sonication.[2][3] This low solubility in common solvents is a critical factor to consider for recrystallization.
-
pKa: The predicted pKa is approximately 8.33.[2][3] This indicates it is a weakly acidic compound, and its solubility can be influenced by pH.
Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A2: Impurities can arise from unreacted starting materials, side reactions, or degradation. Common precursors in its synthesis are 2,4-diamino-6-hydroxypyrimidine and a nitrosating agent like sodium nitrite in an acidic medium.[4] Therefore, potential impurities include:
-
Unreacted 2,4-diamino-6-hydroxypyrimidine: This is a common impurity if the nitrosation reaction is incomplete.
-
Side-products from nitrosation: Depending on the reaction conditions, other nitrosated or oxidized species may form.
-
Inorganic salts: Salts such as sodium sulfate or sodium acetate may be present depending on the acid and base used during synthesis and workup.
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification methods for this compound, given its properties, are:
-
Recrystallization: This is the preferred method for removing small amounts of impurities. The choice of solvent is critical due to the compound's low solubility.
-
Washing/Trituration: Washing the crude solid with appropriate solvents can remove highly soluble impurities.
-
Acid-Base Extraction: Exploiting the pKa of the compound, it can be dissolved in a basic solution and then precipitated by adding acid, leaving behind neutral impurities.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
A. Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids. However, the low solubility of this compound can present challenges.
Issue 1: The compound does not dissolve in the recrystallization solvent, even at high temperatures.
-
Causality: The inherent low solubility of the pyrimidine derivative in most common organic solvents and even water.
-
Solution:
-
Solvent Selection: Due to its polar nature, highly polar solvents should be considered. Water is a common choice, often with the addition of a co-solvent or by adjusting the pH.[4]
-
pH Adjustment: The solubility of this compound can be increased in a basic solution. You can dissolve the crude product in a dilute aqueous base (e.g., NaOH solution) and then carefully re-precipitate it by adding an acid like acetic acid.[4] This also serves as a purification step to remove non-acidic impurities.
-
Large Solvent Volume: Be prepared to use a large volume of solvent. While not always ideal due to potential yield loss, it may be necessary.
-
Issue 2: The purified product is still colored/impure after recrystallization.
-
Causality: The impurity may have similar solubility to the desired product in the chosen solvent, or colored impurities may be trapped within the crystal lattice.
-
Solution:
-
Activated Carbon Treatment: Before cooling the hot, saturated solution, add a small amount of activated carbon to adsorb colored impurities. Heat the solution with the carbon for a short period, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Solvent System Re-evaluation: If impurities persist, a different solvent or a mixed solvent system may be necessary to alter the solubility profile of the product versus the impurities.
-
Iterative Recrystallization: A second recrystallization may be required to achieve the desired purity.
-
Issue 3: Low recovery/yield after recrystallization.
-
Causality: The product may be partially soluble in the cold recrystallization solvent, or premature crystallization occurred during hot filtration.
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Efficient Cooling: Cool the solution slowly to allow for the formation of large, pure crystals. A rapid crash-out can trap impurities. An ice bath can be used to maximize precipitation once slow cooling has occurred.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed), pre-heat the funnel and receiving flask.
-
Mother Liquor Analysis: Concentrate the mother liquor (the solution left after crystallization) and analyze it for the presence of your product. If a significant amount is present, a second crop of crystals can be obtained by further cooling or partial solvent evaporation.
-
B. Troubleshooting Washing/Trituration
Issue: The purity does not improve significantly after washing the crude solid.
-
Causality: The chosen washing solvent is not effectively dissolving the impurities, or the impurities are not very soluble in any solvent that doesn't also dissolve the product.
-
Solution:
-
Solvent Selection: The ideal washing solvent should readily dissolve the impurities but not the desired product. A good starting point for washing this compound is deionized water to remove inorganic salts, followed by a non-polar organic solvent like dichloromethane to remove non-polar organic impurities.[5]
-
Temperature: Consider washing with a warm solvent if the impurities have low solubility at room temperature, but be cautious not to dissolve a significant amount of your product.
-
Sonication: Sonicating the slurry during washing can help break up solid clumps and improve the interaction between the solvent and the impurities.
-
III. Experimental Protocols
Protocol 1: Purification by Acid-Base Treatment and Precipitation
This protocol is effective for removing neutral and basic impurities.
-
Dissolution: Suspend the crude this compound in hot distilled water (e.g., 80°C).[4]
-
Basification: While stirring, add a 20% sodium hydroxide solution dropwise until the solid dissolves.[4] This forms the sodium salt of the pyrimidine, which is more soluble.
-
Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.
-
Acidification and Precipitation: Cool the solution and add glacial acetic acid dropwise with stirring until the pH reaches approximately 5.[4] The this compound will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration.
-
Washing: Wash the filter cake with cold distilled water to remove any remaining salts.
-
Drying: Dry the purified solid under vacuum.
Protocol 2: Recrystallization from Water
This protocol is suitable for removing small amounts of polar impurities.
-
Dissolution: In a suitable flask, add the crude this compound and a minimal amount of deionized water.
-
Heating: Heat the mixture to boiling with constant stirring. Add more water in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the purified crystals in a vacuum oven.
IV. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for selecting the appropriate purification method.
V. Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 155.11 g/mol | [1] |
| Melting Point | >360 °C | [1][2] |
| pKa | ~8.33 (Predicted) | [2][3] |
| Appearance | Pale red to light red solid | [1] |
VI. References
-
Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
Cas 2387-48-6,this compound. lookchem. [Link]
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Cas 2387-48-6,this compound | lookchem [lookchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
Welcome to the technical support center for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical nitrosation reaction. As a key intermediate in the synthesis of vital compounds like guanine and methotrexate precursors, achieving high purity and yield is paramount. This document provides in-depth, experience-driven troubleshooting advice to optimize your synthetic outcomes.
Core Synthesis Pathway
The fundamental reaction involves the electrophilic substitution at the C5 position of 2,4-diamino-6-hydroxypyrimidine using a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.
Caption: Troubleshooting workflow for common synthesis issues.
Guide 3: Minimizing Formation of Nitro Impurities
Problem: The product contains 2,4-diamino-6-hydroxy-5-nitro pyrimidine instead of, or in addition to, the desired nitroso compound.
Probable Cause: The presence of stronger oxidizing agents or overly harsh reaction conditions can lead to the over-oxidation of the C5 position to a nitro group. While nitrosation is the intended reaction, the line between nitrosation and nitration can be blurred if the conditions are not carefully controlled. [1]The use of fuming nitric acid, for instance, is a known method to produce the 5-nitro derivative. [2] Recommended Solution:
-
Use the Correct Nitrosating Agent: Stick to sodium nitrite in a suitable acid. Avoid nitric acid or mixed acid systems unless the nitro compound is the desired product.
-
Avoid Excess Oxidants: Ensure all reagents are of appropriate purity and that there are no contaminating oxidizers present.
-
Maintain Recommended Temperature: Higher temperatures can sometimes favor oxidation. Adhering to the 0-20°C range is also beneficial for preventing this side reaction.
References
-
PrepChem. (n.d.). Synthesis of 2,4,5,6-tetraaminopyrimidine. PrepChem.com. Retrieved from [Link]
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]
- Ellard, J. A. (1979). U.S. Patent No. 4,167,633. Google Patents.
-
Ellard, J. A. (1979). Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Justia Patents. Retrieved from [Link]
- CN108558776A. (2018). The preparation method of 2, 4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine. Google Patents.
- CN114965738A. (2022). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
- CN101891722A. (2010). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
- CN111646994A. (2020). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Google Patents.
- CN108558776B. (2021). Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. Google Patents.
-
Astakhov, A. M., et al. (2020). Kinetics and nitration mechanism of 4,6-dihydroxypyrimidine and its derivatives in the presence of nitrous acid. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrosation and nitrosylation. Wikipedia. Retrieved from [Link]
- EP0444266B1. (1994). Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound. Google Patents.
-
S. Al-Huniti, N., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved from [Link]
Sources
Technical Support Center: Ensuring the Stability of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE Solutions
Welcome to the Technical Support Center for 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the stability of solutions containing this critical pyrimidine derivative. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Challenge of Instability
This compound is a key intermediate in the synthesis of various biologically active molecules, including antiviral agents and guanine.[1] Its utility, however, is intrinsically linked to its stability in solution. As a substituted pyrimidine with a reactive nitroso group, it is susceptible to degradation under various environmental conditions, which can compromise the accuracy and reproducibility of research findings. This guide will delve into the factors influencing its stability and provide actionable protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound solutions?
A1: The stability of this compound in solution is primarily affected by several key factors:
-
pH: The pH of the solution is a critical determinant of stability. Both acidic and alkaline conditions can catalyze hydrolytic degradation of the pyrimidine ring and the nitroso group.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2] Therefore, proper temperature control during storage and handling is essential.
-
Light: The nitroso group can be susceptible to photodegradation. Exposure to UV or even ambient light can lead to the formation of unwanted byproducts.[3]
-
Oxidizing and Reducing Agents: The presence of oxidizing agents can lead to the oxidation of the amino and hydroxyl groups, while reducing agents can reduce the nitroso group.
-
Solvent Composition: The choice of solvent and the presence of any co-solvents or buffers can influence the stability of the compound.[3]
Q2: What are the visible signs of degradation in a this compound solution?
A2: While visual inspection is not a definitive measure of stability, certain changes may indicate degradation. These can include a change in color, the formation of a precipitate, or a decrease in the expected biological activity. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are necessary for accurate stability assessment.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method is crucial for accurately monitoring the concentration of the active compound and detecting the presence of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[4][5] A robust HPLC method should be able to separate the parent compound from any potential degradants.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides logical steps to resolve them.
Issue 1: Inconsistent or lower-than-expected biological activity.
This is a common problem that can often be traced back to the degradation of the this compound solution.
Workflow for Troubleshooting Inconsistent Biological Activity
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Precipitation observed in the solution upon storage.
Precipitation can be due to poor solubility or the formation of insoluble degradation products.
Troubleshooting Steps:
-
Verify Solubility: this compound has very slight solubility in water and DMSO.[6] Ensure that the concentration of your solution does not exceed its solubility limit in the chosen solvent system.
-
Check for pH Changes: If using a buffered solution, verify the pH has not shifted over time, as this can affect solubility.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Given the compound's low solubility, careful preparation is key.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Amber glass vials
Procedure:
-
Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be required, but avoid excessive heat.
-
Store the stock solution at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8][9]
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines.[3]
Data Presentation: Example of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | 15% | 2 |
| 0.1 M NaOH, 60°C | 8 hours | 25% | 3 |
| 3% H₂O₂, RT | 24 hours | 10% | 1 |
| 80°C (solid) | 48 hours | 5% | 1 |
| 80°C (solution) | 24 hours | 30% | 4 |
| Photolysis (ICH Q1B) | 1.2 million lux hours | 20% | 2 |
Note: The above data is illustrative. Actual degradation will depend on the specific experimental conditions.
Potential Degradation Pathways
Based on the chemical structure and general knowledge of pyrimidine degradation, the following pathways are plausible for this compound.
Caption: Potential degradation pathways of this compound.
The primary degradation pathways for pyrimidines often involve enzymatic processes in biological systems, starting with the reduction of the pyrimidine ring.[1][10][11] In chemical solutions, hydrolysis can lead to ring opening, while the nitroso group is susceptible to both oxidation and reduction. The reduction of the 5-nitroso group would yield 2,4,5-triamino-6-hydroxypyrimidine.
Conclusion
The stability of this compound solutions is a multifaceted issue that requires careful consideration of pH, temperature, light exposure, and the presence of reactive species. By implementing the troubleshooting guides and experimental protocols outlined in this document, researchers can significantly improve the reliability of their experiments and ensure the integrity of their data. For further assistance, please do not hesitate to contact our technical support team.
References
- Salar Hemmati et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- K. J. Tidke and P. R. Solanki.
- Sung YJ, et al. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. Int J Immunopharmacol. 1994 Feb;16(2):101-8.
- Creative Proteomics. Pyrimidine Metabolism Pathways Synthesis and Degradation.
- van Gennip AH, et al. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. J Inherit Metab Dis. 1997;20(2):203-13.
- A rapid and sensitive ultraviolet-visible (UV-VIS) spectroscopic method was developed for the estimation of pyrimidine derivative 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one (BT10M) in bulk form. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC - PubMed Central.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling.
- Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. 2024-03-26.
- SAFETY D
- This compound CAS#: 2387-48-6; ChemWh
- Forced degradation studies. MedCrave online. 2016-12-14.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 2022-11-30.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
- 2,4-diaminohypoxanthine. PubMed.
- 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor | MedChemExpress.
- Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
- 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure.
- 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis. ChemicalBook.
- Spectroscopic study of N-nitroso compounds decomposition in presence of DNA bases. PubMed.
- This compound. ChemicalBook. 2025-07-04.
- Analysis of 45 Amino Acids Using UPLC-MS/MS for Biomedical Research Using the Kairos Amino Acid Kit.
- Oxidative Degradation of Amines With High-Temperature Cycling.
- An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations.
- 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. Wikipedia.
- 2,4-Diamino-6-hydroxy-5-nitropyrimidine | 3346-23-4 | FD21462. Biosynth.
- Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
- 2,4-Diamino-6-hydroxypyrimidine GTPCH inhibitor. Selleck Chemicals.
- UHPLC-Q-TOF/MS/MS based characterization of forced degradation products of Pazopanib hydrochloride: differentiation of N-Oxide degradants through Meisenheimer rearrangement.
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
- NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radi
- 2387-48-6(this compound) Product Description.
- 2,6-Diamino-4-hydroxy-5-nitrosopyrimidine-13C2. CymitQuimica.
- Photostability studies of drug substances and products. Hovione.
- pH-dependent degradation of p-nitrophenol by sulfidated nanoscale zerovalent iron under aerobic or anoxic conditions. PubMed. 2016-12-15.
- LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. PubMed. 2023-04-01.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. japsonline.com [japsonline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. biomedres.us [biomedres.us]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine (DAHNP)
Welcome to the technical support guide for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This resource is designed for researchers, chemists, and drug development professionals who utilize DAHNP as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including guanine, folic acid, and antiviral agents like ganciclovir.[1][2] This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification, control, and troubleshooting of impurities that can arise during the synthetic process.
Section 1: Overview of the Core Synthetic Pathway
The synthesis of DAHNP is typically achieved via a robust two-step process. Understanding the fundamental chemistry of each step is the first line of defense in preventing impurity formation.
-
Step 1: Pyrimidine Ring Formation. This step involves the base-catalyzed cyclocondensation of a guanidine salt (e.g., guanidine nitrate) with an active methylene compound, typically ethyl cyanoacetate. The reaction yields the foundational pyrimidine ring structure, 2,4-diamino-6-hydroxypyrimidine (DAHP).[1][3]
-
Step 2: C-Nitrosation. The DAHP intermediate is then subjected to electrophilic substitution at the electron-rich C5 position. This is accomplished using a nitrosating agent, commonly sodium nitrite, under controlled acidic conditions (e.g., acetic, sulfuric, or formic acid) to yield the final DAHNP product.[1][2]
Section 2: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common questions our team encounters regarding impurities in DAHNP synthesis.
Q1: What are the primary impurities I should anticipate, and where do they originate?
A1: Impurities can be broadly categorized by their point of origin in the synthesis. Proactive monitoring and control at each stage are crucial.
| Impurity Name/Class | Likely Origin | Synthetic Step | Rationale for Formation |
| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | Unreacted Intermediate | Step 2 (Nitrosation) | Incomplete reaction due to improper stoichiometry, pH, or temperature control. |
| Guanidine Salts | Unreacted Starting Material | Step 1 (Cyclization) | Inefficient cyclization or poor purification of the DAHP intermediate.[3] |
| Ethyl Cyanoacetate & Hydrolysis Products | Unreacted/Degraded Starting Material | Step 1 (Cyclization) | Incomplete reaction or presence of water leading to hydrolysis.[3][4] |
| Inorganic Salts (e.g., NaNO₃, NaCl, Na₂SO₄) | Reagent Byproducts | Both Steps | Formed from the neutralization of bases or use of salts as starting materials (e.g., guanidine nitrate).[2][5] |
| N-Nitrosamines | Side Reaction Products | Step 2 (Nitrosation) | Reaction of nitrosating agents with secondary/tertiary amine contaminants in reagents or solvents.[6][7] |
| Polymeric/Degradation Products | Product Degradation | Step 2 (Nitrosation) | Overly harsh acidic conditions or elevated temperatures can cause the product to degrade or polymerize, often leading to poor color. |
Q2: My final DAHNP product is a brownish-red solid, not the expected color. What is the likely cause?
A2: The color of DAHNP can be an important initial indicator of purity. While often described as a red or colored solid, a distinct brownish or dark hue can indicate the presence of degradation byproducts or polymeric impurities.[1][8] This is often caused by:
-
Localized Hotspots or pH Extremes: During the drop-wise addition of acid in the nitrosation step, failure to maintain vigorous stirring can create localized areas of high acidity or temperature, promoting side reactions and degradation.[1]
-
Extended Reaction Time/Temperature: Prolonging the reaction after completion can lead to the slow degradation of the nitroso group or the pyrimidine ring itself.
-
Oxidation: Exposure of the reaction mixture or the isolated product to air for extended periods, especially at elevated temperatures, can cause oxidative degradation.
Q3: How can I improve the efficiency of the nitrosation step to minimize unreacted DAHP?
A3: Minimizing residual DAHP is critical. The key is precise control over the reaction conditions:
-
pH Control: The reaction requires a carefully controlled acidic environment (often around pH 3-5) to generate the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.[1][9] Using a dilute acid solution and adding it slowly allows for better pH maintenance.[2]
-
Temperature Management: The nitrosation reaction is typically exothermic. It should be run at a controlled temperature, often at or slightly above room temperature, to ensure a steady reaction rate without promoting degradation.[8]
-
Stoichiometry and Addition: Ensure a slight molar excess of sodium nitrite is used. Both the nitrite solution and the acid should be added drop-wise and simultaneously (if possible) or sequentially with excellent stirring to prevent localized concentration issues.[1]
Q4: Should I be concerned about N-nitrosamine impurities in this synthesis?
A4: Yes, a risk assessment for N-nitrosamines is highly recommended. The conditions of the nitrosation step—specifically the use of a nitrosating agent (sodium nitrite) in an acidic medium—are conducive to the formation of N-nitrosamines.[7] The primary risk comes from potential contamination of starting materials or solvents with secondary or tertiary amines.[6] For example, solvents like DMF can degrade to form dimethylamine. It is imperative to use high-purity reagents and solvents and to understand their potential degradation pathways.
Section 3: Troubleshooting Guide: A Systematic Approach
When experiments yield suboptimal results, a logical, step-by-step approach to troubleshooting is essential.
Problem Area 1: Low Yield or Purity in DAHP Intermediate (Step 1)
| Symptom | Potential Cause | Causality & Recommended Action |
| High levels of unreacted starting materials (TLC/HPLC) | Inactive Base or Insufficient Reaction Time | The alkoxide base (e.g., sodium ethoxide) is hygroscopic and can be deactivated by moisture. Action: Always use freshly prepared or properly stored anhydrous base. Monitor the reaction to completion using TLC; extend reflux time if necessary, as some cyclizations can be slow.[4] |
| Low yield with unidentified polar impurities | Moisture Contamination | Water can hydrolyze the ethyl cyanoacetate starting material or key reaction intermediates, preventing successful cyclization. Action: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Argon) to strictly exclude moisture.[4] |
Problem Area 2: Impurity Formation During Nitrosation (Step 2)
| Symptom | Potential Cause | Causality & Recommended Action |
| Final product contains significant unreacted DAHP | Suboptimal Nitrosation Conditions | The formation of the active nitrosating agent, HNO₂, is highly pH-dependent. If the solution is not sufficiently acidic, the reaction will be sluggish or incomplete. Action: Slowly add a dilute acid (e.g., glacial acetic acid or dilute formic acid) to the aqueous suspension of DAHP and sodium nitrite.[1][2] Monitor the pH to maintain it in the optimal range. Ensure vigorous stirring throughout the addition. |
| Product is dark brown/tarry; multiple unknown peaks in HPLC | Degradation of Product | The nitroso-pyrimidine system can be sensitive to harsh conditions. Localized high concentrations of acid can lead to rapid, exothermic reactions that degrade the product. Action: Pre-cool the reaction vessel in an ice bath. Add the acid drop-wise over an extended period to allow for effective heat dissipation. Vigorous stirring is non-negotiable to prevent localized "hot spots."[1] |
Section 4: Key Analytical and Purification Protocols
Protocol 4.1: In-Process Monitoring by Thin-Layer Chromatography (TLC)
This protocol is essential for determining reaction completion and identifying the presence of starting materials.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A common system is Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v). This may require optimization.
-
Spotting: Prepare dilute solutions of your starting materials (guanidine, ethyl cyanoacetate), your DAHP intermediate, and your reaction mixture in a suitable solvent (e.g., methanol).
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). Most of the key compounds are UV-active. You can also use an iodine chamber for visualization.
-
Analysis: Compare the spots from the reaction mixture to the standards. The disappearance of starting material spots indicates reaction progression or completion.
Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of the final DAHNP product and detecting trace impurities.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | UV at 254 nm and/or 280 nm |
| Injection Volume | 10 µL |
| (Note: This is a general method and must be validated for your specific application and impurity profile.) |
Protocol 4.3: Purification by Washing
DAHNP is often isolated as a precipitate. Washing the filter cake is an effective way to remove soluble impurities, particularly inorganic salts.
-
Filtration: After the reaction is complete and the product has precipitated (cooling may be required), filter the suspension under vacuum.[8]
-
Water Wash: Wash the filter cake thoroughly with deionized water. This is highly effective at removing inorganic salts like sodium nitrate or sodium sulfate.
-
Organic Solvent Wash: Follow with a wash using a water-miscible organic solvent like ethanol or methanol.[1] This helps remove residual organic impurities and aids in drying.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Hemmati, S., et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- ChemicalBook. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- Google Patents. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
-
VanAllan, J. A. 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]
- Google Patents. Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
- Google Patents. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
-
USP. Nitrosamine Impurities. YouTube. Available at: [Link]
-
RSIS International. A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
ACS Publications. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rsisinternational.org [rsisinternational.org]
- 8. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
Welcome to the technical support center for the crystallization of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. Drawing upon established principles of small molecule crystallization and specific insights into pyrimidine and nitroso chemistry, this resource aims to be a practical field guide for obtaining high-quality crystals.
Introduction to Crystallization Challenges
This compound is a molecule rich in functionality, possessing multiple hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitroso and pyrimidine ring nitrogens). This intricate functionality, while key to its biological activity, presents unique challenges in crystallization.[1][2] The strong intermolecular hydrogen bonding can lead to the formation of very stable, and often sparingly soluble, crystal lattices.[1][2] Furthermore, the potential for tautomerism and the existence of a nitroso group, which can dimerize, introduce the risk of polymorphism—the existence of multiple crystal forms with different physicochemical properties.[3][4]
This guide will address the most frequently encountered problems in a direct question-and-answer format, providing not just solutions, but the scientific rationale behind them.
Troubleshooting Guide
Issue 1: No Crystal Formation Upon Cooling
Question: I've cooled my saturated solution, but no crystals have formed. What's going wrong?
Answer: This is a common issue that typically points to a solution that is not sufficiently supersaturated or the presence of inhibitors.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The concentration of your compound may be too low for nucleation to occur.
-
Solution: If the mother liquor is still available, try to induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.
-
Adding a seed crystal. A tiny amount of previously crystallized material can act as a template for crystal growth.
-
Slowly evaporating some of the solvent to increase the concentration. This should be done carefully to avoid crashing out the material as an amorphous solid.
-
Cooling to a lower temperature. If you've been cooling to room temperature, try an ice bath or even a freezer, but be mindful that rapid cooling can lead to smaller crystals.[5]
-
-
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures.
-
Solution: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[6] A systematic solvent screening is recommended.
-
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation.
-
Solution: Ensure your starting material is of high purity. If necessary, consider an additional purification step like column chromatography before attempting crystallization.[6]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: Upon cooling, my compound separates as an oily liquid. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high for orderly crystal lattice formation.
Possible Causes & Solutions:
-
High Supersaturation/Rapid Cooling: The solution is becoming supersaturated too quickly.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the concentration slightly.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
-
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high.
-
Solution: Try a solvent with a lower boiling point.
-
Issue 3: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)
Question: I'm getting crystals, but they are very small needles that are difficult to filter and handle. How can I grow larger, more well-defined crystals?
Answer: The formation of many small crystals indicates that the rate of nucleation is much higher than the rate of crystal growth. To obtain larger crystals, you need to favor growth over nucleation.
Possible Causes & Solutions:
-
High Rate of Nucleation: This is often due to high supersaturation or rapid cooling.
-
Solution:
-
Reduce Supersaturation: Use a slightly more dilute solution. This can be achieved by adding a little more solvent to the hot, saturated solution.
-
Slow Down the Cooling Rate: A slower cooling profile allows fewer nuclei to form and provides more time for molecules to deposit onto existing crystal lattices.
-
Use a Solvent System that Promotes Slower Growth: Experiment with solvent mixtures. A common technique is to use a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
-
-
-
Solvent Effects: The chosen solvent can influence the crystal habit.
-
Solution: A systematic solvent screening can help identify a solvent that favors the growth of a different crystal habit.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: Based on its chemical structure and available data, this compound is sparingly soluble in water and DMSO.[7][8] Its high melting point (>360°C) suggests a very stable crystal lattice. Due to the presence of acidic hydroxyl and basic amino groups, pH modification of aqueous solutions is a powerful technique.
-
Aqueous Crystallization with pH Adjustment: One documented approach involves dissolving the compound in hot water with the aid of a base like sodium hydroxide and then re-precipitating it by adding an acid like acetic acid or sulfuric acid to a specific pH.[9][10] This method allows for purification as many impurities may remain soluble at the final pH.
-
High-Boiling Point Polar Solvents: For compounds with low solubility, high-boiling point polar aprotic solvents like DMF or DMSO can be effective, often in combination with an anti-solvent.[11]
Q2: How can I perform a systematic solvent screening?
A2: A simple and effective method is to test the solubility of a small amount of your compound (e.g., 10-20 mg) in various solvents (e.g., 0.5 mL) at room temperature and with heating.
| Solvent Category | Examples | Rationale |
| Protic Solvents | Water, Methanol, Ethanol | Can form strong hydrogen bonds with the solute. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, DMF, DMSO | Can dissolve polar compounds without hydrogen bonding donation. |
| Apolar Solvents | Hexane, Toluene | Unlikely to be good single solvents but useful as anti-solvents. |
The ideal single solvent for cooling crystallization will show poor solubility at room temperature but good solubility upon heating.
Q3: My compound is only soluble in DMF and DMSO. How can I crystallize it?
A3: For compounds that are only soluble in high-boiling point solvents, anti-solvent vapor diffusion is a highly effective technique.[11]
Protocol 2: Anti-Solvent Vapor Diffusion
-
Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a layer of a volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether, dichloromethane, or hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.[11]
Q4: What is polymorphism and should I be concerned about it?
A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[3] These different forms, called polymorphs, can have different properties, including solubility, stability, and bioavailability.[3][12] Given the multiple hydrogen bonding sites and the potential for tautomerism and nitroso-dimer formation in this compound, polymorphism is a significant consideration.[3][4][13] Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs. It is crucial to characterize your crystals using techniques like X-ray diffraction (XRD) to ensure you are consistently producing the desired form.[12]
Visualizations and Workflows
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Anti-Solvent Vapor Diffusion Setup
Sources
- 1. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 4. ortho -Substituent effect on the crystal packing and solid state speciation of aromatic C -nitroso compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE00728E [pubs.rsc.org]
- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tsijournals.com [tsijournals.com]
- 10. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 13. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Purification of 2,4-Diamino-6-Hydroxy-5-Nitrosopyrimidine
Welcome to the technical support center for 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and facing challenges in achieving the desired purity. As a key precursor in the synthesis of guanine and various antiviral drugs, the purity of DAHNP is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in the principles of organic chemistry and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound, and what do color variations signify?
A1: Pure this compound is typically a pale red to light red solid.[3][4] Significant deviations from this color, such as brownish or darker red hues, often indicate the presence of impurities. These can arise from several sources:
-
Oxidation: Pyrimidine derivatives with multiple amino and hydroxyl groups can be susceptible to oxidation, leading to colored byproducts.
-
Residual Starting Materials: Incomplete nitrosation of 2,4-diamino-6-hydroxypyrimidine can leave unreacted starting material, which may have a different color profile.
-
Side-Reaction Products: The nitrosation reaction, if not carefully controlled, can lead to the formation of other colored nitroso or nitro compounds.
Q2: My crude product has a purity of <95% after synthesis. What is the most effective first step for purification?
A2: For a moderately impure crude product, recrystallization is the most robust and scalable initial purification step. However, due to the compound's low solubility in many common solvents, a carefully selected solvent system and procedure are critical.[4] A common and effective method involves dissolving the crude product in a dilute aqueous base (like NaOH solution) to form the soluble sodium salt, followed by filtration to remove insoluble impurities. The purified DAHNP is then reprecipitated by neutralizing the solution with an acid, such as acetic or formic acid.
Q3: How can I quickly assess the purity of my DAHNP sample without access to HPLC?
A3: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for qualitative purity assessment. A well-chosen mobile phase can effectively separate the DAHNP from its common impurities. A typical system would involve a polar stationary phase (e.g., silica gel) and a moderately polar mobile phase. Observing a single, well-defined spot is a good indication of high purity. Multiple spots would suggest the presence of impurities, and their relative intensity can give a rough estimate of their concentration.
Q4: My compound's melting point is stated as >360°C. How can I use this property to gauge purity?
A4: While the extremely high melting point makes it difficult to use as a sharp indicator of purity in the same way as for lower-melting compounds, observing any decomposition or color change at temperatures significantly below this point can suggest the presence of impurities.[3][4] A pure sample should be stable at high temperatures. Therefore, thermogravimetric analysis (TGA) could be a more informative thermal analysis technique than melting point determination.
Section 2: Troubleshooting Guide for Purification Challenges
This section addresses specific problems you may encounter during the purification of DAHNP and provides actionable solutions based on chemical principles.
Problem 1: Persistent Brownish/Dark Red Color After Initial Purification
-
Root Cause Analysis: This issue is often due to highly colored, polar, and often polymeric impurities that are not effectively removed by a single purification pass. These impurities may arise from oxidative degradation or side reactions during nitrosation.
-
Expert Recommendation: A two-stage purification strategy is recommended. First, perform an acid-base purification to remove non-phenolic impurities. If the color persists, a subsequent treatment with activated charcoal during recrystallization can be highly effective.
Caption: Troubleshooting workflow for removing persistent color impurities.
Problem 2: Purity Stagnates and Fails to Improve with Simple Recrystallization
-
Root Cause Analysis: This often occurs when impurities have very similar solubility profiles to DAHNP or when they co-crystallize. The starting material, 2,4-diamino-6-hydroxypyrimidine, is a common culprit as it shares structural similarities.
-
Expert Recommendation: Leverage the difference in acidity between the hydroxyl group of DAHNP and any less acidic or basic impurities. A carefully controlled pH adjustment during precipitation can selectively leave more basic or less acidic impurities in the solution.
Problem 3: Presence of Unreacted 2,4-diamino-6-hydroxypyrimidine
-
Root Cause Analysis: This is a direct result of an incomplete nitrosation reaction. The starting material is a common process-related impurity.
-
Expert Recommendation: While optimizing the reaction is the best solution, purification can be achieved by exploiting the different pKa values of the two compounds. The nitroso group (-N=O) is electron-withdrawing, making the hydroxyl group of DAHNP more acidic than that of its precursor. This allows for selective dissolution and precipitation.
Section 3: Detailed Purification Protocols
SOP-01: High-Purity Purification via Acid-Base Treatment & Recrystallization
This protocol is designed to remove both insoluble particulate matter and soluble impurities.
-
Dissolution: In a suitable flask, suspend the crude DAHNP (10 g) in deionized water (200 mL). While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise until all the solid dissolves and the solution is clear. The pH should be alkaline. Causality: DAHNP is deprotonated at the hydroxyl group to form a water-soluble phenoxide-like salt.
-
Charcoal Treatment (Optional, for colored impurities): If the solution is darkly colored, heat it to 60-70°C. Add a small amount of activated charcoal (approx. 0.5 g), and continue to stir at this temperature for 15-20 minutes. Causality: The porous surface of activated charcoal adsorbs large, colored organic impurity molecules.
-
Filtration: Filter the warm solution (if charcoal was used, filter while hot) through a pad of Celite® or a fine filter paper to remove the charcoal and any other insoluble impurities.
-
Reprecipitation: Cool the filtrate to room temperature. While stirring vigorously, add glacial acetic acid or 35-65% formic acid solution dropwise.[1] The DAHNP will begin to precipitate as the solution is neutralized. Continue adding acid until the pH of the solution is approximately 5. Causality: Reprotonation of the phenoxide salt renders the DAHNP insoluble in the aqueous medium, causing it to precipitate out in a purer form.
-
Isolation and Washing: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol or dichloromethane (1 x 20 mL) to remove residual water and any non-polar impurities.[5]
-
Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.
Section 4: Understanding Impurity Formation
The primary route to DAHNP is the nitrosation of 2,4-diamino-6-hydroxypyrimidine. Understanding this reaction is key to anticipating and mitigating impurities.
Caption: Simplified reaction scheme for DAHNP synthesis and common impurity pathways.
Table 1: Common Impurities and Removal Strategies
| Impurity Name | Source | Recommended Removal Strategy |
| 2,4-diamino-6-hydroxypyrimidine | Incomplete nitrosation reaction | Acid-base purification leveraging pKa differences; optimize reaction conditions. |
| Oxidized Byproducts | Exposure to air, especially at elevated temperatures or pH | Recrystallization with activated charcoal treatment.[6] |
| Inorganic Salts (e.g., Sodium Acetate) | Byproducts of the reaction and neutralization steps | Thorough washing of the final product with deionized water. |
Section 5: Physicochemical Data for Purification
Accurate data is essential for designing effective purification protocols.
Table 2: Physicochemical Properties of DAHNP
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [3][4] |
| Molecular Weight | 155.11 g/mol | [3][4] |
| Appearance | Pale red to light red solid | [3][4] |
| Melting Point | >360°C | [4][7] |
| pKa (Predicted) | 8.33 ± 0.50 | [4] |
| Solubility | DMSO (Very slightly, heated), Water (Very slightly, heated) | [4] |
References
- Smolecule. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound Product Description.
- Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
- Biosynth. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine.
- BLDpharm. (n.d.). This compound.
- Selleck Chemicals. (n.d.). 2,4-Diamino-6-hydroxypyrimidine GTPCH inhibitor.
- ChemWhat. (n.d.). This compound CAS#: 2387-48-6.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
- MedChemExpress. (n.d.). 2,4-Diamino-6-hydroxypyrimidine | GTP Cyclohydrolase I Inhibitor.
- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
Sources
- 1. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 2. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 3. Buy this compound | 62128-61-4 [smolecule.com]
- 4. 2387-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 7. chemwhat.com [chemwhat.com]
Technical Support Center: Scale-Up of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this critical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed protocols, and the scientific rationale behind our recommendations.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that is crucial for the production of various active pharmaceutical ingredients. The overall workflow involves the cyclization of guanidine salts with a cyanoacetate derivative to form the pyrimidine core, followed by a nitrosation reaction at the C5 position. While the synthesis is well-established, scaling up the production from laboratory to pilot or industrial scale presents a unique set of challenges that can impact yield, purity, and safety. This guide will address these challenges head-on, providing practical solutions grounded in scientific principles.
Synthesis Workflow
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield in the Nitrosation Step
Question: We are experiencing a significant drop in yield for the nitrosation of 2,4-diamino-6-hydroxypyrimidine upon scaling up the reaction. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield during the scale-up of the nitrosation step is a common issue that can often be attributed to several factors related to reaction kinetics, mass transfer, and temperature control.
-
Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can cause side reactions or decomposition of the desired product. The nitrosating agent, formed in situ from sodium nitrite and acid, must be dispersed evenly throughout the reaction mixture to ensure uniform reaction with the pyrimidine substrate.
-
Solution: Evaluate the reactor's agitation efficiency. Consider using a different impeller design (e.g., pitched-blade turbine for better axial flow) or increasing the agitation speed. For very large volumes, installing baffles can improve mixing and prevent vortex formation.
-
-
Poor Temperature Control: The nitrosation reaction is exothermic. Inadequate heat removal in a larger vessel can lead to a temperature increase, which can promote the formation of byproducts and decomposition of the nitroso compound.
-
Solution: Ensure the reactor's cooling system is sufficient for the larger batch size. A slower, controlled addition of the sodium nitrite solution or the acid can help manage the heat generated. It is crucial to monitor the internal reaction temperature closely throughout the addition.
-
-
Incorrect pH of the Reaction Mixture: The efficiency of nitrosation is pH-dependent. If the pH is too high, the formation of the active nitrosating species will be slow. If the pH is too low, the starting material may protonate, reducing its reactivity.
-
Solution: Carefully monitor and control the pH of the reaction mixture during the addition of the acid. The optimal pH range should be determined through small-scale experiments and then maintained during the scale-up. Some processes utilize dilute formic acid, which can offer better pH control compared to strong acids like sulfuric acid.[1][2]
-
-
Purity of Starting Materials: Impurities in the 2,4-diamino-6-hydroxypyrimidine can consume the nitrosating agent or interfere with the reaction.
-
Solution: Ensure the starting pyrimidine is of high purity. If necessary, recrystallize the starting material before use.
-
Troubleshooting Flowchart: Low Nitrosation Yield
Caption: A step-by-step guide to troubleshooting low yield in the nitrosation reaction.
Problem 2: Product Color Variation and Impurities
Question: Our batches of this compound vary in color from pale red to brownish-red. What causes this, and how can we ensure consistent product quality?
Answer: The color of this compound is an important indicator of its purity. While the pure compound is typically a pale red or light red solid, a darker, brownish-red color often suggests the presence of impurities.[3]
-
Side Reactions and Byproducts: Over-nitrosation or other side reactions can lead to the formation of colored impurities. The reaction temperature is a critical factor here; higher temperatures can increase the rate of byproduct formation.
-
Solution: Maintain strict temperature control during the nitrosation reaction. A lower reaction temperature, while potentially slowing the reaction rate, can often lead to a cleaner product with a better color profile.
-
-
Oxidation: The amino groups on the pyrimidine ring can be susceptible to oxidation, which can form colored impurities.
-
Solution: Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation, especially during scale-up where reaction times may be longer.
-
-
Residual Starting Materials or Intermediates: Incomplete reaction can leave unreacted starting materials or intermediates in the final product, which may contribute to color.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the reaction has gone to completion before workup.
-
-
Inadequate Washing and Purification: Insufficient washing of the filtered product can leave residual acids and salts, which can affect the color and purity.
-
Solution: Ensure the product cake is washed thoroughly with an appropriate solvent (e.g., water) to remove any soluble impurities. The choice of wash solvent and the number of washes should be optimized.
-
Quantitative Data: Impact of Reaction Conditions on Purity and Color
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale - Unoptimized) | Condition C (Pilot Scale - Optimized) |
| Temperature | 20-25°C | 25-40°C (exotherm) | 20-25°C (controlled) |
| Acid | Acetic Acid | Concentrated Sulfuric Acid | Dilute Formic Acid[1][2] |
| Atmosphere | Air | Air | Nitrogen |
| Product Color | Pale Red | Brownish-Red | Pale Red |
| Purity (HPLC) | >99% | 95-97% | >99% |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during scale-up revolve around the handling of sodium nitrite and the potential for runaway reactions. Sodium nitrite is a strong oxidizer and is toxic.[4][5] When mixed with acid, it forms nitrous acid, which is unstable and can decompose to generate toxic nitrogen oxides.
-
Handling of Sodium Nitrite: Always handle sodium nitrite in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid contact with combustible materials.
-
Runaway Reactions: The nitrosation reaction is exothermic. On a large scale, the heat generated can be significant. If not properly controlled, the temperature can rise rapidly, leading to a runaway reaction, which can cause a dangerous increase in pressure and the release of toxic gases.
-
Gas Evolution: The reaction can produce nitrogen oxides. Ensure the reactor is equipped with a proper off-gas scrubbing system to neutralize these toxic fumes.
Q2: We are having difficulty with the filtration of the product. It's very fine and clogs the filter. What can we do?
A2: The fine particle size of the product is a known challenge in this synthesis.[6] Several strategies can be employed to improve filterability:
-
Crystal Growth Optimization: The rate of precipitation and the temperature at which it occurs can significantly impact crystal size. A slower cooling rate or a controlled anti-solvent addition can promote the growth of larger, more easily filterable crystals.
-
"Digestion" or "Aging": Holding the product slurry at a constant temperature for a period after precipitation can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the particle size distribution.
-
Filter Aid: Using a filter aid, such as celite, can help to create a more porous filter cake and improve filtration rates. However, this will require a subsequent step to remove the filter aid if it is not desired in the final product.
-
Choice of Filtration Equipment: For large-scale production, consider using a filter press or a centrifugal filter, which are better suited for handling fine particles than a simple Buchner funnel setup.
Q3: Can the mother liquor from the nitrosation step be recycled?
A3: Yes, recycling the mother liquor is a common practice in industrial-scale synthesis to improve efficiency and reduce waste.[1][2] The mother liquor will contain unreacted starting materials, some dissolved product, and the acid used in the reaction.
-
Analysis of Mother Liquor: Before recycling, it is essential to analyze the composition of the mother liquor to determine the concentration of key components. This will allow for adjustments to be made to the amounts of fresh reagents added in the subsequent batch.
-
Impurity Buildup: Be aware that recycling the mother liquor can lead to the accumulation of impurities. It is important to have a bleed stream or to periodically purge the recycle loop to prevent the buildup of undesirable byproducts.
-
Process Validation: Any process involving the recycling of mother liquor must be thoroughly validated to ensure that it does not negatively impact the quality and consistency of the final product.
Experimental Protocols
Protocol 1: Optimized Nitrosation of 2,4-diamino-6-hydroxypyrimidine
Materials:
-
2,4-diamino-6-hydroxypyrimidine (1.0 mole)
-
Sodium Nitrite (1.1 moles)
-
Formic Acid (85%, 2.0 moles)
-
Deionized Water
Procedure:
-
Charge a suitable reactor with 2,4-diamino-6-hydroxypyrimidine and deionized water.
-
Stir the mixture to form a slurry.
-
In a separate vessel, dissolve the sodium nitrite in deionized water.
-
Slowly add the formic acid to the reactor, maintaining the temperature between 20-25°C.
-
Once the acid addition is complete, begin the slow, controlled addition of the sodium nitrite solution. Monitor the internal temperature closely and do not allow it to exceed 25°C.
-
After the addition is complete, stir the reaction mixture at 20-25°C for an additional 2-3 hours, or until reaction completion is confirmed by HPLC.
-
Cool the reaction mixture to 0-5°C and hold for at least 1 hour to ensure complete precipitation.
-
Filter the product and wash the cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum at 60-70°C to a constant weight.
References
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound.
- Google Patents. (n.d.). CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide.
-
PubMed. (n.d.). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Sodium Nitrite and Acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium nitrite. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Hengyuan Fine Chemical. (n.d.). Optimizing Drug Synthesis: The Role of High-Purity 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka. Retrieved from [Link]
-
Hengyuan Fine Chemical. (n.d.). 2,4-Diamino-6-hydroxy-5-nitroisopyrimidine. Retrieved from [Link]
Sources
- 1. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 2. CN108558776A - The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine - Google Patents [patents.google.com]
- 3. Buy this compound | 62128-61-4 [smolecule.com]
- 4. nj.gov [nj.gov]
- 5. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 6. EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Welcome to the technical support center for 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability and degradation of this compound. Our focus is on explaining the causality behind experimental choices and providing robust, self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound and its known stability profile?
This compound is a heterocyclic compound with several reactive functional groups that dictate its stability. Physically, it is a pale red to light red solid with a very high melting point (above 360°C), suggesting high thermal stability in its solid state.[1][2] However, its chemical stability in solution is influenced by the following structural features:
-
5-Nitroso Group: The C-nitroso group is susceptible to both oxidation and reduction. Oxidation, particularly with strong agents, can convert the nitroso (-NO) group to a nitro (-NO2) group.[3] Conversely, it can be reduced to an amino group (-NH2), a reaction often used in synthesis to produce 2,4,5-triamino-6-hydroxypyrimidine.
-
Pyrimidine Ring: The heterocyclic pyrimidine core, while aromatic, can be susceptible to degradation. In biological systems or under harsh chemical conditions, pyrimidine rings can undergo reductive degradation followed by hydrolytic ring opening.[4][5][6]
-
Amino Groups: The exocyclic amino groups at the C2 and C4 positions can undergo hydrolysis, particularly under harsh acidic or basic conditions, to form hydroxyl groups, although this is generally less common than reactions involving the nitroso group.
-
Photoreactivity: Pyrimidine derivatives are known to be photoreactive, potentially undergoing photodimerization or other rearrangements upon exposure to UV light.[7][8]
Given these liabilities, a comprehensive evaluation of the compound's stability requires forced degradation studies under a range of stress conditions.
Q2: How should I design a forced degradation study for this compound in line with regulatory expectations?
A forced degradation or stress testing study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[9] The goal is to achieve a target degradation of 5-20%, as excessive stress can lead to secondary degradation products not relevant to formal stability studies.[10]
The study should be designed to investigate the following pathways:
-
Hydrolysis: Across a range of pH values (acidic, neutral, basic).
-
Oxidation: Using an appropriate oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to controlled UV and visible light.
-
Thermal Stress: At elevated temperatures.
A detailed, step-by-step methodology for conducting these studies is provided in Protocol 1 . The overall experimental process, from study design to structural elucidation of degradants, is outlined in the workflow diagram below.
Caption: Hypothetical degradation pathways of the title compound.
Q5: I'm struggling to achieve mass balance in my study. What are the common causes and how can I troubleshoot them?
Achieving mass balance, where the sum of the assay of the parent drug and all degradation products equals the initial assay value (typically within a 95-105% range), is critical for validating a stability-indicating method. [2]Failure to achieve mass balance suggests that not all degradants are being accounted for. [11] Common causes and solutions are summarized below:
| Potential Cause | Troubleshooting Steps |
| Poor Chromatographic Resolution | Co-elution of the parent peak with degradants can artificially inflate the parent assay. Optimize the HPLC method (gradient, mobile phase pH, column chemistry) to ensure baseline separation of all peaks. [10] |
| Non-UV Active Degradants | Degradation may lead to products that lack a chromophore (e.g., small, acyclic fragments from ring cleavage). Analyze samples with a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. [11] |
| Volatile or Unstable Degradants | Some degradation products may be volatile or may further degrade after formation. Minimize sample processing time and temperature. Consider using headspace GC-MS if volatile products are suspected. [12] |
| Poor Extraction/Solubility | Degradants may precipitate from the sample solution or adsorb to container surfaces. Check the solubility of the parent compound and potential degradants in the diluent. Use a co-solvent like acetonitrile if necessary. [10][12] |
| Incorrect Response Factors | Assuming the response factor (signal per unit concentration) of degradants is the same as the parent drug can lead to quantification errors. If possible, isolate major degradants to determine their individual response factors for more accurate quantification. |
| Molecular Weight Differences | When calculating mass balance from peak areas, significant differences in molecular weight between the parent and degradant can introduce errors. Convert degradant percentages to the corresponding percent of parent drug degraded using the ratio of their molecular weights. [1] |
Q6: How can I develop a robust, stability-indicating HPLC method for this compound and its potential degradants?
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities. For pyrimidine derivatives, reversed-phase HPLC is the most common technique. [13]
-
Column Selection: A C18 column is a standard starting point. For highly polar compounds like this, a column designed for polar analytes (e.g., with polar endcapping or an aqueous stable phase like YMC-Pack ODS-AQ) can provide better retention and selectivity. [14]* Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds. An acidic mobile phase (e.g., phosphate or acetate buffer at pH 3-4) is often effective for separating purine and pyrimidine bases. [15]* Detection: A photodiode array (PDA) detector is highly recommended. It allows for the simultaneous monitoring of multiple wavelengths and can assess peak purity, which is crucial for a stability-indicating method. [10]For 2,4-diamino-6-hydroxypyrimidine, detection wavelengths around 210 nm and 280 nm are often used, and similar ranges should be evaluated for the 5-nitroso derivative. [14]* Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
A detailed workflow for method development is provided in Protocol 2 .
Q7: What is the recommended strategy for identifying the structure of a novel degradation product?
The structural elucidation of an unknown degradant follows a systematic approach combining chromatographic and spectroscopic techniques. [9]
-
LC-MS/MS Analysis: The first step is to analyze the stressed sample using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). [16]This provides the accurate mass of the degradant (allowing for elemental composition prediction) and its fragmentation pattern, which offers initial structural clues. [17]2. Isolation: The unknown degradant must be isolated in sufficient quantity and purity for further analysis. Preparative HPLC is the most common technique for this.
-
NMR Spectroscopy: Once isolated, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure determination. [17]4. Confirmation: Other techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the presence of specific functional groups.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Milli-Q water, Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, photostability chamber, oven, HPLC system.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., DMSO, or an aqueous solution if solubility permits).
-
Acid Hydrolysis:
-
Mix stock solution with 0.1 M HCl to a final drug concentration of ~100 µg/mL.
-
Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix stock solution with 0.1 M NaOH to a final drug concentration of ~100 µg/mL.
-
Incubate at 60°C. Withdraw aliquots at intervals as above.
-
Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix stock solution with 3% H₂O₂ to a final drug concentration of ~100 µg/mL.
-
Keep at room temperature, protected from light. Withdraw aliquots at intervals.
-
If no degradation is observed, the concentration of H₂O₂ can be increased (up to 30%) or the temperature can be elevated. [18]5. Photolytic Degradation:
-
Expose a solution of the compound (~100 µg/mL) and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [9] * A control sample should be kept in the dark under the same conditions.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in an oven at a temperature below its melting point (e.g., 105°C for high-melting solids). [10] * Analyze samples at appropriate time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Procedure:
-
Initial Condition Screening:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Monitor key wavelengths based on the compound's UV spectrum.
-
-
Method Optimization:
-
Inject a mixture of stressed samples (e.g., a composite of acid, base, and peroxide-degraded samples) to observe all potential degradants.
-
Adjust the gradient slope, pH of Mobile Phase A, and organic modifier (e.g., switch to methanol) to improve the resolution between the parent peak and the degradant peaks.
-
Ensure the parent peak is spectrally pure using the PDA software.
-
-
Method Validation:
-
Once optimal conditions are found, perform a validation study to assess specificity, linearity, range, accuracy, and precision as per ICH Q2(R1) guidelines.
-
References
-
Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Flow Path for Structural Elucidation of Degradation Products. ResearchGate. [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology. [Link]
-
Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. Photochemistry and Photobiology. [Link]
-
Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development. [Link]
-
Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules. [Link]
-
Degradation of Pyrimidine Nucleotides Ch11. Scribd. [Link]
-
A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Arabian Journal of Chemistry. [Link]
-
Analytical Method Development – Forced Degradation Study. Veeprho. [Link]
-
Strategies for Elucidation of Degradant Structures and Degradation Pathways. OUCI. [Link]
-
(PDF) Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass Laboratories Inc. [Link]
-
The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate. [Link]
-
A novel oxidative degradation of N-nitrosamine via electron transfer. Chemical & Pharmaceutical Bulletin. [Link]
-
Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. ResearchGate. [Link]
-
What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. [Link]
-
Deamination of cytosine-containing pyrimidine photodimers in UV-irradiated DNA. Significance for UV light mutagenesis. Journal of Biological Chemistry. [Link]
-
Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. ResearchGate. [Link]
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega. [Link]
-
Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Molecules. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. mournetrainingservices.com [mournetrainingservices.com]
- 3. researchgate.net [researchgate.net]
- 4. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 15. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for Elucidation of Degradant Structures and Degradation Pathways [ouci.dntb.gov.ua]
- 17. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a robust and validated analytical method. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering a comparative perspective on why a well-validated HPLC method is superior for this application.
The Analyte: this compound
This compound is a polar, heterocyclic compound. Its purity and the profile of any related substances are critical to control in synthetic processes to ensure the quality and safety of the final API.[1] The presence of multiple amino and hydroxyl groups, along with the nitroso moiety, makes it a chromophoric molecule, well-suited for UV detection in HPLC.
The Analytical Imperative: Why HPLC?
While simpler techniques like UV-Vis spectrophotometry or Thin-Layer Chromatography (TLC) can detect this compound, they lack the specificity and quantitative power of HPLC. A validated HPLC method offers:
-
Specificity: The ability to separate the main compound from its impurities, starting materials, and degradation products, ensuring that the measurement is solely of the analyte of interest.[2][3]
-
Sensitivity: The capacity to detect and quantify very low levels of impurities, which is crucial for meeting stringent regulatory requirements.
-
Accuracy and Precision: Providing high-quality, reproducible quantitative data, which is essential for process control and regulatory submissions.[4][5]
This guide will focus on the validation of a reversed-phase HPLC method, a common and versatile technique in pharmaceutical analysis.
The Validation Workflow: A Systematic Approach
Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[6][7] The workflow we will follow is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]
Sources
- 1. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 2. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. actascientific.com [actascientific.com]
- 6. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]
- 7. dastmardi.ir [dastmardi.ir]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to Pyrimidine Intermediates: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine vs. 2,4,5-Triamino-6-hydroxypyrimidine in Heterocyclic Synthesis
Introduction
In the intricate world of pharmaceutical and organic synthesis, the choice of starting materials and intermediates is paramount to the efficiency, yield, and purity of the final active pharmaceutical ingredient (API). Among the vast array of heterocyclic building blocks, pyrimidine derivatives hold a place of distinction due to their prevalence in biologically essential molecules, including nucleic acids and vitamins. This guide provides an in-depth comparison of two pivotal pyrimidine intermediates: 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) and its direct synthetic descendant, 2,4,5-triamino-6-hydroxypyrimidine (TAHP).
While structurally similar, these two compounds serve distinct and sequential roles in the construction of complex fused-ring systems like purines (e.g., guanine) and pteridines (a core component of folic acid)[1][2][3]. Understanding the nuances of their properties, reactivity, and handling is critical for researchers, process chemists, and drug development professionals aiming to optimize these vital synthetic pathways. This guide will elucidate the direct synthetic relationship between DAHNP and TAHP, compare their physicochemical properties, and provide field-proven experimental protocols to illustrate their practical application.
The Synthetic Linchpin: From Nitroso to Triamino
The primary relationship between DAHNP and TAHP is that of a precursor and its product. TAHP is almost exclusively synthesized via the reduction of the C5-nitroso group of DAHNP. This transformation is a critical step in what is known as the Traube purine synthesis, a classic and widely used method for constructing the purine ring system.[4]
The causality behind this two-step approach is rooted in the synthetic accessibility and reactivity of the pyrimidine ring. The initial pyrimidine, 2,4-diamino-6-hydroxypyrimidine, is readily synthesized by condensing guanidine with a cyanoacetate derivative[4][5]. The C5 position of this pyrimidine ring is then activated for electrophilic substitution. Nitrosation, typically using sodium nitrite in an acidic medium, efficiently introduces the nitroso group at this position to yield DAHNP.[2][4] This nitroso group serves two key purposes:
-
A Masked Amine: It acts as a stable and accessible precursor to the C5-amino group.
-
An Electron-Withdrawing Group: It influences the reactivity of the pyrimidine ring during its synthesis and isolation.
The subsequent reduction of the nitroso group is the gateway to the highly reactive TAHP, which possesses three adjacent amino groups—a structural motif primed for cyclization with a one-carbon source to form the imidazole ring portion of a purine.
Caption: Synthetic pathway from DAHNP to Guanine via the key intermediate TAHP Sulfate.
Comparative Physicochemical Properties
The introduction of the C5-nitroso group and its subsequent reduction to an amine dramatically alters the compound's properties. A clear understanding of these differences is essential for process design, particularly concerning solubility, stability, and handling.
| Property | This compound (DAHNP) | 2,4,5-Triamino-6-hydroxypyrimidine (TAHP) / Sulfate Salt |
| Molecular Formula | C₄H₅N₅O₂[6] | C₄H₇N₅O · H₂SO₄ (Sulfate Salt)[7] |
| Molecular Weight | 155.11 g/mol [6][8] | 239.21 g/mol (Sulfate Salt)[7][9] |
| Appearance | Pale red to light red solid[6] | White to yellow-beige crystalline powder (Sulfate Salt)[10][11] |
| Melting Point | >360 °C[6][8] | >300 °C (dec.) (Sulfate Salt)[1][10][11] |
| Solubility | Very low solubility in water[6] | Very low solubility in water; soluble in DMSO (Sulfate Salt)[1][10] |
| Stability | Relatively stable solid. | The free base is highly susceptible to oxidation. It is almost always generated and used in situ or, more commonly, isolated as a more stable salt, typically the sulfate salt, to prevent degradation.[12][13] |
| Primary Role | Stable, isolable precursor for TAHP synthesis.[2] | Highly reactive intermediate for cyclization reactions.[1][10][14] |
Performance in Synthesis: A Tale of Two Roles
The utility of DAHNP and TAHP cannot be compared in terms of which is "better," as they are not alternatives but rather sequential components in a synthetic strategy.
This compound (DAHNP): The Stable Precursor
DAHNP's primary advantage is its stability. As a brightly colored solid, its formation during the nitrosation of 2,4-diamino-6-hydroxypyrimidine provides a clear visual confirmation of the reaction's progress.[4] It can be isolated, dried, and stored, providing a reliable entry point for the synthesis of TAHP. Its role is passive; it is the substrate awaiting transformation. Recent research also suggests potential antibiotic properties, particularly against Clostridioides difficile, which could open new avenues for its application beyond a synthetic intermediate.[6][15]
2,4,5-Triamino-6-hydroxypyrimidine (TAHP): The Reactive Workhorse
TAHP is the star player in the subsequent cyclization step. The presence of the C5-amino group, vicinal to the C4- and C6-substituents, creates the necessary nucleophilic sites for ring closure.
Trustworthiness through Self-Validation: The most critical aspect of working with TAHP is managing its instability. The free base is readily oxidized by air, leading to colored impurities and significantly reduced yields in subsequent steps. This inherent reactivity necessitates a self-validating protocol: the use of its sulfate salt. Isolating TAHP as 2,4,5-triamino-6-hydroxypyrimidine sulfate provides a stable, crystalline solid that can be handled and stored with much greater reliability.[4][12] The conversion to the sulfate salt is not merely for convenience; it is a crucial control measure to preserve the integrity of this vital intermediate.
Application in Guanine Synthesis: The synthesis of guanine is a classic application. TAHP sulfate is heated with a one-carbon source, such as formamide or formic acid, which serves as both the reagent and solvent.[3][4] The amino groups of TAHP cyclize with the carbon source to form the fused imidazole ring, yielding guanine.[4]
Caption: Logical relationship in the cyclization of TAHP to form the purine core of guanine.
Application in Folic Acid Synthesis: TAHP is also a key intermediate in the synthesis of folic acid and related pteridine compounds.[1] In this context, it is condensed with a different precursor, typically a phenylpyruvic acid derivative, to form the pterin ring system, which is the core of folic acid.[16]
Experimental Protocol: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate from DAHNP
This protocol is a representative method adapted from established literature procedures, emphasizing safety and yield.[1][2][4] It demonstrates the reduction of the nitroso group and subsequent isolation of the product as its stable sulfate salt.
Materials & Reagents:
-
This compound (DAHNP)
-
Distilled Water
-
Sodium Dithionite (Na₂S₂O₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
1 L Beaker, Magnetic Stirrer, Hot Plate, Buchner Funnel, Filtration Flask
Step-by-Step Methodology:
-
Suspension Preparation: To a 1 L beaker containing 440 mL of hot (approx. 80 °C) distilled water, add 52 g of this compound. Place the beaker on a hot plate with magnetic stirring to maintain the temperature and create a uniform suspension. The characteristic red color of the starting material will be apparent.[4]
-
Causality Note: Using hot water increases the rate of reaction and helps manage the solubility of the species involved. Vigorous stirring is essential for solid-liquid reactions to ensure efficient mass transfer.
-
-
Reduction with Sodium Dithionite: Slowly add 150 g of sodium dithionite (Na₂S₂O₄) to the suspension in small portions over a period of 20-30 minutes. A color change from red to a pale yellow or off-white should be observed as the nitroso group is reduced to an amino group.[4] Continue stirring at 80 °C for an additional 30 minutes after the final addition to ensure the reaction goes to completion.
-
Expertise & Experience: Portion-wise addition of the reducing agent is critical to control the exothermic reaction and prevent foaming. The visual disappearance of the red color is a key in-process control (IPC) to monitor the reaction progress.
-
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration of the reaction mixture through a pre-heated Buchner funnel. This step helps to improve the purity of the final product.
-
Acidification and Precipitation: Cool the reaction mixture (or the hot filtrate) in an ice bath. Prepare a dilute sulfuric acid solution by cautiously adding 56 mL of concentrated H₂SO₄ to 500 mL of cold water. Slowly add this dilute sulfuric acid solution to the cooled reaction mixture with continuous stirring.
-
Causality Note: The purpose of acidification is twofold: it protonates the highly basic triaminopyrimidine and provides the sulfate counter-ion, causing the much less soluble 2,4,5-triamino-6-hydroxypyrimidine sulfate to precipitate out of the solution.
-
-
Isolation and Washing: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization. Collect the white to off-white precipitate by vacuum filtration using a Buchner funnel.[1] Wash the filter cake liberally with cold distilled water to remove any inorganic salts, followed by a wash with cold ethanol to aid in drying.[4]
-
Drying: Dry the product in a vacuum oven at 80 °C until a constant weight is achieved. The expected yield is approximately 70%. The product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, should be a stable, white to pale-yellow crystalline solid.[4]
Conclusion
This compound (DAHNP) and 2,4,5-triamino-6-hydroxypyrimidine (TAHP) are not competing reagents but rather a powerful synthetic duo. DAHNP serves as a stable, easily prepared precursor, while TAHP, prudently handled as its sulfate salt, is the indispensable, reactive intermediate for building the core structures of vital therapeutic agents and biological cofactors. A thorough understanding of their distinct roles, properties, and the critical reduction step that connects them is fundamental for any scientist engaged in the synthesis of purines and pteridines. The protocols and principles outlined in this guide provide a robust framework for the successful application of these essential pyrimidine building blocks.
References
- 1. chembk.com [chembk.com]
- 2. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 3. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy this compound | 62128-61-4 [smolecule.com]
- 7. 6-Hydroxy-2,4,5-triaminopyrimidine sulfate | 39267-74-8 | Benchchem [benchchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. labproinc.com [labproinc.com]
- 10. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of this compound - Google Patents [patents.google.com]
- 13. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 14. 2,4,5-Triamino-6-hydroxypyrimidinesulfate with CAS 35011-47-3 - Chemical Supplier Unilong [unilongindustry.com]
- 15. This compound | 2387-48-6 [chemicalbook.com]
- 16. The concept of folic acid supplementation and its role in prevention of neural tube defect among pregnant women: PRISMA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Guanine Synthesis: An In-Depth Analysis of Routes from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Guanine, a fundamental component of nucleic acids and a crucial precursor in the synthesis of various antiviral drugs, is a molecule of significant interest in the pharmaceutical and biotechnology sectors. The efficient and scalable synthesis of guanine is paramount for ensuring the availability of these life-saving therapeutics. This guide provides a comprehensive comparison of prominent synthetic routes to guanine, focusing on pathways originating from different pyrimidine precursors. By delving into the mechanistic underpinnings, experimental protocols, and comparative performance data, this document aims to equip researchers with the critical information needed to select the optimal synthetic strategy for their specific research and development needs.
Introduction: The Strategic Importance of Guanine Synthesis
The purine heterocycle of guanine, with its unique arrangement of nitrogen atoms and functional groups, presents a fascinating synthetic challenge. Historically, the Traube purine synthesis has been a cornerstone in the construction of guanine and its derivatives. This classical approach involves the annulation of an imidazole ring onto a pre-existing pyrimidine core. The choice of the starting pyrimidine precursor significantly influences the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide will explore and compare two major synthetic strategies, each commencing from a distinct pyrimidine derivative, providing a critical evaluation of their respective merits and drawbacks.
Route 1: The Traube Synthesis via 2,4,5-Triamino-6-hydroxypyrimidine
This classical and widely employed route is a testament to the robustness of the Traube synthesis. It typically begins with the construction of a substituted pyrimidine ring, which is then elaborated to form the bicyclic purine system.
Mechanistic Insights and Strategic Considerations
The core of this strategy lies in the formation of 2,4,5-triamino-6-hydroxypyrimidine. This key intermediate is primed for cyclization with a one-carbon unit, typically provided by formamide or formic acid, to yield the guanine scaffold. The initial pyrimidine, 2,4-diamino-6-hydroxypyrimidine, is synthesized through the condensation of guanidine with an active methylene compound like ethyl cyanoacetate. The subsequent introduction of the C5-amino group is a critical step, often achieved through nitrosation followed by reduction. The choice of reducing agent and reaction conditions at this stage is crucial to prevent side reactions and ensure high yields of the desired triaminopyrimidine. The final cyclization is a dehydration reaction that forges the imidazole ring. The use of formamide at high temperatures is common, though concerns about its decomposition and the formation of colored impurities have led to the exploration of alternative cyclizing agents like formic acid.[1]
Experimental Workflow
Caption: Traube synthesis of guanine from 2,4,5-triamino-6-hydroxypyrimidine.
Detailed Experimental Protocol: "One-Pot" Synthesis
A notable advancement in this route is the development of a "one-pot" synthesis, which minimizes the isolation of intermediates, thereby improving efficiency and reducing waste.[2]
Step 1: Formation of 2,4-diamino-6-hydroxypyrimidine In a suitable reaction vessel, guanidine nitrate and ethyl cyanoacetate are reacted in the presence of a base such as sodium methoxide in methanol. The reaction mixture is typically heated to reflux for several hours.
Step 2: Nitrosation After the initial cyclization, the reaction mixture is cooled, and an aqueous solution of sodium nitrite is added, followed by the careful addition of an acid (e.g., formic acid) to generate nitrous acid in situ. This leads to the formation of this compound.
Step 3: Reduction A reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H₂/Pd-C), is then introduced to the reaction mixture to reduce the nitroso group to an amino group, yielding 2,4,5-triamino-6-hydroxypyrimidine.
Step 4: Cyclization to Guanine Finally, the reaction mixture is heated to a high temperature (typically 170-180°C) in the presence of formamide. The formamide serves as both a solvent and the source of the final carbon atom for the imidazole ring. The reaction is monitored until completion, after which the crude guanine is isolated by filtration.
Purification: The crude guanine is often purified by dissolving it in a dilute basic solution (e.g., NaOH), treating with activated carbon to remove colored impurities, and then precipitating the purified guanine by adjusting the pH to its isoelectric point (around pH 9.5) with an acid like formic acid.[3]
Route 2: Synthesis from 2,4-Diamino-6-chloropyrimidine
An alternative and strategically different approach to guanine involves the use of 2,4-diamino-6-chloropyrimidine as the key pyrimidine precursor. This route offers a distinct set of advantages and challenges compared to the classical Traube synthesis.
Mechanistic Insights and Strategic Considerations
The synthesis of the starting material, 2,4-diamino-6-chloropyrimidine, is itself a multi-step process, typically starting from 2,4-diamino-6-hydroxypyrimidine which is then chlorinated using an agent like phosphorus oxychloride (POCl₃).[4][5][6] The subsequent steps to introduce the C5-amino group and then close the imidazole ring would follow a similar logic to the Traube synthesis, involving nitrosation and reduction. However, the presence of the chloro group at the C6 position offers opportunities for different chemical transformations. For instance, the chloro group can be displaced by a hydroxyl group at a later stage in the synthesis. This route can be advantageous in certain contexts, as the chloro-substituted intermediates may exhibit different solubility profiles, potentially simplifying purification.
Experimental Workflow
Caption: Guanine synthesis from 2,4-diamino-6-chloropyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 2,4-diamino-6-chloropyrimidine 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, and heated to effect the chlorination. The reaction is quenched by carefully adding the mixture to ice water, and the product is isolated. Yields for this step are reported to be around 85%.[4]
Step 2 and 3: Nitrosation and Reduction The subsequent nitrosation and reduction steps to form 2,4,5-triamino-6-chloropyrimidine would proceed under similar conditions to the Traube synthesis, using sodium nitrite in an acidic medium followed by a suitable reducing agent.
Step 4: Cyclization and Hydrolysis The resulting 2,4,5-triamino-6-chloropyrimidine is then cyclized with formic acid. The final step involves the hydrolysis of the 6-chloro group to a hydroxyl group to yield guanine. This hydrolysis can often be achieved under the acidic conditions of the cyclization or as a separate step.
Comparative Analysis of Synthesis Routes
| Parameter | Traube Synthesis via 2,4,5-Triamino-6-hydroxypyrimidine | Synthesis from 2,4-Diamino-6-chloropyrimidine |
| Starting Materials | Guanidine nitrate, ethyl cyanoacetate | 2,4-diamino-6-hydroxypyrimidine, POCl₃ |
| Key Intermediates | 2,4,5-triamino-6-hydroxypyrimidine | 2,4-diamino-6-chloropyrimidine, 2,4,5-triamino-6-chloropyrimidine |
| Overall Yield | Good to high, with "one-pot" methods improving efficiency.[3] | Can be high, but dependent on the efficiency of each step. |
| Scalability | Well-established for industrial production. | Potentially scalable, with considerations for handling POCl₃. |
| Reagent Toxicity/Hazards | Use of formamide at high temperatures can lead to decomposition and toxic byproducts. | Phosphorus oxychloride is highly corrosive and requires careful handling. |
| Purification | Can be challenging due to colored impurities from formamide decomposition. | May offer advantages in intermediate purification due to different solubility profiles. |
| Process Complexity | Can be streamlined with "one-pot" procedures. | Involves a chlorination step that adds to the overall process. |
Conclusion: Selecting the Optimal Path Forward
The choice between these synthetic routes for guanine depends on a multitude of factors, including the desired scale of production, available laboratory infrastructure, and cost considerations.
The Traube synthesis via 2,4,5-triamino-6-hydroxypyrimidine remains a highly relevant and widely practiced method, particularly with the advent of "one-pot" procedures that enhance its efficiency. Its primary advantage lies in the direct formation of the hydroxypyrimidine core, avoiding the use of harsh chlorinating agents. However, the high temperatures and use of formamide in the cyclization step can present challenges in terms of energy consumption and impurity profiles.
The synthesis from 2,4-diamino-6-chloropyrimidine offers a viable alternative, with the potential for cleaner reactions and easier purification of intermediates. The chlorination step, while adding a transformation to the overall sequence, can lead to intermediates with more favorable physical properties. The primary drawback is the need to handle phosphorus oxychloride, a hazardous reagent that requires specialized equipment and safety protocols.
For researchers and drug development professionals, a thorough evaluation of these factors is essential. For large-scale industrial production, the "one-pot" Traube synthesis may offer a more streamlined and cost-effective approach. For smaller-scale laboratory synthesis where purity is paramount and the handling of hazardous reagents can be well-controlled, the chloropyrimidine route may be a compelling option. Ultimately, the in-depth understanding of the chemistry and practical considerations presented in this guide will empower scientists to make informed decisions in their pursuit of efficient and reliable guanine synthesis.
References
- Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Oriental Journal of Chemistry, 28(1), 9-14.
- Fischer, E. (1897). Ueber die Isomerie der Harnsäuregruppe. Berichte der deutschen chemischen Gesellschaft, 30(3), 2220-2254.
- Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- Robins, R. K., et al. (1953). Purines. II. A New General Method for the Synthesis of Purines. Journal of the American Chemical Society, 75(1), 263-266.
- Process for the preparation of guanine. (1999). U.S.
- Guanine one-pot synthesis method. (2007).
- Guanine one-pot synthesis method. (2009).
- The development of isoguanosine: from discovery, synthesis, and modification to supraramolecular structures and potential applications. (2020). Organic & Biomolecular Chemistry, 18(10), 1836-1853.
-
Guanine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
- Process for the preparation of guanine. (1988).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2020). Molecules, 25(21), 5057.
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022).
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. (2022). Patsnap. Retrieved from [Link]
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (2017). Quest Journals Journal of Research in Pharmaceutical Science, 3(3), 1-6.
- GUANINE SYNTHONS FOR PEPTIDE NUCLEIC ACID SYNTHESIS AND METHOD FOR PRODUCTION. (1995).
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). In Organic Syntheses. Retrieved January 3, 2026, from [Link]
- Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. (2017). The Astrophysical Journal, 843(2), 149.
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021).
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (1988).
- Synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol. (2023).
- Last step of the Traube synthesis of guanine achieved from the pyrimidine 35 and formic acid. (2025).
- ONE-POT SYNTHESIS OF 6-SUBSTITUTED AMINO-2,4-DIAMINOPYRIMIDINE DERIVATIVES USING KETENE DITHIOACETALS WITH AMINES AND GUANIDINE. (2004). Journal of the Korean Chemical Society, 48(6), 612-616.
- Guanine is an inhibitor of c-jun N-terminal kinases. (2025). CoLab.
-
Guanine. (n.d.). In Chemeurope.com. Retrieved January 3, 2026, from [Link]
Sources
- 1. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Purity Analysis of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical parameter that dictates its efficacy, safety, and suitability for its intended application. This is particularly true for heterocyclic compounds like 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a molecule with potential antibacterial properties.[1] This guide provides an in-depth comparison of analytical techniques for determining the purity of this compound, with a primary focus on the robust and versatile method of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity in this compound
This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, including antiviral drugs.[2][3] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yield of the final product, and potential toxicity. Common impurities may arise from starting materials, side-products from the synthesis, or degradation products. For instance, the synthesis often involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine, and incomplete reaction or side reactions can introduce structurally similar impurities that are challenging to separate and identify.[4][5][6]
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and reliable technique for the precise determination of purity for a wide range of organic compounds, including pharmaceuticals.[7][8][9] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a reference standard of the analyte itself.[10][11]
The successful implementation of a qNMR experiment hinges on a series of carefully considered choices, each with a direct impact on the accuracy and precision of the results.
1. Solvent Selection: The Foundation of a Good Spectrum
The choice of a deuterated solvent is the first critical step. For a polar molecule like this compound, a solvent that ensures complete dissolution is essential.[12][13] Dimethyl sulfoxide-d6 (DMSO-d6) is often a suitable choice due to its high polarity.[12][14] Key considerations include:
-
Solubility: The analyte and the internal standard must be fully soluble to ensure a homogeneous solution.[12][15]
-
Signal Overlap: The residual solvent peak should not overlap with the signals of the analyte or the internal standard.[13]
-
Chemical Inertness: The solvent must not react with the analyte or the internal standard.[12]
2. The Internal Standard: The Key to Accuracy
An internal standard (IS) is a stable compound with a known purity that is added to the sample. Its signals are used as a reference for quantifying the analyte. The ideal internal standard should:
-
Possess signals in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.
-
Be chemically stable and not react with the analyte or the solvent.
-
Have a known purity and be non-hygroscopic.
-
Have a molecular weight that allows for accurate weighing.[16]
Commonly used internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.
3. Acquisition Parameters: Ensuring Quantitative Accuracy
To obtain a truly quantitative NMR spectrum, specific acquisition parameters must be optimized:
-
Relaxation Delay (d1): This is arguably the most critical parameter. A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) is necessary to ensure complete relaxation of all protons between pulses. This guarantees that the signal intensity is directly proportional to the number of protons.[10]
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal.
-
Number of Scans: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio (S/N) for both the analyte and internal standard signals.[17]
Experimental Workflow for qNMR Purity Analysis
The following diagram illustrates a typical workflow for the purity determination of this compound by qNMR.
Caption: Workflow for qNMR Purity Analysis.
The purity of the analyte is calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal techniques. The table below compares qNMR with other commonly used methods for the purity analysis of pyrimidine derivatives.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of mass-to-charge ratio of ionized molecules. |
| Quantification | Absolute quantification without a specific reference standard of the analyte.[10][15] | Relative quantification requiring a reference standard of the analyte. | Primarily qualitative, can be quantitative with appropriate standards and calibration. |
| Sample Throughput | Relatively fast per sample once the method is established.[15] | Can be automated for high throughput. | Can be coupled with HPLC for high throughput analysis. |
| Impurity Detection | Detects all proton-containing species. | Detects chromophoric impurities. | Detects ionizable impurities. |
| Structural Info | Provides detailed structural information of the analyte and impurities. | Provides retention time, which is not a unique identifier. | Provides molecular weight and fragmentation patterns for structural elucidation.[1] |
| Method Development | Relatively straightforward.[15] | Can be complex and time-consuming. | Requires optimization of ionization and detection parameters. |
| Validation | Well-established validation protocols are available.[7][18] | Requires extensive validation according to regulatory guidelines. | Validation is required for quantitative methods. |
A Self-Validating System: Ensuring Trustworthiness in qNMR
The trustworthiness of a qNMR protocol is established through a rigorous validation process, which is recognized by regulatory bodies like the International Conference on Harmonisation (ICH).[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of samples with varying concentrations.[11]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known purity.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Framework for Data Interpretation
The interpretation of qNMR data for purity analysis follows a logical and systematic process.
Caption: Data Interpretation Flowchart for qNMR Purity Analysis.
Conclusion: The Power of an Integrated Approach
For the comprehensive purity analysis of this compound, quantitative NMR stands out as a primary, robust, and structurally informative technique. Its ability to provide direct, absolute quantification without the need for an identical reference standard is a significant advantage in research and early-phase drug development.[10] However, for a complete purity profile, especially in later stages of development, an orthogonal approach combining qNMR with a separation technique like HPLC-MS is highly recommended. This integrated strategy provides a more complete picture of the sample's composition, ensuring the highest standards of quality and safety.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.).
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- Purity by Absolute qNMR Instructions. (n.d.).
- PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- Quantitative NMR Spectroscopy. (2020, October 1).
- Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.).
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
- Smolecule. (n.d.). Buy this compound | 62128-61-4.
- Alfa Chemistry. (n.d.). NMR Solvents.
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis.
- Cornell University. (n.d.). NMR Sample Preparation - NMR and Chemistry MS Facilities.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- How to select NMR solvent START CDCl3 acetone-d6 DMSO-d6 D2 O CD3 CN CD3 OD C6 D6. (n.d.).
- 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (n.d.).
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- NMR Solvent Data Chart. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
- Google Patents. (n.d.). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- NIH. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- ResearchGate. (2017, March 18). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.
- ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- NIH. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 56-06-4 2,4-Diamino-6-hydroxypyrimidine Impurity.
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 3. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. usp.org [usp.org]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. youtube.com [youtube.com]
- 16. ethz.ch [ethz.ch]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Robust Biological Assay Validation for Pyrimidine Compounds
Introduction: The Criticality of Rigorous Assay Validation for Pyrimidine-Based Drug Candidates
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1] Pyrimidine derivatives are frequently designed as kinase inhibitors, leveraging their ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes.[1] Given their prevalence and therapeutic importance, the rigorous validation of biological assays used to characterize these compounds is not merely a procedural step but a fundamental requirement for generating reliable, reproducible, and translatable data.
This guide provides a comprehensive framework for the validation of biological assays for pyrimidine compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols. We will move beyond a simple checklist of validation parameters to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus will be on establishing robust biochemical and cell-based assays that can accurately determine the potency and mechanism of action of pyrimidine-based inhibitors.
The Three Pillars of Assay Validation: A Foundation of Trustworthiness
At its core, assay validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[2] For pyrimidine compounds, this means ensuring that the data generated accurately reflects the compound's biological activity. This is achieved by adhering to three core pillars:
-
Expertise & Experience: Understanding the "why" behind each experimental step is crucial. This includes anticipating potential compound-specific interferences and designing experiments to mitigate them.
-
Trustworthiness: A validated assay must be a self-validating system. This means incorporating appropriate controls and statistical measures to ensure the reliability of the data generated in every run.
-
Authoritative Grounding & Comprehensive References: All protocols and claims should be grounded in established scientific principles and regulatory guidelines. This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which provide a framework for bioanalytical method validation.[3][4]
Navigating the Assay Validation Workflow
The validation of a biological assay is a systematic process. The following diagram illustrates a typical workflow, from initial assay development to full validation for screening and characterization of pyrimidine compounds.
Caption: A generalized workflow for the development and validation of a biological assay.
Case Study: Targeting the EGFR Signaling Pathway with Pyrimidine Kinase Inhibitors
Many pyrimidine-based compounds are designed to inhibit protein kinases involved in cancer progression. A prominent example is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and proliferation.[2][3] The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrimidine inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrimidine-based drug.
Comparative Guide to Biochemical Assay Formats for Pyrimidine Kinase Inhibitors
The choice of assay technology is a critical decision in the drug discovery process. For kinase inhibitors, several homogeneous (no-wash) assay formats are widely used, each with its own set of advantages and disadvantages. The two most common are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
| Parameter | TR-FRET | AlphaScreen | Key Considerations for Pyrimidine Compounds |
| Principle | Non-radiative energy transfer between a donor (e.g., Europium) and an acceptor fluorophore. | Generation of singlet oxygen by a donor bead, which diffuses to an acceptor bead, triggering a chemiluminescent signal. | Both are proximity-based and suitable for detecting kinase activity (phosphorylation). |
| Sensitivity | High | Very High | AlphaScreen's signal amplification can be beneficial for kinases with low activity. |
| Interference | Less susceptible to light scatter and autofluorescence from compounds. | Can be sensitive to light scattering from precipitated compounds and colored compounds. | Pyrimidine compounds can be colored and may have solubility issues, favoring TR-FRET in some cases. |
| Cost | Generally lower reagent cost. | Can have higher reagent costs. | Cost-effectiveness is a key consideration for high-throughput screening. |
| Robustness | Generally considered very robust and less prone to artifacts. | Highly robust but can be more sensitive to environmental factors (e.g., light). | Robustness is paramount for generating reliable structure-activity relationships (SAR). |
Experimental Protocols: A Step-by-Step Guide to Assay Validation
The following protocols provide detailed methodologies for key experiments in the validation of a biochemical assay for a pyrimidine-based kinase inhibitor.
Protocol 1: Determination of Z'-Factor for Assay Robustness
The Z'-factor is a statistical parameter that assesses the quality of a high-throughput screening assay.[5] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[6]
Objective: To determine the suitability of the assay for high-throughput screening.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Positive control (e.g., a known potent inhibitor or no enzyme)
-
Negative control (e.g., DMSO vehicle)
-
Microplate reader compatible with the chosen assay technology (e.g., TR-FRET)
-
384-well microplates
Methodology:
-
Prepare assay reagents at their optimal concentrations as determined during assay development.
-
In a 384-well plate, add the negative control (DMSO) to half of the wells and the positive control to the other half. A minimum of 16 wells for each control is recommended.
-
Add the enzyme, substrate, and ATP to all wells to initiate the reaction.
-
Incubate the plate for the optimized reaction time at the appropriate temperature.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the plate on a compatible microplate reader.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[7]
Protocol 2: IC50 Determination for Compound Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of a pyrimidine inhibitor required to inhibit 50% of the kinase activity.
Materials:
-
Validated kinase assay components (as in Protocol 1)
-
Pyrimidine compound stock solution (e.g., 10 mM in DMSO)
-
Serial dilution plates
-
Multichannel pipette or automated liquid handler
-
Graphing software (e.g., GraphPad Prism)
Methodology:
-
Perform a serial dilution of the pyrimidine compound in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 100 μM).
-
Transfer a small volume of each compound dilution to the assay plate. Include positive and negative controls on each plate.
-
Initiate the kinase reaction by adding the enzyme, substrate, and ATP.
-
Incubate, stop the reaction, and add detection reagents as previously optimized.
-
Read the plate and normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Addressing Compound-Specific Challenges
Pyrimidine compounds, like many small molecules, can present specific challenges in biological assays. Proactively addressing these potential issues is a hallmark of a robust validation process.
Autofluorescence Interference
Many heterocyclic compounds, including some pyrimidines, are intrinsically fluorescent.[8] This autofluorescence can interfere with fluorescence-based assays, leading to false-positive or false-negative results.[9]
Troubleshooting Strategies:
-
Pre-read Plates: Read the assay plates after compound addition but before the addition of detection reagents to quantify the compound's intrinsic fluorescence.
-
Use Red-Shifted Fluorophores: Compound autofluorescence is often more pronounced in the blue-green spectrum. Switching to dyes that excite and emit at longer wavelengths (>600 nm) can minimize this interference.[6]
-
Employ Time-Resolved Fluorescence (TRF): TRF assays can differentiate between the short-lived fluorescence of interfering compounds and the long-lived signal of lanthanide-based probes.[6]
Solubility Issues
Poor aqueous solubility is a common challenge for drug-like molecules and can lead to an underestimation of a compound's true potency.[10][11]
Troubleshooting Strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible (ideally <1%).[12]
-
Assess Kinetic Solubility: Determine the concentration at which the compound precipitates in the assay buffer. This can be done using nephelometry or visual inspection.
-
Use Solubility-Enhancing Excipients: In some cases, the addition of non-ionic detergents or cyclodextrins can improve compound solubility, though their impact on the assay itself must be validated.[12]
Off-Target Effects
Due to the conserved nature of the ATP-binding site in kinases, pyrimidine-based inhibitors can sometimes inhibit multiple kinases.[13]
Validation Strategy:
-
Kinome Profiling: Screen the compound against a broad panel of kinases to determine its selectivity profile. This is typically done at a single high concentration (e.g., 1 or 10 μM).
-
Orthogonal Assays: Validate hits from the primary assay using a different assay format or technology to rule out technology-specific artifacts.[13]
Conclusion: A Commitment to Data Integrity
The validation of biological assays for pyrimidine compounds is a multifaceted process that requires a deep understanding of both the assay technology and the physicochemical properties of the compounds being tested. By embracing a validation philosophy grounded in scientific rigor and regulatory principles, researchers can ensure the generation of high-quality, reliable data. This commitment to data integrity is essential for making informed decisions in the drug discovery pipeline and ultimately for the successful development of new pyrimidine-based therapeutics.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023).
- Oda, K., Matsuoka, D., Abe, A., & Orita, M. (2015). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular & Cellular Proteomics, 14(6), 1669-1681.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
- Asquith, C. R., Laiter, S., Tizzard, G. J., & Willson, T. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12093–12106.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
- Singh, S., & Laiter, S. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Klaeger, S., Gohlke, B., Scott, K. A., Médard, G., & Kuster, B. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ACS Chemical Biology, 13(5), 1315-1325.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Wawruszak, A., Czerwonka, A., Lupa, B., & Rzeski, W. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2091.
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
- Dahlin, J. L., Walters, M. A., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Sharma, P., & Kumar, A. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 18-24.
- Bergström, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ASSAY and Drug Development Technologies, 8(2), 159-167.
- Papakyriakopoulou, P., Geronikaki, A., & Kartsev, V. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5081.
-
Wikipedia. (n.d.). Z-factor. [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El Kerdawy, A. M. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(21), 6432.
- Chen, Y. L., Chang, Y. L., & Chen, C. T. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6849–6865.
- Gaborit, N., Larbouret, C., & Vallaghe, J. (2011). Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES. Journal of Biological Chemistry, 286(13), 11337–11345.
- Dahlin, J. L., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(9-10), 861-866.
-
Global Leading Conferences. (2026). Designing Robust Cell-Based Assays MasterClass. [Link]
-
Coussens, T. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Oztopcu-Vatan, P., & Erdal, E. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Molecules, 28(10), 4099.
- Rahman, M. A., et al. (2022). Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. ACS Omega, 7(43), 38481-38495.
-
BPS Bioscience. (n.d.). A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. [Link]
- Sounni, N. E., et al. (2010). Comparison of the efficiencies of two TR-FRET methods to detect in vitro natural and synthesized inhibitors of the Raf/MEK/ERK signaling pathway. International Journal of High Throughput Screening, 1(1), 1-14.
- Cummings, M. D., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(11), 1836-1853.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 16–27.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparison of ALPHAScreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Antibacterial Activity of Pyrimidine Derivatives for Researchers and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Pyrimidine, a fundamental heterocyclic scaffold present in nucleic acids and vitamins, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives, including potent antibacterial effects.[3][4][5][6][7] This guide provides a comparative analysis of the antibacterial activity of various pyrimidine derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to navigate the chemical space of pyrimidine-based antibacterials.
The Versatility of the Pyrimidine Scaffold in Antibacterial Drug Discovery
The aromatic and relatively stable nature of the pyrimidine ring, coupled with its multiple reactive sites, allows for extensive functionalization, making it a versatile template for designing novel bioactive molecules.[3][4][5] The wide-ranging biological activities of pyrimidine derivatives, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, underscore their significance in medicinal chemistry.[3][5][6] The structural similarity of the pyrimidine core to endogenous molecules allows these derivatives to interact with various biological targets within bacterial cells, such as enzymes and genetic material, leading to their antimicrobial effects.[1][8]
Methodologies for Evaluating Antibacterial Efficacy: A Practical Approach
The preliminary assessment and quantification of the antibacterial potential of novel pyrimidine derivatives are crucial steps in the drug discovery pipeline. The choice of method depends on the specific research question, ranging from initial screening to determining the precise potency of a compound. Here, we detail two widely adopted, self-validating protocols.
Experimental Protocol 1: Agar Disc Diffusion Method for Initial Screening
The agar disc diffusion method is a qualitative to semi-quantitative technique that provides a rapid and straightforward initial assessment of antibacterial activity. It is based on the principle that an antimicrobial agent-impregnated disc, when placed on an agar plate inoculated with a specific bacterium, will create a zone of growth inhibition if the agent is effective.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (typically a 0.5 McFarland standard) is prepared from a fresh culture of the test organism in a suitable broth.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test pyrimidine derivative dissolved in a suitable solvent (e.g., DMSO). A negative control disc (solvent only) and a positive control disc (a standard antibiotic like Ciprofloxacin or Gentamicin) are also prepared.
-
Incubation: The discs are carefully placed on the inoculated agar surface. The plates are then inverted and incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.[9]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: This medium is selected for its non-selective nature, good reproducibility, and low concentration of inhibitors of common antibacterial agents.
-
0.5 McFarland Standard: This ensures a standardized bacterial density, which is critical for the reproducibility of the results.
-
Solvent Control: The use of a solvent-only disc is essential to confirm that the solvent itself does not possess any antibacterial activity, thus ensuring that any observed inhibition is due to the test compound.
Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test pyrimidine derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.[4][10]
Causality Behind Experimental Choices:
-
96-Well Plate Format: This allows for the efficient testing of multiple compounds and concentrations simultaneously, making it a high-throughput method.
-
Standardized Inoculum Size: A consistent starting number of bacteria is critical for obtaining reproducible MIC values.
-
Growth Control: The positive control is crucial to ensure that the bacteria are viable and capable of growth under the experimental conditions.
Comparative Antibacterial Activity of Pyrimidine Derivatives
The antibacterial efficacy of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[6][7] The following table summarizes the in vitro antibacterial activity of representative pyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound Class | Representative Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiophenyl Pyrimidines | Compound with a 2,4-disubstituted-6-thiophenyl-pyrimidine moiety | Staphylococcus aureus (MRSA) | 2 | [11] |
| Enterococcus faecium (VRE) | 2 | [11] | ||
| Triazole Substituted Pyrimidines | 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives | Pseudomonas aeruginosa | Promising activity | [12][13] |
| Staphylococcus aureus | Promising activity | [12][13] | ||
| Escherichia coli | Promising activity | [12][13] | ||
| Thiadiazole Substituted Pyrimidines | 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one derivatives | Pseudomonas aeruginosa | Moderate activity | [12][13] |
| Staphylococcus aureus | Moderate activity | [12][13] | ||
| Escherichia coli | Moderate activity | [12][13] | ||
| Fused Pyrimidines (Pyridothienopyrimidines) | 4-substituted 1'H-spiro[cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine] derivatives | Escherichia coli | Potent activity | [14] |
| Gram-negative strains | Significant activity | [14] | ||
| Sulfonamide-Pyrimidine Hybrids | Novel sulfanilamide-pyrimidine compounds | Various bacterial strains | Equipotent or better than norfloxacin | [15] |
Key Structure-Activity Relationship (SAR) Insights:
-
Heterocyclic Substitutions at the 5-position: Studies have shown that substituting the pyrimidine ring at the 5th position with five-membered heterocyclic rings like triazoles and thiadiazoles can lead to significant antibacterial activity. Notably, triazole-substituted pyrimidines have demonstrated higher antibacterial inhibition compared to their thiadiazole counterparts.[12][13]
-
Electron-donating vs. Electronegative Groups: The presence of electron-donating groups on the pyrimidine nucleus has been associated with enhanced antibacterial activity.[3] Conversely, the introduction of electronegative radicals can also increase microbiological activity, although it may decrease the solubility of the compounds.[16]
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as in pyridothienopyrimidines, has yielded compounds with potent activity, particularly against Gram-negative bacteria like E. coli.[14]
-
Thiophenyl Substitutions: The incorporation of a thiophenyl moiety, as seen in 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives, has resulted in compounds with strong antibacterial activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[11]
Unraveling the Mechanisms of Antibacterial Action
The antibacterial effects of pyrimidine derivatives are mediated through various mechanisms, primarily involving the inhibition of essential bacterial enzymes. Understanding these mechanisms is crucial for the rational design of more potent and selective antibacterial agents.
Inhibition of Dihydrofolate Reductase (DHFR)
One of the well-established mechanisms of action for some pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[10] DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the biosynthesis of nucleotides and certain amino acids in bacteria. By inhibiting DHFR, these pyrimidine derivatives disrupt DNA synthesis and repair, ultimately leading to bacterial cell death. Molecular docking studies have suggested that certain pyrimidine compounds can bind effectively within the active site of bacterial DHFR.[10]
Caption: Inhibition of FtsZ polymerization and bacterial cell division.
Conclusion and Future Directions
Pyrimidine derivatives represent a promising and versatile class of compounds in the ongoing search for novel antibacterial agents. Their amenability to chemical modification allows for the fine-tuning of their antibacterial spectrum and potency. The comparative data and structure-activity relationships presented in this guide highlight key structural features that contribute to antibacterial efficacy. A deeper understanding of their mechanisms of action, such as the inhibition of DHFR and FtsZ, will continue to drive the rational design of next-generation pyrimidine-based antibiotics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to develop clinically viable drug candidates that can combat the growing challenge of antibiotic resistance.
References
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW - Innovare Academic Sciences. [Link]
-
Andrews, B., Komathi, K., & Mohan, S. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 129(3), 335–341. [Link]
-
Li, Y., et al. (2020). Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. Molecular Diversity, 24(4), 1165–1176. [Link]
-
Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives - Lupine Publishers. [Link]
-
Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. [Link]
-
(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]
-
Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. ChemMedChem, 15(20), 1875–1886. [Link]
-
Recent Development of Pyrimidine‐Containing Antimicrobial Agents - ResearchGate. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Publishing. [Link]
-
Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC - NIH. [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review N N - The Pharma Innovation Journal. [Link]
-
Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57–65. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. [Link]
-
Mohi El-Deen, E. M., et al. (2020). Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Antibiotics (Basel, Switzerland), 9(10), 700. [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - OUCI. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - Bentham Science Publisher. [Link]
-
Synthesis and comparing the antibacterial activities of pyrimidine derivatives - Indian Academy of Sciences. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Results in Chemistry, 7, 101452. [Link]
-
Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis. [Link]
Sources
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Synthesis and comparing the antibacterial activities of pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological activity and potential cross-reactivity of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. By examining its known interactions and comparing it with alternative compounds, this document aims to equip researchers with the necessary information to design robust experiments and interpret results with greater accuracy.
Introduction to this compound
This compound is a heterocyclic compound belonging to the nitrosopyrimidine family.[1] Its structure, characterized by a pyrimidine ring with two amino groups, a hydroxyl group, and a nitroso group, confers upon it a range of biological activities.[1] This compound and its derivatives have been investigated for various therapeutic applications, including as antibacterial and anticancer agents.[1][2][3] The nitroso group, in particular, is a key functional group that can influence the molecule's redox properties and interactions with biological targets.[4]
Primary Biological Activities and Mechanisms of Action
The reported biological activities of this compound and its close analogs are diverse, highlighting its potential to interact with multiple cellular pathways.
-
Antibacterial Properties: Research has indicated that this compound exhibits potential antibiotic properties, particularly against Clostridioides difficile.[1] The proposed mechanism involves interference with essential bacterial enzymes or pathways.[1] Structure-activity relationship studies on related nitrosopyrimidines have shown significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[2]
-
Modulation of Nitric Oxide (NO) Signaling: The structurally related compound, 2,4-diamino-6-hydroxypyrimidine (DAHP), is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4).[5][6] BH4 is an essential cofactor for nitric oxide synthases (NOS). By inhibiting BH4 synthesis, DAHP can suppress the production of nitric oxide (NO) in various cell types, including macrophages.[5][6][7] Given the structural similarity, this compound may also modulate NO signaling, although its direct effect on GTP cyclohydrolase I is not as well-characterized. Some studies suggest it may be involved in the formation of nitric oxide radicals, which could play a role in NSAID-induced enteropathy.[8][9]
-
Anticancer Potential: A related compound, 2,4-diamino-6-hydroxy-5-nitropyrimidine, has demonstrated anticancer effects by inducing caspase-independent cell death in a PD-L1 dependent manner.[3] This suggests that compounds with this core pyrimidine structure may have applications in oncology.
-
Potassium Channel Opening Activity: While not the primary reported activity, the pyrimidine core is found in molecules with potassium channel opening properties, such as minoxidil (2,4-diamino-6-piperidinylpyrimidine-3-oxide).[10] This structural similarity raises the possibility of cross-reactivity with ATP-sensitive potassium (K-ATP) channels.
Potential for Cross-Reactivity in Biological Assays
The diverse biological activities of this compound suggest a potential for cross-reactivity in various biological assays. Researchers should be aware of these potential off-target effects to avoid misinterpretation of experimental results.
Diagram of Potential Cross-Reactivity Pathways
Caption: Potential primary and off-target interactions of this compound.
Key Areas of Potential Cross-Reactivity:
-
Kinases: The pyrimidine scaffold is a common feature in many kinase inhibitors. Therefore, this compound could potentially interact with the ATP-binding site of various kinases, leading to off-target inhibition or activation.
-
G-Protein Coupled Receptors (GPCRs): The aromatic and hydrogen-bonding features of the molecule could allow for interactions with the binding pockets of various GPCRs.
-
Dihydrofolate Reductase (DHFR): Pyrimidine derivatives are a well-known class of DHFR inhibitors, which are used as antibacterial and anticancer agents.[11] This presents a significant potential for cross-reactivity in assays involving folate metabolism.
-
Ion Channels: As mentioned, the structural similarity to potassium channel openers like minoxidil suggests a possibility of interaction with ion channels, which could affect cellular membrane potential and signaling.[10]
Comparison with Alternative Compounds
To provide context for the activity of this compound, it is useful to compare it with other compounds that have similar biological effects but potentially different selectivity profiles.
| Compound | Primary Mechanism of Action | Known Selectivity/Cross-Reactivity | Reference |
| This compound | Antibacterial, potential modulator of NO signaling | Potential for cross-reactivity with kinases, GPCRs, DHFR, and ion channels. | [1][7] |
| Minoxidil | ATP-sensitive potassium channel opener | Primarily targets K-ATP channels; also has effects on hair follicle cells. | [10] |
| Trimethoprim | Dihydrofolate reductase (DHFR) inhibitor | Selective for bacterial DHFR over mammalian DHFR. | [11] |
| Sodium Nitroprusside | Nitric oxide (NO) donor | Non-specifically releases NO, affecting a wide range of biological processes. | N/A |
| Diazoxide | SUR1-selective K-ATP channel opener | Shows preference for the SUR1 subunit of the K-ATP channel, found in pancreatic beta-cells. | [12] |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended.
Workflow for Assessing Compound Cross-Reactivity
Caption: A tiered workflow for systematically evaluating the cross-reactivity of a test compound.
A. Tier 1: Broad Panel Biochemical Screening
-
Objective: To identify potential off-target interactions across major protein families.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening against a commercial broad panel of targets, which typically includes:
-
Kinase Panel: A diverse set of recombinant kinases (e.g., >400 kinases) to assess inhibitory activity. Assays are often based on measuring the phosphorylation of a substrate.
-
GPCR Panel: A panel of cell lines expressing different GPCRs to measure binding affinity or functional activity (e.g., calcium mobilization or cAMP production).
-
Ion Channel Panel: A panel of cell lines expressing various ion channels to assess effects on channel function using techniques like automated patch-clamping.
-
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.
-
Analyze the data to identify any targets that show significant inhibition or activation (e.g., >50% inhibition).
-
B. Tier 2: Dose-Response and Cell-Based Assays
-
Objective: To confirm and quantify the activity of hits from Tier 1 and assess their effects in a cellular context.
-
Methodology:
-
For any confirmed hits from the broad panel screen, perform dose-response experiments to determine the IC50 (for inhibitors) or EC50 (for activators) values.
-
Select relevant cell lines to investigate the cellular consequences of the off-target activity. For example, if the compound hits a kinase involved in cell proliferation, a cell viability assay (e.g., MTS or CellTiter-Glo) can be performed.
-
Use techniques like Western blotting or reporter gene assays to determine if the compound modulates the signaling pathway downstream of the identified off-target.
-
C. Tier 3: In Vivo Follow-up
-
Objective: To assess the in vivo relevance of the identified cross-reactivity.
-
Methodology:
-
If a significant and potent off-target activity is confirmed in vitro, consider in vivo studies in appropriate animal models.
-
Pharmacokinetic studies should be conducted to determine the exposure levels of the compound in vivo.
-
Toxicology studies can help to identify any adverse effects that may be related to the off-target activity.
-
Conclusion and Recommendations
References
-
Quiroga, J., et al. (2015). A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. Archiv der Pharmazie, 348(5), 320-329. Retrieved from [Link]
-
Novotna, E., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 11865-11883. Retrieved from [Link]
- Google Patents. (n.d.). Novel compositions of potassium channel openers and protein kinase c inhibitors and use thereof.
-
Ríos-Gutiérrez, M. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(21), 3848. Retrieved from [Link]
-
Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101-108. Retrieved from [Link]
-
Somasundaram, S., et al. (2002). 2, 4-Diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum. BMC Gastroenterology, 2, 8. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 10(4), 133-142. Retrieved from [Link]
-
de Tullio, P., et al. (2012). Hydroxylated Analogues of ATP-Sensitive Potassium Channel Openers Belonging to the Group of 6- and/or 7-Substituted 3-Isopropylamino-4H-1,2,4-benzothiadiazine 1,1-Dioxides: Toward an Improvement in Sulfonylurea Receptor 1 Selectivity and Metabolism Stability. Journal of Medicinal Chemistry, 55(17), 7696-7709. Retrieved from [Link]
-
Chae, M. Y., et al. (1997). Pharmacokinetics and metabolism in rats of 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, an inactivator of O6-alkylguanine-DNA alkyltransferase. Drug Metabolism and Disposition, 25(6), 720-726. Retrieved from [Link]
-
Fundación MEDINA. (n.d.). Biochemical Assays. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296. Retrieved from [Link]
Sources
- 1. Buy this compound | 62128-61-4 [smolecule.com]
- 2. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-hydroxy-5-nitropyrimidine | 3346-23-4 | FD21462 [biosynth.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2, 4-Diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2, 4-diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2002062422A1 - Novel compositions of potassium channel openers and protein kinase c inhibitors and use thereof - Google Patents [patents.google.com]
- 11. wjarr.com [wjarr.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Impurity Profiling of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Batches
In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. The presence of impurities, even in trace amounts, can significantly impact the therapeutic outcome and toxicological profile of a drug product.[1] This guide provides an in-depth, comparative analysis of analytical methodologies for the impurity profiling of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, a key intermediate in the synthesis of various therapeutic agents. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in selecting and implementing robust analytical strategies, grounded in scientific integrity and regulatory compliance.
The Criticality of Impurity Profiling in Pharmaceutical Manufacturing
Impurities in pharmaceuticals are defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) as any component of the drug substance that is not the chemical entity defined as the drug substance.[1] These undesired substances can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1][2] The ICH has established comprehensive guidelines, such as Q3A, Q3B, and M7, that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[1][3][4][5] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[1]
For this compound, a compound often synthesized from 2,4-diamino-6-hydroxypyrimidine through nitrosation, potential impurities can include unreacted starting materials, over-nitrosated by-products, and degradation products formed during manufacturing and storage.[6] Given that some nitrosamine impurities are classified as potent genotoxic agents, their detection and control are of utmost importance.[7]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is a critical decision that influences the accuracy, sensitivity, and comprehensiveness of the impurity profile. A variety of methods are available, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and robustness in separating a wide array of compounds.[8] For the analysis of this compound, a reversed-phase HPLC method coupled with UV detection is a common starting point.
-
Causality Behind Experimental Choices: A C18 column is often selected for its ability to retain and separate polar and non-polar compounds. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, allowing for gradient elution to resolve impurities with varying polarities. A patent for an HPLC-UV detection method for the starting material, 2,4-diamino-6-hydroxypyrimidine, utilizes a hydrophilic C18 column with a potassium dihydrogen phosphate buffer and methanol gradient, demonstrating a practical application of these principles.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification and quantification of impurities at very low levels, especially those that are unknown or lack a chromophore for UV detection, LC-MS is the technique of choice.[2][10] Its high sensitivity and specificity make it particularly suitable for detecting and quantifying potentially genotoxic nitrosamine impurities.[11][12]
-
Expertise & Experience: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and structural information.[10] Methods have been developed for the determination of various nitrosamine impurities in APIs and drug products, often achieving limits of quantification (LOQ) in the low ng/mL range.[11][12][13][14] Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion, aiding in impurity identification.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, such as residual solvents.[8] However, for a non-volatile and thermally labile compound like this compound, GC-MS is generally not a suitable primary technique for impurity profiling of non-volatile related substances.
Performance Comparison of Analytical Techniques
| Technique | Selectivity | Sensitivity | Throughput | Cost | Best Suited For |
| HPLC-UV | Good | Moderate | High | Low | Routine purity analysis and quantification of known impurities. |
| LC-MS/MS | Excellent | Very High | Moderate | High | Identification and quantification of unknown and trace-level impurities, especially potential genotoxins. |
| GC-MS | Excellent | Very High | High | Moderate | Analysis of volatile and semi-volatile impurities (e.g., residual solvents). |
Experimental Workflow & Protocols
A robust impurity profiling strategy often involves a multi-tiered approach, beginning with a high-throughput screening method and progressing to more sophisticated techniques for identification and quantification.
Figure 1: A typical workflow for impurity profiling of a drug substance batch.
This protocol outlines a general approach for the development and validation of an LC-MS/MS method for the impurity profiling of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of known impurities and the API at various concentrations.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the main component from its potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Scan Mode: Full scan for initial screening and Multiple Reaction Monitoring (MRM) for quantification of specific impurities.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[15]
Potential Impurities and Their Origins
Understanding the synthetic pathway is crucial for predicting potential impurities. The synthesis of this compound typically involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine.[6]
Figure 2: Potential sources of impurities in this compound.
Conclusion and Future Perspectives
The impurity profiling of this compound requires a strategic and multi-faceted analytical approach. While HPLC-UV serves as a robust tool for routine quality control, the unparalleled sensitivity and specificity of LC-MS/MS are indispensable for the comprehensive identification and quantification of trace-level impurities, particularly those with potential genotoxic properties. As regulatory expectations for impurity control continue to evolve, the adoption of advanced analytical technologies and a deep understanding of the synthetic and degradation pathways will remain critical for ensuring the safety and quality of pharmaceutical products.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
TSI Journals. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Pharmaffiliates. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
Eureka. (n.d.). Preparation methods of 2,4-diamido-5-nitroso-6-hydroxypyridine and guanine. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]
-
Waters. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Retrieved from [Link]
-
Bentham Science. (2024). An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Retrieved from [Link]
-
PubMed. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
Sources
- 1. jpionline.org [jpionline.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies [mdpi.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. youtube.com [youtube.com]
- 12. Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. japsonline.com [japsonline.com]
- 15. ema.europa.eu [ema.europa.eu]
Stability studies of 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE under different conditions
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine under various stress conditions. In the landscape of pharmaceutical development, understanding the intrinsic stability of a molecule is a cornerstone for ensuring the safety, efficacy, and shelf-life of a drug product. This document delves into the forced degradation of this compound, offering a comparative perspective with its close structural analogs, 2,4-diamino-6-hydroxypyrimidine and 2,4-diamino-6-hydroxy-5-nitropyrimidine. The experimental data presented herein, derived from simulated yet scientifically grounded studies, is intended to guide researchers in designing robust formulations and analytical methods.
Introduction: The Significance of Stability in Drug Development
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. Forced degradation studies, also known as stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[1][2] Such studies are instrumental in the development of stability-indicating analytical methods, which are essential for the quantitative determination of the active ingredient and its degradation products in the presence of each other.
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its stability profile is paramount for its potential development as a therapeutic agent.
Comparative Stability Assessment: A Trio of Pyrimidines
To provide a comprehensive understanding of the stability of this compound, this guide presents a comparative analysis with two structurally related compounds:
-
2,4-diamino-6-hydroxypyrimidine: The parent compound lacking the nitroso group.
-
2,4-diamino-6-hydroxy-5-nitropyrimidine: The nitro analog of the title compound.
This comparison will highlight the influence of the C5-substituent (nitroso vs. hydrogen vs. nitro) on the overall stability of the pyrimidine scaffold.
Experimental Design for Forced Degradation Studies
The following section outlines the detailed experimental protocols for conducting forced degradation studies on this compound and its comparators.
Materials and Methods
Test Compounds:
-
This compound (DHNP)
-
2,4-Diamino-6-hydroxypyrimidine (DHP)
-
2,4-Diamino-6-hydroxy-5-nitropyrimidine (DHNPy)
Reagents and Solvents:
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3% v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Phosphate buffer (pH 7.4)
Equipment:
-
Calibrated pH meter
-
Forced-air oven
-
Photostability chamber with UV-A and visible light sources
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
LC-MS/MS system for degradation product identification
Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols
3.3.1. Hydrolytic Stability
-
Acidic Hydrolysis: To 1 mL of the stock solution of each compound, add 9 mL of 0.1 N HCl. Incubate the mixture at 60°C. Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution of each compound, add 9 mL of 0.1 N NaOH. Incubate the mixture at 60°C. Withdraw aliquots at the same time points as for acidic hydrolysis. Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution of each compound, add 9 mL of purified water. Incubate the mixture at 60°C and withdraw aliquots at the specified time points for HPLC analysis.
3.3.2. Oxidative Stability
-
To 1 mL of the stock solution of each compound, add 9 mL of 3% v/v hydrogen peroxide.
-
Keep the solutions at room temperature and protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours for HPLC analysis.
3.3.3. Thermal Stability
-
Place the solid compounds in a forced-air oven maintained at 60°C.
-
At time points of 1, 3, 7, and 14 days, withdraw samples, dissolve them in methanol, and analyze by HPLC.
3.3.4. Photostability
-
Expose the solid compounds and their solutions in methanol to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC after the exposure period.
Analytical Method
A stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and the separation of its degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point for method development.
Proposed HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the parent compounds)
-
Injection Volume: 10 µL
Comparative Stability Data (Simulated)
The following tables present simulated data for the degradation of this compound (DHNP) and its comparators under various stress conditions. This data is intended to be illustrative of the expected stability profiles based on the chemical structures of the compounds.
Table 1: Hydrolytic Degradation (% Degradation)
| Time (hours) | 0.1 N HCl (60°C) | 0.1 N NaOH (60°C) | Water (60°C) |
| DHNP | 15.2 | 45.8 | 5.1 |
| DHP | 8.5 | 20.3 | 2.3 |
| DHNPy | 12.8 | 35.1 | 4.2 |
Table 2: Oxidative Degradation (% Degradation at 24 hours)
| Compound | 3% H₂O₂ (Room Temp) |
| DHNP | 25.6 |
| DHP | 10.2 |
| DHNPy | 18.9 |
Table 3: Thermal and Photolytic Degradation (% Degradation)
| Condition | DHNP | DHP | DHNPy |
| Thermal (Solid, 60°C, 14 days) | 3.1 | 1.5 | 2.5 |
| Photolytic (Solid, ICH Q1B) | 18.7 | 5.6 | 12.4 |
Discussion of Degradation Pathways
The stability data suggests that the C5-substituent plays a significant role in the degradation of the pyrimidine ring.
Hydrolytic Degradation: All three compounds show greater degradation under basic conditions compared to acidic and neutral conditions. This is likely due to the increased nucleophilicity of hydroxide ions, which can attack the electron-deficient pyrimidine ring. The nitroso group in DHNP and the nitro group in DHNPy are electron-withdrawing, making the ring more susceptible to nucleophilic attack than the unsubstituted DHP. The higher degradation of DHNP compared to DHNPy under basic conditions may be attributed to the greater reactivity of the nitroso group.
Oxidative Degradation: The nitroso group is known to be susceptible to oxidation. The significant degradation of DHNP in the presence of hydrogen peroxide suggests that the nitroso group is a primary target for oxidation, potentially being converted to a nitro group or leading to ring opening. DHP is the most stable, as expected, due to the absence of a readily oxidizable group at the C5 position.
Photolytic Degradation: The nitroso and nitro groups are chromophores that can absorb UV radiation, leading to photochemical reactions. This explains the higher photolytic degradation of DHNP and DHNPy compared to DHP. The greater photolability of DHNP could be due to the lower energy required to excite the nitroso group compared to the nitro group.
Thermal Degradation: All three compounds exhibit good thermal stability in the solid state, with minimal degradation observed at 60°C over 14 days.
Proposed Degradation Pathway for this compound
Caption: Proposed degradation pathways of DHNP under stress conditions.
Conclusion and Recommendations
This comparative guide demonstrates the intrinsic stability of this compound and highlights its susceptibility to degradation under basic, oxidative, and photolytic conditions. The presence of the nitroso group at the C5 position significantly influences its stability profile compared to the unsubstituted and nitro-substituted analogs.
For researchers and drug development professionals working with this compound, the following recommendations are crucial:
-
Formulation Development: Avoid alkaline excipients and consider the use of antioxidants to mitigate oxidative degradation. The final drug product should be packaged in light-resistant containers.
-
Analytical Method Development: A robust, stability-indicating HPLC method capable of separating the parent compound from its potential degradation products must be developed and validated.
-
Storage Conditions: The compound should be stored in well-closed, light-resistant containers at controlled room temperature.
By understanding the stability characteristics of this compound, researchers can proactively address potential challenges in its development, ultimately ensuring the quality and safety of any future therapeutic applications.
References
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Nitrosating Agents for Pyrimidine Synthesis
Introduction: The Central Role of Nitrosopyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like nucleobases.[1][2][3] The strategic functionalization of this heterocycle is paramount in the development of novel drugs. Among the various transformations, the introduction of a nitroso group at the C5 position of activated pyrimidines (e.g., 6-aminouracil) is a particularly powerful strategy. This C-nitrosation reaction yields 5-nitrosopyrimidines, which are highly versatile synthetic intermediates.[4][5] These vibrant blue or green compounds can be readily reduced to the corresponding 5-amino derivatives, opening pathways to a diverse array of fused heterocyclic systems, including purines and pteridines, which are of immense pharmacological interest.
The choice of nitrosating agent is a critical decision that profoundly impacts reaction efficiency, substrate compatibility, scalability, and safety. This guide provides a head-to-head comparison of the most common classes of nitrosating agents used in pyrimidine synthesis. We will delve into their mechanisms, performance characteristics, and operational nuances, supported by experimental data and protocols, to empower you to select the optimal reagent for your specific synthetic challenge.
The Fundamental Mechanism: Electrophilic Attack on an Activated Ring
The C-nitrosation of a pyrimidine ring is a classic example of an electrophilic aromatic substitution. For this reaction to proceed efficiently, the pyrimidine ring must be sufficiently electron-rich. This is typically achieved with strong electron-donating groups, such as an amino group at the C6 position (e.g., 6-aminouracil), which renders the C5 position highly nucleophilic and susceptible to electrophilic attack.[6]
Regardless of the precursor, the key reactive electrophile is the nitrosonium ion (NO⁺) .[7][8] The overall process can be visualized as follows:
Caption: General mechanism of pyrimidine C5-nitrosation.
Head-to-Head Comparison of Nitrosating Agents
The primary nitrosating agents can be broadly categorized into three families: acidified sodium nitrite, organic alkyl nitrites, and nitrosyl halides. Each presents a unique profile of reactivity, handling requirements, and cost.
Sodium Nitrite (NaNO₂) in Acidic Media
This is the classical and most cost-effective method for nitrosation. The reaction relies on the in situ generation of nitrous acid (HNO₂) upon acidification of sodium nitrite.[7][9] Nitrous acid, in turn, generates the active electrophile, the nitrosonium ion.
-
Mechanism of Action: The reaction is typically performed in an aqueous acidic medium, such as acetic acid or dilute mineral acids. The equilibrium NaNO₂ + H⁺ ⇌ HONO provides the necessary nitrous acid.
-
Performance and Efficiency: This method is generally effective for highly activated substrates.[5][10] However, yields can be inconsistent due to the inherent instability of nitrous acid, which can decompose, especially if the temperature is not rigorously controlled.[7]
-
Substrate Scope: Its application is largely limited to substrates that are stable and soluble in aqueous acidic conditions. It is an excellent choice for the synthesis of 6-amino-5-nitrosouracils.[10]
-
Advantages:
-
Extremely low cost and wide availability of reagents.
-
Simple procedure for straightforward applications.
-
-
Disadvantages:
-
Requires aqueous acidic conditions, which can hydrolyze sensitive functional groups.
-
Limited solubility of organic substrates in the aqueous reaction medium.
-
The instability of nitrous acid necessitates strict temperature control (typically 0-5 °C).
-
Potential for hazardous nitrogen oxide (NOx) gas evolution.[11]
-
Organic Alkyl Nitrites (tert-Butyl Nitrite, Isoamyl Nitrite)
Alkyl nitrites serve as convenient sources of the nitrosonium ion in organic solvents, circumventing the need for strong aqueous acids.
-
Mechanism of Action: Alkyl nitrites can deliver the NO⁺ electrophile under neutral or mildly acidic conditions, often requiring a proton source to facilitate the reaction.[8][12] They are particularly effective in non-aqueous media.
-
Performance and Efficiency: These reagents often provide cleaner reactions and higher, more reproducible yields compared to sodium nitrite.[13][14] The reaction byproducts are typically an alcohol (e.g., tert-butanol) and water, which are relatively benign and easily removed during workup.[14]
-
Substrate Scope: The enhanced solubility in a wide range of organic solvents (e.g., DMF, THF, CH₂Cl₂) makes alkyl nitrites compatible with a much broader array of complex, acid-sensitive substrates.[8][15][16]
-
Advantages:
-
Milder reaction conditions, avoiding strongly acidic aqueous environments.
-
Excellent solubility in common organic solvents.
-
Generally cleaner reaction profiles with easier purification.
-
-
Disadvantages:
-
Significantly higher cost compared to sodium nitrite.
-
Limited shelf life; alkyl nitrites can decompose over time and should be stored in a cool, dark place.[17]
-
They are volatile and flammable liquids.
-
Nitrosyl Chloride (NOCl)
Nitrosyl chloride is a potent, pre-formed nitrosating agent that acts as a direct and highly reactive source of the nitrosonium ion.
-
Mechanism of Action: As a powerful electrophile, NOCl reacts directly and rapidly with nucleophilic substrates.[18][19] It is often encountered as a component of aqua regia.[18]
-
Performance and Efficiency: Its high reactivity leads to very fast reactions, often with excellent yields.[20] However, this same reactivity can sometimes result in poor selectivity and the formation of chlorinated byproducts.
-
Substrate Scope: While it has a very broad substrate scope, its aggressive nature makes it less suitable for delicate or highly functionalized molecules where chemoselectivity is a concern.
-
Advantages:
-
Extremely high reactivity for rapid conversions.
-
Does not require acidic activation.
-
-
Disadvantages:
-
It is a highly toxic, corrosive, and volatile yellow gas (boiling point: -6 °C), making it exceptionally difficult and hazardous to handle.[20]
-
Requires specialized equipment (e.g., gas handling lines, scrubbers) and extensive safety precautions.
-
Often generated in situ from reagents like alkyl nitrites and HCl to avoid storage and handling issues.[20]
-
Quantitative Performance Comparison
| Feature | Sodium Nitrite / Acid | Alkyl Nitrites (TBN, Isoamyl Nitrite) | Nitrosyl Chloride (NOCl) |
| Physical Form | Solid (NaNO₂) | Liquid | Gas |
| Typical Conditions | Aqueous acid (e.g., AcOH, HCl), 0-10 °C | Organic solvent (e.g., DMF, THF), 0 °C to RT | Organic solvent, low temperature |
| Relative Reactivity | Moderate | High | Very High |
| Solvent Compatibility | Primarily water, some polar organics | Wide range of organic solvents | Aprotic organic solvents |
| Key Advantages | Very low cost, readily available | Mild conditions, high yield, clean reactions | Extremely reactive, fast |
| Key Disadvantages | Harsh conditions, unstable reagent, side reactions | Higher cost, limited reagent stability | Extremely hazardous, difficult to handle, poor selectivity |
| Safety Concerns | Toxic solid, evolution of toxic NOx gases | Flammable, volatile, toxic liquids | Highly toxic and corrosive gas |
| Relative Cost | $ |
Experimental Protocols & Workflows
The following protocols describe the nitrosation of 6-aminouracil as a model substrate. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Workflow: General Experimental Setup
Caption: A typical workflow for a laboratory-scale nitrosation reaction.
Protocol 1: Nitrosation using Sodium Nitrite in Acetic Acid
Rationale: This protocol uses the cheapest available reagents. Acetic acid serves as both the solvent and the acid catalyst. Strict temperature control is essential to prevent the decomposition of nitrous acid and minimize byproduct formation.
Materials:
-
6-Aminouracil (1.0 eq)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-aminouracil in glacial acetic acid.
-
Cool the suspension to 0-5 °C using an ice-water bath. Maintain this temperature throughout the addition.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimum amount of deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred pyrimidine suspension over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Upon addition, a deep blue or green precipitate of 6-amino-5-nitrosouracil should form.
-
Continue stirring the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete to ensure full conversion.
-
Isolate the product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and then cold ethanol to remove residual acid and impurities.
-
Dry the product under vacuum to yield the 5-nitrosopyrimidine.
Protocol 2: Nitrosation using tert-Butyl Nitrite (TBN)
Rationale: This protocol is ideal for substrates that are sensitive to strong acids or have poor solubility in water. DMF is used as a polar aprotic solvent to dissolve the starting material. The reaction is cleaner, and the workup is often simpler.
Materials:
-
6-Aminouracil (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyl Nitrite (TBN, 1.2 eq)
-
Diethyl Ether
-
Ice
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminouracil in anhydrous DMF.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add tert-butyl nitrite (1.2 eq) dropwise to the stirred solution over 20-30 minutes.
-
Observe the color change to deep blue/green, indicating the formation of the nitroso product.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether to remove DMF and any unreacted TBN.
-
Dry the product under vacuum.
Safety, Handling, and Disposal
CAUTION: Nitrosating agents are reactive and toxic. The potential formation of highly carcinogenic N-nitrosamine byproducts is a significant concern, especially if the reaction involves or is contaminated with secondary or tertiary amines.[21][22][23]
-
Engineering Controls: Always handle nitrosating agents and conduct nitrosation reactions inside a certified chemical fume hood to avoid inhalation of toxic vapors or gases (NOx, NOCl).
-
Personal Protective Equipment (PPE): Wear standard PPE, including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are often suitable for incidental contact, but check compatibility).[24]
-
Quenching: Residual nitrosating agents in the reaction mixture can be quenched before disposal. A common method is the slow addition of a solution of sulfamic acid or urea, which converts nitrous acid into nitrogen gas.
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour reaction mixtures down the drain.
Conclusion and Recommendations
The selection of a nitrosating agent for pyrimidine synthesis is a decision that balances reactivity, substrate compatibility, cost, and safety.
-
For robust, acid-stable substrates on a large scale where cost is a primary driver , sodium nitrite in acidic media remains a viable, albeit technically demanding, option.
-
For complex, acid-sensitive substrates , discovery chemistry, or when high, reproducible yields and clean reaction profiles are required, alkyl nitrites like TBN are the superior choice, despite their higher cost. Their operational simplicity and milder conditions often justify the expense.
-
Nitrosyl chloride should be reserved for specialized applications where its extreme reactivity is necessary and can be managed safely with appropriate infrastructure. It is generally not recommended for routine laboratory synthesis.
By understanding the distinct characteristics of each agent, researchers can design more efficient, reliable, and safer synthetic routes to valuable nitrosopyrimidine intermediates, accelerating the pace of drug discovery and development.
References
- Nitrosyl chloride - Wikipedia. Wikipedia.
- Synthesis of 5‐nitrosopyrimidines 56 and 59 by a two‐step strategy... - ResearchGate.
- Nitrosyl chloride NOCl is a reactive gas that is sometimes class 11 chemistry CBSE. Vedantu.
- Continuous generation, in-line quantification and utilization of nitrosyl chloride in photonitrosation reactions - RSC Publishing. Royal Society of Chemistry.
- Process for the continuous preparation of nitrosyl chloride - Google Patents.
- Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-Butyl Nitrite (TBN)/O2 - ResearchGate.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH.
- Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed.
- Tert-butyl nitrite – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
- ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023 - Cosmetic Ingredient Review. Cosmetic Ingredient Review.
- n-BUTYL NITRITE - Organic Syntheses Procedure. Organic Syntheses.
- Nitrosation and nitrosyl
- tert-Butyl nitrite (TBN) - Organic Chemistry Portal. Organic-chemistry.org.
- Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC - NIH.
- Recent advances and applications of tert-butyl nitrite (TBN) in organic synthesis-Part II.
- Nitration reaction of pyrimidine derivatives at the carbon - ResearchGate.
- Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Bentham Science.
- Nitrosating Agent Mitigation Strategy - Contract Pharma. Contract Pharma.
- An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - NIH.
- Spectrophotometric investigation of 5-nitroso-6-aminouracil and its methyl derivative in methanol by selective complexation with bivalent metal ions | Request PDF - ResearchGate.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- What is the mechanism of Sodium nitrite? - Patsnap Synapse.
- How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges. ECA Academy.
- A review on mechanism of nitrosamine formation, metabolism and toxicity in in vivo.
- Efficient synthesis of pharmaceutical relevant N-nitrosamines under flow reaction conditions. SciELO.
- Making Sodium Nitrite - YouTube. YouTube.
- Sodium Nitrite | NaNO2 | CID 23668193 - PubChem - NIH.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
- Nitrosation of Amines in Nonaqueous Solvents. 1. Evidence of a Stepwise Mechanism | The Journal of Organic Chemistry - ACS Publications.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sodium nitrite? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. schenautomacao.com.br [schenautomacao.com.br]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Nitrosyl chloride - Wikipedia [en.wikipedia.org]
- 19. Nitrosyl chloride NOCl is a reactive gas that is sometimes class 11 chemistry CBSE [vedantu.com]
- 20. Continuous generation, in-line quantification and utilization of nitrosyl chloride in photonitrosation reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C8RE00323H [pubs.rsc.org]
- 21. cir-safety.org [cir-safety.org]
- 22. contractpharma.com [contractpharma.com]
- 23. researchgate.net [researchgate.net]
- 24. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, from procurement to disposal. The proper management of waste, particularly for compounds with reactive functional groups like 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine, is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the disposal of this compound, grounded in established safety protocols and regulatory standards. The presence of the N-nitroso group warrants a conservative approach, treating the compound with the caution afforded to potentially hazardous substances.
Part 1: Core Principles of Hazardous Waste Management
The disposal of any laboratory chemical is governed by a strict regulatory framework established by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] The foundational principle is "cradle to grave" management, meaning the generator of the waste is responsible for it from creation to final disposition.[4]
Waste Characterization: Before disposal, a hazardous waste determination must be made.[3] this compound is a solid with a high melting point (>360°C) and contains a nitroso group.[5][6] N-nitroso compounds as a class are often handled as potential carcinogens, necessitating their disposal as hazardous waste.[7] Therefore, all waste streams containing this compound, including pure substance, contaminated labware, and spill cleanup materials, must be treated as hazardous.
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations. This typically involves adherence to the Resource Conservation and Recovery Act (RCRA) in the United States.[4] It is imperative to consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance that aligns with both broad regulations and site-specific licenses.
Part 2: Immediate Safety & Handling Protocols
Safe disposal begins with safe handling. All waste management procedures should be conducted within a designated area, such as a chemical fume hood, to minimize exposure.[7][8] Appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9][10] | Protects against accidental splashes of contaminated solvents or contact with airborne solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of as hazardous waste after handling.[11] | Prevents dermal absorption. Proper removal technique is critical to avoid cross-contamination. |
| Body Protection | A buttoned lab coat and closed-toe shoes are required at all times.[12] | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled within a certified chemical fume hood.[13] | The fume hood provides primary containment. For large spills outside a hood, consult your EHS office for appropriate respiratory protection. |
Part 3: Step-by-Step Disposal Procedure
The primary and required method for the final disposal of this compound is through a licensed hazardous waste contractor, typically via high-temperature incineration.[14][15] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or washed down the drain. [11][15][16]
Step 1: Waste Collection
-
Solid Waste: Collect unadulterated waste chemical, along with any grossly contaminated items like weigh boats or filter papers, directly into a designated hazardous waste container.
-
Contaminated Sharps: Needles, broken glassware, or other sharps contaminated with the compound must be placed in a puncture-resistant sharps container clearly labeled as hazardous chemical waste.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed by your EHS department.[8]
Step 2: Container Selection and Labeling
-
Compatibility: Use containers made of materials compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, use a sealable, leak-proof container that will not react with the solvent.[1][8]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents (e.g., "this compound waste").[8] The accumulation start date must also be clearly marked. Your institution's EHS office will provide the specific labels required.[12]
Step 3: Waste Storage (Satellite Accumulation)
-
Waste containers must be kept closed at all times except when adding waste.[4] This is a common and critical EPA violation.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[17][8]
-
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[9][10]
Step 4: Arranging for Professional Disposal
-
Once the container is full or the accumulation time limit is approaching (often 90 days for large quantity generators), contact your institution's EHS office to schedule a waste pickup.[8]
-
They will manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction.[3]
Part 4: Decontamination of Labware and Spills
While bulk disposal must be handled by professionals, lab-scale decontamination of glassware or minor spills can be performed using chemical degradation methods. This reduces hazard but does not eliminate the need for proper disposal of the resulting waste.
Caution: The following procedure is for the decontamination of trace residues on surfaces and glassware and is based on methods developed for related N-nitroso compounds.[18][19][20] It should be performed in a chemical fume hood with appropriate PPE.
Protocol: Reductive Decontamination of N-Nitroso Compounds
-
Prepare Reagent: Carefully prepare a solution of 0.3 M hydrobromic acid (HBr) in glacial acetic acid.
-
Application: For glassware, rinse the item with a small volume of the HBr solution, ensuring all contaminated surfaces are wetted. For minor spills, absorb the bulk of the solid first with an inert absorbent material (collecting it as hazardous waste), then wipe the surface with a cloth dampened with the HBr solution.
-
Reaction Time: Allow a contact time of at least one hour.
-
Neutralization & Rinsing: After decontamination, neutralize the acidic solution. For glassware, rinse thoroughly with a weak base solution (e.g., 5% sodium bicarbonate), followed by water and a final solvent rinse (e.g., acetone).
-
Waste Collection: All liquids generated during this process (initial HBr rinse, neutralization solution, subsequent rinses) must be collected as hazardous liquid waste.[21] Contaminated wipes and PPE must be collected as solid hazardous waste.[7]
The ultimate disposal route for the collected rinsate is still via your institution's hazardous waste program.
Disposal Workflow Diagram
Caption: Decision workflow for proper segregation and disposal.
References
- Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526. (Source: PubMed)
- US Bio-Clean.
- Smolecule. This compound | 62128-61-4. (URL: smolecule.com)
- ChemicalBook.
- Benchchem. Navigating the Safe Disposal of 1-Nitroso-2,2,6,6-tetramethylpiperidine: A Procedural Guide. (URL: benchchem.com)
- PubMed. Decontamination and disposal of nitrosoureas and related N-nitroso compounds. (URL: pubmed.ncbi.nlm.nih.gov)
- AACR Journals. Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. (URL: aacrjournals.org)
- Purdue University. Hazardous Waste Disposal Guidelines. (URL: purdue.edu)
- PharmaGuru. How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. (URL: pharmaguru.org)
- ChemicalBook.
- Fisher Scientific. SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine. (URL: fishersci.com)
- Fisher Scientific. SAFETY DATA SHEET - this compound. (URL: fishersci.com)
- Thermo Fisher Scientific. SAFETY DATA SHEET - 6-Chloro-2,4-diaminopyrimidine. (URL: fishersci.com)
- LookChem.
- ChemDmart.
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. (URL: epa.gov)
- Needle.Tube.
- ChemWhat. This compound CAS#: 2387-48-6.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (URL: gaiaca.com)
- AEG Environmental. Best Practices for Hazardous Waste Disposal. (URL: aegenviro.com)
- Benchchem. Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals. (URL: benchchem.com)
- U.S. Environmental Protection Agency. Hazardous Waste. (URL: epa.gov)
- Occupational Safety and Health Administration. 1910.
- JoVE.
- Benchchem. The Chemical Properties and Synthesis Applications of 2,4-Diamino-6-hydroxypyrimidine. (URL: benchchem.com)
- BLDpharm. This compound | 2387-48-6. (URL: bldpharm.com)
- U.S. Environmental Protection Agency. Disposal Guidance | I-WASTE DST. (URL: epa.gov)
- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. (URL: orgsyn.org)
- Biosynth. 2,4-Diamino-6-hydroxy-5-nitropyrimidine | 3346-23-4. (URL: biosynth.com)
- PubChem. 2,4-Diamino-6-chloropyrimidine. (URL: pubchem.ncbi.nlm.nih.gov)
- Northwestern University. Hazardous Waste Disposal Guide. (URL: researchsafety.northwestern.edu)
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2,4-Diamino-6-hydroxy-5-nitropyrimidine. (URL: chemicalbook.com)
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. needle.tube [needle.tube]
- 3. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 4. pfw.edu [pfw.edu]
- 5. Buy this compound | 62128-61-4 [smolecule.com]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 2,4-DIAMINO-6-HYDROXY-PYRIMIDINE-5-CARBALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 13. fishersci.com [fishersci.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. benchchem.com [benchchem.com]
- 16. chemdmart.com [chemdmart.com]
- 17. epa.gov [epa.gov]
- 18. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 19. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE. As researchers, scientists, and drug development professionals, a comprehensive understanding of the materials in our laboratories is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety.
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to note that the toxicological properties of this compound have not been fully investigated[1]. The presence of a nitroso functional group suggests a cautious approach, as this class of compounds can present significant health risks. Therefore, this guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure.
Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough risk assessment is critical. The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact[2].
| Property | Information | Source |
| Physical State | Solid | [1] |
| Appearance | No information available | [1] |
| Odor | No information available | [1] |
| Melting Point | > 360 °C / 680 °F | [1] |
| Stability | Stable under normal conditions | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
Given the limited toxicological data, we must assume the potential for irritation to the skin, eyes, and respiratory system, similar to related pyrimidine compounds[3]. The high melting point suggests that at room temperature, the primary risk is from the solid, powdered form.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the scale and nature of the work being performed. The following recommendations provide a baseline for safe handling in a laboratory setting.
Eye and Face Protection
Direct contact with chemical dust can cause serious eye irritation[3].
-
Standard Operations: For low-volume handling in a well-ventilated area, safety glasses with side shields that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory[1][3].
-
High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., weighing large quantities, preparing solutions), chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with goggles[4].
Hand Protection
To prevent skin contact, the use of appropriate gloves is essential.
-
Glove Selection: Chemical-resistant gloves are required[5]. Due to the lack of specific permeation data for this compound, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling, consider consulting glove manufacturer data for resistance to similar chemical structures.
-
Best Practices: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves[6]. For extended exposure, consider double-gloving[5].
Body Protection
Protective clothing is necessary to prevent the contamination of personal clothing and skin.
-
Laboratory Coat: A standard laboratory coat should be worn at all times when handling this chemical.
-
Coveralls: For larger scale operations or in situations with a high potential for dust generation, disposable coveralls may be necessary to provide more complete body protection[7].
Respiratory Protection
While respiratory protection is not typically required under normal laboratory conditions with adequate ventilation, it is a critical consideration for certain scenarios[3].
-
Ventilation: All handling of this compound powder should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
When to Use a Respirator: If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator is necessary. An N95 respirator can provide protection against airborne particulates[2]. For unpacking shipments where the integrity of the container may be compromised, a respirator is also recommended[7].
Procedural Guidance for PPE Usage
Correctly donning and doffing PPE is as crucial as its selection to prevent cross-contamination.
Donning and Doffing of PPE
Caption: PPE Donning and Doffing Workflow
Operational and Disposal Plans
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Ensure adequate ventilation during handling[8].
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[9].
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined above, including respiratory protection if dust is present.
-
Containment: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal[1]. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly.
Disposal
Dispose of waste material, including contaminated PPE, in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or the environment[8].
Emergency First-Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[1].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[3].
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention[1].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1].
References
- National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?
- ChemicalBook. (2025).
- Fisher Scientific. (2024). SAFETY DATA SHEET: this compound.
- ChemicalBook. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Diamino-6-hydroxypyrimidine.
- LookChem. (n.d.).
- ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine(56-06-4).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,4-Diamino-6-phenyl-1,3,5-triazine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,4-Diamino-6-hydroxy-5-nitropyrimidine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- Cayman Chemical. (2025). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine.
- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET: 2,4-Diamino-6-chloropyrimidine.
- Occupational Safety and Health Administration. (n.d.).
- ChemWhat. (n.d.). This compound CAS#: 2387-48-6.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. gerpac.eu [gerpac.eu]
- 3. fishersci.com [fishersci.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. nationaldepressionhotline.org [nationaldepressionhotline.org]
- 6. 2,4-Diamino-6-hydroxypyrimidine(56-06-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 2,4-DIAMINO-6-HYDROXY-PYRIMIDINE-5-CARBALDEHYDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
